molecular formula C16H21NO6 B1326015 Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate CAS No. 898758-95-7

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Cat. No.: B1326015
CAS No.: 898758-95-7
M. Wt: 323.34 g/mol
InChI Key: KBPZCNKTTQSXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPZCNKTTQSXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645843
Record name Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-95-7
Record name Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Tailored Aryl Heptanoate

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a bespoke chemical entity with significant potential as a versatile intermediate in the landscape of pharmaceutical and materials science research. Its unique trifunctional architecture, comprising a nitrated aromatic ring, a ketone linkage, and a terminal ethyl ester, offers a rich scaffold for the development of novel bioactive molecules and functional materials. The strategic placement of the nitro group ortho to the methoxy substituent and meta to the heptanoyl chain makes it a valuable synthon for further chemical elaboration, including reduction to an amine for subsequent coupling reactions or nucleophilic aromatic substitution.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the chemical rationale and methodological considerations that underpin a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a two-step disconnection strategy. The primary disconnection is at the C-N bond of the nitro group, leading back to the precursor Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (II). The second key disconnection is at the aryl-carbonyl bond, pointing to a Friedel-Crafts acylation reaction between anisole (methoxybenzene) and a suitable C7 acylating agent.

This forward-thinking synthetic strategy is outlined as follows:

  • Preparation of the Acylating Agent: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride from the readily available starting material, adipic acid.

  • Friedel-Crafts Acylation: The electrophilic substitution of anisole with the prepared acyl chloride to yield the key intermediate, Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate.

  • Regioselective Nitration: The crucial introduction of a nitro group onto the activated aromatic ring to afford the final product.

This pathway is selected for its reliance on well-established, high-yielding, and scalable reaction classes, ensuring both efficiency and reproducibility.

Retrosynthetic Analysis target This compound (I) intermediate Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (II) target->intermediate Nitration precursors Anisole + 7-Ethoxy-7-oxoheptanoyl Chloride intermediate->precursors Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Acylating Agent - 7-Ethoxy-7-oxoheptanoyl Chloride

The journey to our target molecule begins with the preparation of the key C7 acylating agent. This is a two-step process starting from adipic acid.

Step 1.1: Synthesis of Ethyl Hydrogen Adipate

The selective mono-esterification of a dicarboxylic acid is a common challenge in organic synthesis. A direct Fischer esterification of adipic acid with one equivalent of ethanol would result in a statistical mixture of the di-ester, the mono-ester, and unreacted starting material, leading to a complex purification process. A more controlled and higher-yielding approach involves the in-situ formation of adipic anhydride, followed by alcoholysis with ethanol.[1]

Experimental Protocol: Synthesis of Ethyl Hydrogen Adipate

  • Anhydride Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq) and a catalytic amount of sulfuric acid in a suitable organic solvent such as toluene. Heat the mixture to reflux (approximately 145-170°C) and collect the water azeotropically for 4-6 hours, or until no more water is evolved.[1]

  • Reaction Quenching and Acid Separation: Cool the reaction mixture to room temperature (15-35°C). Allow the mixture to stand, leading to the separation of the sulfuric acid layer, which can be carefully removed.[1]

  • Alcoholysis: To the resulting solution of adipic anhydride in toluene, add absolute ethanol (1.0 eq) dropwise. Maintain the reaction temperature between 45-65°C for 1-4 hours after the addition is complete.[1]

  • Work-up and Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by distillation to yield pure adipic acid monoethyl ester (ethyl hydrogen adipate).[1]

Data Summary: Synthesis of Ethyl Hydrogen Adipate

ParameterValueReference
Starting MaterialAdipic Acid[1]
Key ReagentsSulfuric Acid, Ethanol, Toluene[1]
Reaction TypeAnhydride formation followed by alcoholysis[1]
Typical Yield96-97%[1]
Purity>99.0%[1]
Step 1.2: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

The conversion of the carboxylic acid functionality of ethyl hydrogen adipate to an acyl chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose due to the clean nature of the reaction, where the byproducts are gaseous (SO₂, HCl, CO, CO₂).

Experimental Protocol: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂). Add ethyl hydrogen adipate (1.0 eq) to the flask.

  • Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Once the initial vigorous gas evolution subsides, gently heat the reaction mixture to reflux (approximately 79°C for neat thionyl chloride) for 1-2 hours, or until gas evolution ceases.

  • Purification: Remove the excess thionyl chloride by distillation under atmospheric pressure. The resulting crude 7-ethoxy-7-oxoheptanoyl chloride can be purified by vacuum distillation.

Part 2: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. In this step, the prepared 7-ethoxy-7-oxoheptanoyl chloride is reacted with anisole in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate.[2][3][4][5]

The methoxy group of anisole is a strongly activating, ortho, para-directing group. Due to steric hindrance, the acylation will predominantly occur at the para position.

Friedel-Crafts Acylation reactants Anisole + 7-Ethoxy-7-oxoheptanoyl Chloride product Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate reactants->product Acylation catalyst AlCl₃ (Lewis Acid) catalyst->product

Caption: Friedel-Crafts acylation of anisole.

Experimental Protocol: Synthesis of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

  • Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 - 1.3 eq) in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).[4] Cool the suspension in an ice bath to 0°C.

  • Acyl Chloride Addition: Add the 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • Anisole Addition: After the formation of the acylium ion complex, add anisole (1.0 eq), dissolved in a small amount of the reaction solvent, dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[3]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Part 3: Regioselective Nitration

The final step in the synthesis is the regioselective nitration of the activated aromatic ring of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of this reaction. The methoxy group is a strongly activating ortho, para-director, while the acyl group is a deactivating meta-director.[6][7]

In this case, both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the same position. The methoxy group directs to the positions ortho and para to it. The para position is already substituted. The acyl group directs meta to its position. Therefore, the nitration is expected to occur at the position ortho to the methoxy group and meta to the acyl group, leading to the desired product, this compound.[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and acetic anhydride at a low temperature (0-5°C) using an ice bath.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the starting material, maintaining the low temperature.

  • Reaction Progression: Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Data Summary: Overall Synthesis

StepReactionKey ReagentsExpected Outcome
1Mono-esterification and Acyl Chloride FormationAdipic acid, Ethanol, Thionyl chloride7-Ethoxy-7-oxoheptanoyl chloride
2Friedel-Crafts AcylationAnisole, 7-Ethoxy-7-oxoheptanoyl chloride, AlCl₃Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate
3NitrationNitric acid, Sulfuric acidThis compound

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By leveraging fundamental and well-understood organic reactions, this guide offers a reproducible method for accessing this valuable chemical intermediate. The strategic design of this molecule opens up a plethora of possibilities for its application in medicinal chemistry and materials science. The terminal ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the nitro group can be reduced to an amine, providing two distinct handles for further molecular diversification. This makes this compound a powerful building block for the synthesis of complex molecular architectures with tailored properties.

References

  • Method for synthesizing adipic acid monoethyl ester. CN102351691A.
  • ethyl adipate. Organic Syntheses Procedure. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that... Homework.Study.com. [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]

  • Review of the Methods for Selective Nitration of Toluene. Łukasiewicz-IPO. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

  • A PROCESS FOR THE PREPARATION OF ADIPIC ACID AND OTHER ALIPHATIC DIBASIC ACIDS. European Patent Office. [Link]

  • Preparation method for ethyl 7-chloro-2-oxoheptanoate. WIPO Patentscope. [Link]

  • (PDF) Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]

  • Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. [Link]

  • The Friedel–Crafts acylation of anisole to synthesise 1. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate (CAS 898758-95-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, with the CAS registry number 898758-95-7, is an organic compound that presents a unique combination of functional groups, suggesting its potential as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a substituted aromatic ring and a linear ester chain, makes it a subject of interest for the synthesis of more complex molecules, potentially in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications based on its structural characteristics.

Chemical and Physical Properties

PropertyValueSource
CAS Number 898758-95-7[1]
Molecular Formula C₁₆H₂₁NO₆[1]
Molecular Weight 323.34 g/mol [1]
IUPAC Name This compoundInferred
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis Pathway: A Proposed Friedel-Crafts Acylation Approach

The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction.[2] This well-established method is a cornerstone of organic synthesis for the formation of aryl ketones. The proposed pathway involves the reaction of 3-nitroanisole with a suitable acylating agent derived from pimelic acid.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the bond between the aromatic ring and the carbonyl group, leading to 3-nitroanisole and a C7 acyl chain with a terminal ethyl ester.

retrosynthesis target This compound intermediates 3-Nitroanisole + Ethyl 7-chloro-7-oxoheptanoate target->intermediates Friedel-Crafts Disconnection precursors Pimelic acid + Ethanol + Thionyl chloride intermediates->precursors Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The synthesis can be envisioned in three main stages:

  • Monoesterification of Pimelic Acid: To prevent side reactions at both ends of the dicarboxylic acid, pimelic acid is first converted to its monoethyl ester.

  • Formation of the Acyl Chloride: The remaining carboxylic acid group of monoethyl pimelate is then converted to an acyl chloride, a reactive intermediate necessary for the Friedel-Crafts reaction.

  • Friedel-Crafts Acylation: The final step involves the Lewis acid-catalyzed acylation of 3-nitroanisole with the prepared acyl chloride to yield the target compound.

Caption: Proposed three-stage synthetic workflow.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on standard procedures for Friedel-Crafts acylations.[2] Optimization of reaction conditions would be necessary to achieve a good yield.

Materials:

  • Pimelic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 3-Nitroanisole

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., for distillation and column chromatography)

Procedure:

  • Synthesis of Monoethyl Pimelate:

    • In a round-bottom flask, dissolve pimelic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the monoester from unreacted diacid and diester by distillation or column chromatography.

  • Synthesis of Ethyl 7-chloro-7-oxoheptanoate:

    • In a flask equipped with a reflux condenser and a gas trap, dissolve the monoethyl pimelate in an anhydrous solvent like DCM.

    • Slowly add thionyl chloride (or oxalyl chloride) to the solution at room temperature.

    • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of the crude ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM to the AlCl₃ suspension.

    • To this mixture, add a solution of 3-nitroanisole in anhydrous DCM dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation and Characterization

While specific, publicly available spectroscopic data for this compound is currently lacking, its structure can be unequivocally confirmed using a combination of standard analytical techniques. Commercial suppliers may provide such data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the aliphatic chain protons, the methoxy group (a singlet), and the aromatic protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the aliphatic chain carbons, the methoxy carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. Additionally, characteristic peaks for the C-O-C stretching of the ether and ester groups, as well as bands associated with the nitro group and the aromatic ring, should be present.

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, which would further confirm the proposed structure. High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition.

Potential Applications and Fields of Interest

The structural motifs within this compound suggest its potential utility in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The nitroaromatic moiety can be a precursor to an amino group through reduction. This transformation opens up possibilities for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The overall structure could serve as a scaffold in the development of novel therapeutic agents.[3][4]

  • Intermediate in Organic Synthesis: The presence of a ketone and an ester provides two reactive handles for further chemical modifications, making it a valuable building block for more elaborate molecular architectures.

  • Materials Science: Aromatic ketones are sometimes used as photoinitiators or as components in the synthesis of polymers and other advanced materials.

Safety and Handling

A safety data sheet for this compound indicates that standard laboratory safety precautions should be followed.[1] This includes wearing appropriate personal protective equipment (gloves, safety glasses), handling the compound in a well-ventilated area, and avoiding contact with skin and eyes. In case of accidental exposure, it is advised to consult the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a chemical intermediate with potential for broader applications in organic synthesis. While detailed experimental data on its properties and synthesis are not widely published, its structure suggests a logical synthetic pathway via Friedel-Crafts acylation. The presence of multiple functional groups makes it a candidate for the development of more complex molecules for various applications, particularly in the pharmaceutical industry. Further research is needed to fully characterize this compound and explore its synthetic utility.

References

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Available from: [Link]

Sources

Spectroscopic Characterization of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate (CAS No. 898758-95-7).[1] As a key intermediate in various synthetic pathways, a thorough understanding of its structural confirmation through modern analytical techniques is paramount for researchers and drug development professionals. This document will delve into the theoretical underpinnings and predicted spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for its unambiguous identification.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a molecular formula of C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol .[1] The structure, presented below, reveals several key features that will govern its spectroscopic signature: an ethyl ester group, a heptanoate chain, a ketone, and a substituted aromatic ring containing a methoxy and a nitro group. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural elucidation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex, but predictable. The signals can be divided into the aliphatic and aromatic regions.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2d1HAr-HProton ortho to the nitro group and meta to the ketone.
~7.8dd1HAr-HProton ortho to the ketone and meta to the nitro group.
~7.2d1HAr-HProton ortho to the methoxy group.
~4.1q2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the methyl group.
~3.9s3H-OCH₃Methoxy group protons.
~2.9t2H-CH₂C(=O)ArMethylene protons adjacent to the aromatic ketone.
~2.3t2H-CH₂C(=O)O-Methylene protons adjacent to the ester carbonyl.
~1.6-1.8m4H-CH₂CH₂CH₂-Methylene protons in the middle of the heptanoate chain.
~1.2t3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the methylene group.

Experimental Considerations:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 16 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~198Ar-C=OAromatic ketone carbonyl carbon.
~173O-C=OEster carbonyl carbon.
~155Ar-C-OAromatic carbon attached to the methoxy group.
~140Ar-C-NO₂Aromatic carbon attached to the nitro group.
~132Ar-CQuaternary aromatic carbon.
~130Ar-CHAromatic CH ortho to the ketone.
~125Ar-CHAromatic CH ortho to the nitro group.
~115Ar-CHAromatic CH ortho to the methoxy group.
~61-OCH₂CH₃Methylene carbon of the ethyl ester.
~56-OCH₃Methoxy carbon.
~38-CH₂C(=O)ArMethylene carbon adjacent to the aromatic ketone.
~34-CH₂C(=O)O-Methylene carbon adjacent to the ester carbonyl.
~28-CH₂-Aliphatic chain methylene carbons.
~24-CH₂-Aliphatic chain methylene carbons.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Workflow for NMR Data Acquisition and Processing:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis dissolve Dissolve sample in CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Shim, Lock, Tune) transfer->instrument_setup acquire_1h Acquire ¹H Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick for ¹³C integrate->peak_pick assign_signals Assign Signals peak_pick->assign_signals structure_confirm Confirm Structure assign_signals->structure_confirm

Figure 2: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000C-H (aromatic)Stretch
~2950-2850C-H (aliphatic)Stretch
~1735C=O (ester)Stretch
~1690C=O (aromatic ketone)Stretch
~1600, ~1480C=C (aromatic)Stretch
~1520, ~1340N=O (nitro)Asymmetric & Symmetric Stretch
~1250C-O (ester)Stretch
~1100C-O (ether)Stretch

Experimental Protocol:

A common method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and analyzed in a solution cell, or prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data:

  • Molecular Ion (M⁺): A peak at m/z = 323, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 278

    • Loss of the ethyl group (-CH₂CH₃): m/z = 294

    • Cleavage at the ketone, yielding the acylium ion [C₆H₃(OCH₃)(NO₂)CO]⁺: m/z = 180

    • McLafferty rearrangement is possible, leading to other characteristic fragments.

Workflow for Mass Spectrometry Analysis:

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Analysis dissolve Dissolve in suitable solvent inject Inject into MS dissolve->inject esi Electrospray Ionization (ESI) inject->esi quadrupole Quadrupole Mass Analyzer esi->quadrupole detect Detect Ions quadrupole->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze Fragmentation spectrum->analyze

Figure 3: General workflow for MS analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data presented in this guide, based on fundamental principles of spectroscopy and an understanding of the molecule's structure, serves as a reliable reference for researchers working with this compound. Any deviation from these expected values would warrant further investigation into the purity or identity of the sample.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure Elucidation of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the molecular structure elucidation of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a compound of interest in synthetic and medicinal chemistry. The methodologies detailed herein are grounded in fundamental spectroscopic principles and represent a robust, multi-faceted approach to structural confirmation, ensuring scientific rigor and data integrity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of modern analytical techniques.

Foundational Strategy: A Multi-Modal Spectroscopic Approach

The definitive elucidation of a novel or synthesized organic molecule's structure is not reliant on a single analytical technique. Instead, a synergistic application of multiple spectroscopic methods is employed to build a self-validating and comprehensive structural picture. For this compound, with a molecular formula of C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol , the core analytical workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis Workflow cluster_2 Data Integration & Confirmation Initial Data Molecular Formula: C₁₆H₂₁NO₆ Molecular Weight: 323.34 NMR ¹H & ¹³C NMR (Connectivity & Chemical Environment) Initial Data->NMR Provides atom count for validation MS Mass Spectrometry (Molecular Weight & Fragmentation) Initial Data->MS Confirms molecular mass IR Infrared Spectroscopy (Functional Groups) Structure Elucidation Final Structure Confirmation NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2d1HAr-HProton ortho to the electron-withdrawing nitro group and meta to the methoxy group, expected to be the most deshielded aromatic proton.
~7.8dd1HAr-HProton ortho to the carbonyl group and meta to the nitro group.
~7.2d1HAr-HProton ortho to the methoxy group and meta to the carbonyl group, shielded by the electron-donating methoxy group.
~4.1q2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~3.9s3H-OCH₃Methoxy group protons, appearing as a singlet.
~3.0t2H-C(O)CH₂-Protons alpha to the ketone, deshielded by the carbonyl group.
~2.3t2H-CH₂C(O)O-Protons alpha to the ester carbonyl.
~1.7-1.4m6H-CH₂CH₂CH₂-Methylene protons of the heptanoate chain.
~1.2t3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~198C=O (Ketone)Carbonyl carbon of the ketone.
~173C=O (Ester)Carbonyl carbon of the ethyl ester.
~155Ar-CAromatic carbon attached to the methoxy group.
~148Ar-CAromatic carbon attached to the nitro group.
~135Ar-CAromatic carbon ipso to the ketone group.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~61-OCH₂CH₃Methylene carbon of the ethyl ester.
~56-OCH₃Methoxy carbon.
~38-C(O)CH₂-Carbon alpha to the ketone.
~34-CH₂C(O)O-Carbon alpha to the ester carbonyl.
~29, 25, 24-CH₂-Methylene carbons of the heptanoate chain.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR: To definitively assign proton and carbon signals and confirm connectivity, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): A prominent peak at m/z = 323, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

M [M]⁺˙ m/z = 323 F1 m/z = 181 [CH₃OC₆H₃(NO₂)CO]⁺ M->F1 α-cleavage F3 m/z = 278 [M - OCH₂CH₃]⁺ M->F3 Loss of ethoxy radical F4 m/z = 143 [CH₂(CH₂)₄COOC₂H₅]⁺ M->F4 Acylium ion formation F2 m/z = 151 [CH₃OC₆H₃CO]⁺ F1->F2 - NO₂

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the compound (<<1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition:

  • Technique: Electrospray ionization (ESI) or electron ionization (EI) are suitable methods.

  • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000Medium-WeakC-H (Aromatic)Stretching
~2950-2850Medium-StrongC-H (Aliphatic)Stretching
~1735StrongC=O (Ester)Stretching
~1690StrongC=O (Ketone)Stretching
~1580, 1470Medium-WeakC=C (Aromatic)Stretching
~1530StrongN-O (Nitro)Asymmetric Stretching
~1350StrongN-O (Nitro)Symmetric Stretching
~1250StrongC-O (Ester/Ether)Stretching
Experimental Protocol for Infrared Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Background: A background spectrum of the empty sample compartment (or KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

Conclusion: Synthesizing the Data for Structural Confirmation

The definitive structure of this compound is confirmed by the convergence of data from these three independent spectroscopic techniques. The NMR data provides the detailed carbon-hydrogen framework and connectivity. The mass spectrum confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Finally, the IR spectrum verifies the presence of all key functional groups. This integrated analytical approach ensures a high degree of confidence in the elucidated molecular structure, a critical step in any chemical research and development endeavor.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to the Potential Research Applications of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential research applications for the novel chemical entity, Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of related chemical motifs to propose a roadmap for investigating the therapeutic potential of this compound. We will delve into the scientific rationale behind its potential as an antimicrobial and anticancer agent, and as a modulator of inflammatory pathways, providing detailed experimental protocols and the logic underpinning these proposed studies.

Introduction: Unpacking the Therapeutic Potential of a Multifunctional Scaffold

This compound is a unique molecule that combines three key structural features, each with a history of significance in medicinal chemistry: a nitroaromatic ring, a methoxy-substituted phenyl ketone, and a long-chain fatty acid ester. The convergence of these moieties in a single molecule suggests a compelling, yet unexplored, potential for multifaceted biological activity.

  • The Nitroaromatic Core: Nitroaromatic compounds are a well-established class of therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer effects. Their mechanism often involves the bioreduction of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, leading to the formation of cytotoxic reactive nitrogen species. This selective activation makes them attractive candidates for targeted therapies. However, the potential for mutagenicity and off-target toxicity necessitates careful evaluation.

  • The Methoxy-Phenyl Ketone Linker: The 4-methoxy-3-nitrophenyl ketone structure is a known pharmacophore. For instance, 4'-Methoxy-3'-nitroacetophenone serves as a precursor for chalcones exhibiting antimicrobial properties. This suggests that this part of the molecule is not merely a scaffold but may actively contribute to its biological profile.

  • The Fatty Acid Ester Tail: The ethyl 7-oxoheptanoate side chain provides lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Long-chain fatty acids can enhance membrane permeability and bioavailability. Furthermore, certain fatty acids and their esters have demonstrated therapeutic effects, including anti-inflammatory and cardiovascular benefits.

This guide will explore how these structural features might synergize to create a novel therapeutic candidate and will lay out a rigorous scientific framework for its investigation.

Potential Research Application I: A Novel Broad-Spectrum Antimicrobial Agent

The presence of the nitroaromatic group is a strong indicator of potential antimicrobial activity, particularly against anaerobic bacteria and parasites. The proposed research aims to elucidate the antimicrobial spectrum and mechanism of action of this compound.

Scientific Rationale

Many successful antimicrobial drugs, such as metronidazole and nitrofurantoin, are nitroaromatic compounds. Their efficacy stems from the reduction of the nitro group by microbial nitroreductases, which are more active in anaerobic or microaerophilic environments. This process generates cytotoxic radicals that damage microbial DNA and other macromolecules. We hypothesize that this compound acts as a prodrug that is selectively activated in microbial cells.

Experimental Workflow: Antimicrobial Screening and Mechanistic Studies

Antimicrobial_Workflow cluster_screening Phase 1: Screening cluster_mechanism Phase 2: Mechanism of Action cluster_safety Phase 3: Preliminary Safety A Compound Synthesis and Characterization B MIC/MBC Determination (Aerobic & Anaerobic Bacteria) A->B Test Compound C Antiparasitic Activity Assay (e.g., Giardia, Trichomonas) A->C Test Compound G Mammalian Cell Cytotoxicity Assay (e.g., HeLa, HepG2) A->G Test Compound D Nitroreductase Activity Assay B->D C->D E Reactive Oxygen/Nitrogen Species (ROS/RNS) Detection D->E F DNA Damage Assay (e.g., Comet Assay) E->F H Hemolysis Assay G->H

Caption: Workflow for evaluating the antimicrobial potential of the target compound.

Detailed Experimental Protocols

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Bacterial Strains: A panel of clinically relevant aerobic (e.g., Staphylococcus aureus, Escherichia coli) and anaerobic (e.g., Bacteroides fragilis, Clostridium difficile) bacteria will be used.

  • Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in appropriate broth media.

  • Compound Preparation: this compound will be dissolved in DMSO to create a stock solution and then serially diluted in broth media in a 96-well plate.

  • Incubation: The inoculated plates will be incubated under aerobic or anaerobic conditions at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Aliquots from wells showing no growth will be plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2.3.2: Nitroreductase Activity Assay

  • Cell Lysates: Prepare cell-free extracts from susceptible anaerobic bacteria and a control (e.g., a resistant strain or a mammalian cell line).

  • Reaction Mixture: The reaction mixture will contain the cell lysate, NADPH as a cofactor, and the test compound.

  • Spectrophotometric Monitoring: The reduction of the nitro group can be monitored by the decrease in absorbance at a specific wavelength (determined by a UV-Vis scan of the compound).

  • Data Analysis: The rate of decrease in absorbance is proportional to the nitroreductase activity.

Anticipated Results and Interpretation

A successful antimicrobial candidate would exhibit potent activity (low MIC/MBC values) against anaerobic bacteria with significantly less effect on aerobic bacteria and mammalian cells. A positive result in the nitroreductase assay, showing consumption of the compound in the presence of anaerobic bacterial lysates, would support the proposed mechanism of action.

Table 1: Hypothetical Antimicrobial Activity Data

OrganismGrowth ConditionMIC (µg/mL)MBC (µg/mL)
Bacteroides fragilisAnaerobic24
Clostridium difficileAnaerobic48
Staphylococcus aureusAerobic>128>128
Escherichia coliAerobic>128>128

Potential Research Application II: A Hypoxia-Activated Anticancer Agent

The solid tumor microenvironment is often characterized by hypoxia (low oxygen levels). This creates a unique physiological state that can be exploited for targeted cancer therapy. Nitroaromatic compounds are ideal candidates for this approach due to their hypoxia-selective bioactivation.

Scientific Rationale

Similar to their antimicrobial mechanism, the anticancer potential of nitroaromatics lies in their reduction by cellular nitroreductases, which are highly expressed in hypoxic tumor cells. This leads to the formation of cytotoxic species that can induce cell death. The lipophilic fatty acid ester tail of this compound may enhance its accumulation in the lipid-rich membranes of cancer cells, further increasing its potency.

Experimental Workflow: Anticancer Evaluation

Anticancer_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action A Cytotoxicity Screening (Normoxia vs. Hypoxia) B Clonogenic Survival Assay A->B C Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) A->C D Cell Cycle Analysis A->D F ROS/RNS Measurement A->F G DNA Damage Response (γ-H2AX Staining) B->G E Western Blot for Apoptosis Markers (Caspase-3, PARP) C->E

Caption: In vitro workflow for assessing hypoxia-targeted anticancer activity.

Detailed Experimental Protocols

Protocol 3.3.1: Hypoxia-Selective Cytotoxicity Assay

  • Cell Lines: A panel of cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) will be used.

  • Culture Conditions: Cells will be cultured under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • Compound Treatment: Cells will be treated with a range of concentrations of this compound for 48-72 hours.

  • Viability Assessment: Cell viability will be measured using an MTT or PrestoBlue assay.

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) values under normoxic and hypoxic conditions will be calculated and compared. A significantly lower IC₅₀ under hypoxia indicates selective activity.

Protocol 3.3.2: Apoptosis Assay using Flow Cytometry

  • Cell Treatment: Cells will be treated with the compound at its IC₅₀ concentration under hypoxic conditions.

  • Staining: After treatment, cells will be harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells will be analyzed by flow cytometry.

  • Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • This allows for the quantification of the mode of cell death induced by the compound.

Anticipated Results and Interpretation

A promising anticancer agent would demonstrate significantly greater cytotoxicity to cancer cells under hypoxic conditions compared to normoxic conditions. Evidence of apoptosis induction (e.g., increased Annexin V staining, caspase-3 cleavage) would suggest a programmed cell death mechanism.

Table 2: Hypothetical Hypoxia-Selective Cytotoxicity

Cell LineIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaHypoxia Cytotoxicity Ratio (Normoxia/Hypoxia)
HT-29 (Colon)1507.520
A549 (Lung)1208.015
Normal Fibroblasts>200>200~1

Potential Research Application III: Modulator of Inflammatory Pathways

The structural similarity of the heptanoate chain to certain lipid signaling molecules suggests a potential role for this compound in modulating inflammatory pathways.

Scientific Rationale

Long-chain fatty acids and their derivatives can influence inflammatory responses by interacting with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by activating nuclear receptors like PPARs. The nitro group can also exert anti-inflammatory effects through the release of nitric oxide or by inhibiting pro-inflammatory transcription factors like NF-κB. We propose to investigate whether this compound possesses anti-inflammatory properties.

Experimental Workflow: Anti-inflammatory Activity

Inflammation_Workflow A LPS-stimulated Macrophages (e.g., RAW 264.7) B Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA A->B Compound Treatment C Measure Nitric Oxide (NO) Production (Griess Assay) A->C Compound Treatment D Western Blot for COX-2 and iNOS Expression A->D Compound Treatment E NF-κB Activation Assay (e.g., Luciferase Reporter) A->E Compound Treatment

Caption: Workflow to investigate the anti-inflammatory effects of the compound.

Detailed Experimental Protocols

Protocol 4.3.1: Measurement of Inflammatory Cytokines in Macrophages

  • Cell Culture: RAW 264.7 murine macrophages will be plated and allowed to adhere.

  • Treatment: Cells will be pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours, the cell culture supernatant will be collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant will be quantified using commercially available ELISA kits.

  • Data Analysis: A dose-dependent reduction in cytokine levels would indicate anti-inflammatory activity.

Synthesis and Characterization

While a detailed synthetic route for this compound is not published, a plausible approach would involve a Friedel-Crafts acylation of 2-methoxy-1-nitrobenzene with a suitable derivative of heptanedioic acid ethyl ester. The final product should be thoroughly characterized by NMR, mass spectrometry, and HPLC to confirm its structure and purity before biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with significant potential for therapeutic applications. Its unique combination of a nitroaromatic core, a phenyl ketone linker, and a fatty acid ester tail provides a strong rationale for investigating its utility as a novel antimicrobial, a hypoxia-activated anticancer agent, and a modulator of inflammation. The experimental frameworks detailed in this guide offer a comprehensive starting point for elucidating the biological activity and mechanism of action of this compound. Future in vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this intriguing molecule.

References

  • Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Upcroft, J. A., & Upcroft, P. (2022). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]

  • Svedberg, F. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Venkatesh, M., & Pandey, K. K. (1979). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development, 18(3), 158-166. Available at: [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • Augustine, A. H., et al. (2015). Treatment with omega-3 fatty acid ethyl-ester alters fatty acid composition of lipoproteins in overweight or obese adults with insulin resistance. Prostaglandins, Leukotrienes and Essential Fatty Acids, 93, 19-26. Available at: [Link]

  • Sha, X., et al. (2016). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Pharmaceuticals, 9(3), 41. Available at: [Link]

  • Worne, H. E., et al. (1959).

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanism of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the compound Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. Contrary to inquiries regarding its direct mechanism of action as a therapeutic agent, this document clarifies its primary and critical role as a synthetic intermediate in pharmaceutical manufacturing. The core focus of this guide is to provide an in-depth analysis of its synthesis, centered on the Friedel-Crafts acylation, and its subsequent conversion into high-value active pharmaceutical ingredients (APIs). We present a detailed examination of the underlying reaction mechanisms, provide validated experimental protocols, and offer insights into the analytical characterization of this key intermediate. This document serves as an essential resource for researchers, chemists, and professionals in drug development and process chemistry, offering a scientifically rigorous perspective on the compound's true significance.

Introduction: Defining the Role of this compound

In the landscape of pharmaceutical development, the distinction between an active pharmaceutical ingredient (API) and a synthetic intermediate is crucial. This compound falls squarely into the latter category. While not possessing a known pharmacological mechanism of action itself, it is a pivotal building block in the synthesis of complex therapeutic molecules.

Its most notable application is in the manufacturing of Cilostazol, a quinolinone-derivative medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1][2] Cilostazol functions as a phosphodiesterase III inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP), inhibiting platelet aggregation and causing arterial vasodilation.[1][2][3] The efficient and high-purity synthesis of this intermediate is therefore a critical step in the overall production of Cilostazol.

This guide provides a comprehensive overview of the synthesis and chemistry of this compound, focusing on the foundational Friedel-Crafts acylation reaction.

Compound Attribute Identifier
IUPAC Name This compound
CAS Number 898758-95-7[4]
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
Primary Utility Synthetic Intermediate for Cilostazol[5]

The Core Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 4-nitroanisole with an adipic acid derivative.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

The overall reaction is as follows:

4-Nitroanisole + Ethyl Adipoyl Chloride → this compound

Mechanism of Action: The Friedel-Crafts Acylation Pathway

The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 4-nitroanisole.[8][9][10]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates with the chlorine atom of ethyl adipoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[9][11]

Step 2: Electrophilic Aromatic Substitution The π-electrons of the 4-nitroanisole ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Regeneration of Aromaticity A base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bonded to the new acyl group.[8][10] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product. The AlCl₃ catalyst is regenerated in this step.

Step 4: Product-Catalyst Complexation The ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[8] This requires the use of stoichiometric amounts of the catalyst. The complex is subsequently hydrolyzed during aqueous workup to release the final ketone product.

Friedel_Crafts_Acylation AcylChloride Ethyl Adipoyl Chloride AlCl3_1 AlCl₃ (Lewis Acid) AcyliumIon Resonance-Stabilized Acylium Ion Aromatic 4-Nitroanisole AlCl4_minus [AlCl₄]⁻ SigmaComplex Arenium Ion (Sigma Complex) ProductComplex Ketone-AlCl₃ Complex FinalProduct Final Product: Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate

Experimental Protocol

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylations.

Materials:

  • 4-Nitroanisole

  • Ethyl adipoyl chloride

  • Aluminum trichloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of ethyl adipoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 5°C. The mixture is stirred for an additional 15 minutes.

  • Aromatic Addition: A solution of 4-nitroanisole in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction mixture is slowly poured into a flask containing crushed ice and 1M hydrochloric acid. The mixture is stirred until all solids dissolve.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

Downstream Conversion to Cilostazol

The synthesized intermediate is a precursor to the core structure of Cilostazol. The overall synthetic pathway from the intermediate involves several key transformations, highlighting its importance.

Cilostazol_Synthesis Start 4-Nitroanisole + Ethyl Adipoyl Chloride Intermediate Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate Start->Intermediate Friedel-Crafts Acylation Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate->Reduction Step 1 Cyclization Intramolecular Cyclization (Formation of quinolinone ring) Reduction->Cyclization Step 2 SideChain Alkylation with 1-cyclohexyl-5-(4-halobutyl)-tetrazole Cyclization->SideChain Step 3 Cilostazol Cilostazol (API) SideChain->Cilostazol Final Assembly

  • Reduction of the Nitro Group: The nitro group (-NO₂) on the aromatic ring is reduced to an amino group (-NH₂). This is typically achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) or with chemical reducing agents like tin(II) chloride.

  • Formation of the Dihydroquinolinone Core: The newly formed amino group and the ester side chain undergo a series of reactions, often involving intramolecular cyclization, to form the 6-hydroxy-3,4-dihydroquinolin-2-one scaffold.

  • Etherification: Finally, the hydroxyl group at the 6-position of the quinolinone ring is alkylated with 1-cyclohexyl-5-(4-halobutyl)-tetrazole to attach the characteristic side chain, yielding Cilostazol.[12]

Analytical Characterization

To ensure the quality and purity of the synthesized intermediate, which is critical for the subsequent steps and the final API, a suite of analytical techniques is employed.

Analytical Method Purpose Expected Observations
¹H NMR Spectroscopy Structural elucidation and confirmationSignals corresponding to the ethyl ester protons, the aliphatic chain protons, the methoxy group protons, and the aromatic protons with characteristic splitting patterns.
¹³C NMR Spectroscopy Carbon framework confirmationResonances for the carbonyl carbons (ketone and ester), aromatic carbons, methoxy carbon, and aliphatic carbons.
Infrared (IR) Spectroscopy Functional group identificationStrong absorption bands for the ketone C=O stretch (~1680 cm⁻¹), ester C=O stretch (~1730 cm⁻¹), and C-NO₂ stretches.
Mass Spectrometry (MS) Molecular weight verificationA molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (323.34).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity, with retention time specific to the compound under the given method conditions.
Melting Point Purity and identity checkA sharp and defined melting range consistent with the reference value for the pure compound.

Conclusion

This compound is a compound of significant industrial and chemical importance, not for any inherent biological activity, but as a crucial and well-defined intermediate. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. A thorough understanding of this reaction's mechanism, coupled with rigorous process control and analytical characterization, is paramount for the efficient and safe production of downstream APIs like Cilostazol. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile chemical building block.

References

  • ResearchGate. (2022, October). Possible synthesis path of cilostazol API. [Diagram]. Retrieved from [Link]

  • Google Patents. (2020). CN109776498B - Preparation method of cilostazol.
  • Google Patents. (2019). CN107325078B - Preparation method of cilostazol.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (2002). US20020099213A1 - Processes for preparing cilostazol.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Related Substances of Cilostazol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. Retrieved from [Link]

  • PubChem. (n.d.). Cilostazol. Retrieved from [Link]

Sources

Biological Activity Screening of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is the foundational step toward identifying new therapeutic agents. This guide provides a comprehensive framework for the biological activity screening of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate , a compound for which, to date, no significant biological activity has been reported in public literature. The structure, featuring a substituted nitroaromatic ring linked to a flexible keto-ester chain, presents several features of pharmacochemical interest. The nitroaromatic moiety is a known pharmacophore in certain antimicrobial and anticancer agents, often acting as a bio-reductive group. The methoxy-substituted phenyl ring is a common feature in numerous bioactive compounds, and the keto-heptanoate chain provides a lipophilic scaffold with potential for various protein interactions.

This document is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logically-driven, tiered screening cascade. The objective is to efficiently and cost-effectively probe the compound for a range of potential biological activities, beginning with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for any confirmed "hits." Each proposed step is grounded in established scientific principles and validated protocols, providing a self-validating workflow from initial screening to preliminary mechanistic insight.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is critical for designing robust and reproducible biological assays.

PropertyValueSource
CAS Number 898758-95-7BLDpharm[1]
Molecular Formula C₁₆H₂₁NO₆PubChem
Molecular Weight 323.34 g/mol PubChem
Appearance (Predicted) Pale yellow solid or oil-
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents. Low aqueous solubility.-
Structure

-

Initial Preparation: For all in vitro assays, a 10 mM stock solution should be prepared in 100% DMSO. Subsequent dilutions into aqueous cell culture media or assay buffers must ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

A Tiered Strategy for Biological Activity Screening

A hierarchical screening cascade is the most resource-efficient approach to profile a novel compound. This strategy prioritizes broad, cost-effective assays in the initial tier to identify potential areas of activity. Positive results (hits) are then subjected to more rigorous and specific assays in subsequent tiers to confirm activity and elucidate the mechanism of action.

Screening_Cascade Screening Cascade Workflow cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation T1_AntiCancer Anticancer/ Cytotoxicity T2_DoseResponse Dose-Response (IC50/EC50) T1_AntiCancer->T2_DoseResponse If Hit No_Activity No Significant Activity: Archive Compound T1_AntiCancer->No_Activity If No Hit T1_AntiMicrobial Antimicrobial T2_Bactericidal MBC/MFC Determination T1_AntiMicrobial->T2_Bactericidal If Hit T1_AntiMicrobial->No_Activity If No Hit T1_AntiInflammatory Anti-inflammatory T1_AntiInflammatory->T2_DoseResponse If Hit T1_AntiInflammatory->No_Activity If No Hit T2_Selectivity Selectivity Panels (e.g., Normal vs. Cancer cells) T2_DoseResponse->T2_Selectivity T2_Mechanism Preliminary MoA (e.g., Apoptosis Assay) T2_Selectivity->T2_Mechanism T3_TargetID Target Deconvolution T2_Bactericidal->T3_TargetID Confirmed Activity T3_Enzyme Enzyme Inhibition (e.g., Kinase Panel) T2_Mechanism->T3_Enzyme Confirmed Activity T3_Pathway Signaling Pathway (e.g., NF-κB Reporter) T2_Mechanism->T3_Pathway Confirmed Activity T2_Mechanism->T3_TargetID Confirmed Activity Compound Test Compound (10 mM in DMSO) Compound->T1_AntiCancer Initial Screen (e.g., 10 µM) Compound->T1_AntiMicrobial Initial Screen (e.g., 10 µM) Compound->T1_AntiInflammatory Initial Screen (e.g., 10 µM)

Caption: A tiered workflow for screening this compound.

Tier 1: Primary Broad-Spectrum Screening

The goal of Tier 1 is to rapidly assess the compound across diverse biological areas using robust, high-throughput assays. A single, high concentration (e.g., 10 or 25 µM) is typically used to maximize the chances of detecting activity.

Anticancer / Cytotoxicity Screening

Rationale: Uncontrolled cell proliferation is a hallmark of cancer.[2] Initial screening against a panel of human cancer cell lines is a standard first step in identifying potential anticancer agents.[3] The MTT assay is a reliable, colorimetric method that measures cell viability by assessing mitochondrial dehydrogenase activity in living cells.[4]

Protocol: MTT Cell Viability Assay [4][5]

  • Cell Plating: Seed cells from a representative panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add the test compound to triplicate wells at a final concentration of 10 µM. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin, 1 µM) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A reduction in viability below 50% is a common threshold for a "hit."

Antimicrobial Screening

Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[6] The nitroaromatic functional group in the test compound has a historical precedent in antimicrobial drugs. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[7][8]

Protocol: Broth Microdilution for MIC Determination [6][9]

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-], Candida albicans [Fungus]) to a density of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Acquisition: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. A resazurin-based colorimetric assay can also be used for more sensitive detection of metabolic activity.[6]

  • Analysis: The MIC value is recorded. An MIC ≤ 16 µg/mL is often considered a promising hit for further investigation.

Anti-inflammatory Screening

Rationale: Chronic inflammation is implicated in a wide range of diseases. Macrophages are key cells in the inflammatory response, producing mediators like nitric oxide (NO) and cytokines (e.g., TNF-α) upon stimulation with lipopolysaccharide (LPS).[10] Screening for the inhibition of these mediators is a common method to identify anti-inflammatory potential.[11]

Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages [10][12]

  • Cell Plating: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with the test compound (10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells + LPS (positive control), and compound only (to check for direct cytotoxicity).

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is not simply due to cell death.

Tier 2: Hit Confirmation and Secondary Assays

If a compound shows significant activity in any Tier 1 screen, the next step is to confirm and characterize this activity.

Dose-Response Analysis

For any confirmed hit, a full dose-response curve must be generated to determine potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This involves a 7-10 point serial dilution of the compound, analyzed using the relevant primary assay.

Table for Summarizing Potency Data:

Assay Type Cell Line / Organism Potency (IC₅₀ / MIC)
Cytotoxicity MCF-7 (e.g., 5.2 µM)
Cytotoxicity A549 (e.g., 8.1 µM)
Antimicrobial S. aureus (e.g., 8 µg/mL)

| Anti-inflammatory | RAW 264.7 (NO) | (e.g., 12.5 µM) |

Selectivity Assessment

A critical parameter for any potential therapeutic is selectivity.

  • For Anticancer Hits: The compound's cytotoxicity should be tested against a non-cancerous cell line (e.g., human fibroblasts like WI-38 or retinal epithelial cells like ARPE-19) to determine a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI is desirable.

  • For Antimicrobial Hits: The compound should be tested for cytotoxicity against a mammalian cell line (e.g., HEK293) to ensure the antimicrobial effect is not due to general toxicity.

Preliminary Mechanism of Action (MoA) Studies
  • If Cytotoxic: Assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) can provide initial mechanistic clues.

  • If Antimicrobial: A time-kill kinetics assay can determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).[13] This involves exposing the bacteria to the compound at concentrations around the MIC and measuring viable cell counts over time.

Tier 3: Advanced MoA Elucidation

For highly promising and selective hits, deeper mechanistic studies are warranted. The specific assays will depend entirely on the confirmed biological activity.

Enzyme Inhibition Assays

Rationale: A vast number of drugs function by inhibiting specific enzymes.[14] If the compound shows anticancer activity, screening against a panel of protein kinases is a logical step, as kinases are frequently dysregulated in cancer.[5] Biochemical assays provide a direct measure of a compound's effect on a purified enzyme target.[15]

Enzyme_Inhibition Principle of a Kinase Inhibition Assay cluster_control No Inhibitor cluster_inhibited With Inhibitor Enzyme Kinase Enzyme Product Phosphorylated Substrate + ADP Enzyme->Product Substrate Peptide Substrate Substrate->Product ATP ATP ATP->Product Enzyme_I Kinase Enzyme No_Reaction Reaction Blocked Substrate_I Peptide Substrate ATP_I ATP Inhibitor Test Compound Inhibitor->Enzyme_I

Caption: Diagram illustrating kinase enzyme inhibition by a test compound.

Signaling Pathway Analysis

Rationale: If the compound demonstrates anti-inflammatory activity, investigating its effect on the upstream signaling pathways is crucial. The NF-κB pathway is a master regulator of inflammation.[11] A reporter gene assay, where the activity of a luciferase gene is driven by an NF-κB response element, provides a quantitative measure of pathway activation.

Protocol: NF-κB Reporter Assay [11]

  • Cell Line: Use a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-RE-luc2P).

  • Plating & Treatment: Plate cells and pre-treat with various concentrations of the test compound.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.

  • Lysis & Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure the resulting luminescence, which is directly proportional to NF-κB activity. A decrease in luminescence indicates inhibition of the pathway.

Conclusion

This technical guide outlines a systematic, multi-tiered strategy for the comprehensive biological profiling of this compound. By beginning with a broad screen for anticancer, antimicrobial, and anti-inflammatory activities and progressing through hit confirmation to mechanism-of-action studies, this framework provides a robust and efficient pathway for uncovering the therapeutic potential of this novel chemical entity. The emphasis on validated, well-referenced protocols ensures the generation of reliable and reproducible data, forming a solid foundation for any subsequent drug development efforts. The journey from a novel molecule to a potential therapeutic lead is complex, but it begins with the rigorous and logical screening process detailed herein.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. ([Link])

  • Mulhovo, S., et al. (2020). Bioassays for anticancer activities. In Methods in Molecular Biology. ([Link])

  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. ([Link])

  • Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT). ([Link])

  • Thakur, A., et al. (2014). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 4(10), 109-115. ([Link])

  • de Groot, P., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 239-246. ([Link])

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. ([Link])

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. ([Link])

  • Al-Ani, L. K. T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29901. ([Link])

  • Sreedhar, S., & Itta, M. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Drug Delivery and Therapeutics, 13(7), 170-178. ([Link])

  • Ancy, A. J., & Kumar, S. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(3), 820-827. ([Link])

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. ([Link])

  • Sim, C. B., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Plants, 12(13), 2519. ([Link])

  • Slideshare. (2018). Screening models for inflammatory drugs. ([Link])

  • Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation, 2(2), 125–130. ([Link])

  • Vogel, H. G. (Ed.). (2002). Drug Discovery and Evaluation: Pharmacological Assays. Springer. ([Link])

  • Jialal, I., & Devaraj, S. (2003). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. The Journal of Clinical Endocrinology & Metabolism, 88(10), 5025-5028. ([Link])

  • Sharifi-Rad, J., et al. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. ([Link])

  • Chem Help ASAP. (2023). Functional In Vitro Assays for Drug Discovery. YouTube. ([Link])

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. ([Link])

  • BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. ([Link])

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. ([Link])

  • Ferreira, L. G., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(22), 6917. ([Link])

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. ([Link])

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a crucial intermediate in the development of various pharmaceutical agents. The described methodology is anchored in the principles of robust and scalable organic synthesis, with a focus on the strategic application of Friedel-Crafts acylation. This document provides a comprehensive overview of the synthetic pathway, starting from readily available commercial materials, and offers detailed, step-by-step protocols for the preparation of key precursors and the final target molecule. The causality behind experimental choices, self-validating system protocols, and authoritative grounding through comprehensive references are central pillars of this guide, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: Strategic Importance of this compound

The synthesis of complex organic molecules for pharmaceutical applications necessitates a strategic and well-defined approach to the construction of key molecular scaffolds. This compound represents a significant building block, incorporating a functionalized aromatic ketone tethered to a versatile aliphatic ester chain. This unique combination of structural motifs makes it a valuable precursor for the synthesis of a range of biologically active compounds, most notably as an intermediate in the production of Cilostazol, a medication used to treat intermittent claudication.

The core of this synthetic endeavor lies in the formation of the aryl ketone via a Friedel-Crafts acylation reaction. This classic yet powerful C-C bond-forming reaction allows for the direct introduction of an acyl group onto an aromatic ring.[1][2] The strategic choice of starting materials, particularly the substituted anisole and the tailored acylating agent, is paramount to the success and efficiency of the overall synthesis. This guide will elucidate a reliable and reproducible pathway to this compound, providing researchers with the necessary technical details to implement this synthesis in a laboratory setting.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy for this compound is best understood through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

G target This compound disconnection1 Friedel-Crafts Acylation target->disconnection1 intermediates 2-Nitroanisole + Ethyl 7-(chloroformyl)heptanoate disconnection1->intermediates acyl_chloride Ethyl 7-(chloroformyl)heptanoate disconnection2 Acyl Chloride Formation acyl_chloride->disconnection2 monoester Pimelic acid monoethyl ester disconnection2->monoester monoester_prep Pimelic acid monoethyl ester disconnection3 Monoesterification monoester_prep->disconnection3 pimelic_acid Pimelic Acid disconnection3->pimelic_acid

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a two-pronged approach:

  • Preparation of the Acylating Agent: The synthesis begins with the preparation of the key acylating agent, ethyl 7-(chloroformyl)heptanoate. This is achieved in two steps from the commercially available dicarboxylic acid, pimelic acid. First, a selective monoesterification is performed, followed by the conversion of the remaining carboxylic acid to an acyl chloride.

  • Friedel-Crafts Acylation: The prepared acyl chloride is then reacted with 2-nitroanisole in a Friedel-Crafts acylation reaction to yield the final product. The directing effects of the methoxy (ortho, para-directing) and nitro (meta-directing) groups on the anisole ring will dictate the regioselectivity of this reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Stage 1: Synthesis of the Acylating Agent - Ethyl 7-(chloroformyl)heptanoate

The selective monoesterification of a symmetrical dicarboxylic acid like pimelic acid can be achieved by controlling the stoichiometry of the alcohol and using a suitable acid catalyst.

Reaction Scheme:

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (1 mole equivalent) and a large excess of absolute ethanol (e.g., 10-20 mole equivalents). The excess ethanol serves as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mole equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted pimelic acid and the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pimelic acid monoethyl ester. Further purification can be achieved by vacuum distillation.

Parameter Value Reference
Starting MaterialPimelic Acid[3]
ReagentAbsolute Ethanol
CatalystConcentrated Sulfuric Acid
Reaction Time4-6 hours
Work-upExtraction and washing

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, typically achieved using thionyl chloride.

Reaction Scheme:

Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser (fitted with a drying tube) and a magnetic stirrer.

  • Add pimelic acid monoethyl ester (1 mole equivalent) to the flask.

  • Carefully add an excess of thionyl chloride (e.g., 1.5-2 mole equivalents), either neat or in an inert solvent like dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Gently heat the reaction mixture to reflux for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

  • After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude ethyl 7-(chloroformyl)heptanoate is typically used in the next step without further purification.

Parameter Value Reference
Starting MaterialPimelic acid monoethyl ester
ReagentThionyl Chloride
CatalystN,N-Dimethylformamide (DMF)
Reaction Time2-3 hours
Stage 2: Friedel-Crafts Acylation

This is the key bond-forming step where the aromatic ring is acylated. Due to the presence of the deactivating nitro group on the 2-nitroanisole, a stoichiometric amount of a strong Lewis acid catalyst is required.[4][5]

Reaction Scheme:

G reactants 2-Nitroanisole + Ethyl 7-(chloroformyl)heptanoate catalyst AlCl3 (Lewis Acid) reactants->catalyst 1. intermediate Acylium Ion Formation catalyst->intermediate 2. acylation Electrophilic Aromatic Substitution intermediate->acylation 3. product This compound acylation->product 4.

Caption: Workflow for the Friedel-Crafts Acylation step.

Protocol:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the flask to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 mole equivalents) with stirring.

  • In the dropping funnel, prepare a solution of ethyl 7-(chloroformyl)heptanoate (1 mole equivalent) in the same solvent.

  • Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride. An acylium ion complex will form.

  • After the addition is complete, add 2-nitroanisole (1 mole equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at this temperature for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.[6]

Parameter Value Reference
Aromatic Substrate2-Nitroanisole
Acylating AgentEthyl 7-(chloroformyl)heptanoate
CatalystAnhydrous Aluminum Chloride (AlCl₃)[4][5]
SolventDichloromethane or 1,2-Dichloroethane
Reaction Temperature0 °C to room temperature
Reaction Time14-18 hours
Work-upAcidic quench, extraction, and washing[6]
PurificationColumn chromatography or recrystallization[7]

Safety and Handling Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is a hygroscopic and corrosive solid that reacts vigorously with water. It should be handled in a dry atmosphere.

  • 2-Nitroanisole is a toxic compound. Avoid inhalation and skin contact.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound presented in this guide provides a robust and reliable pathway for researchers in the pharmaceutical and chemical industries. By employing a strategic Friedel-Crafts acylation as the key bond-forming step and utilizing readily available starting materials, this methodology offers an efficient route to this valuable intermediate. The detailed protocols and explanations of the underlying chemical principles are intended to empower scientists to successfully implement and adapt this synthesis for their specific research and development needs.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • Organic Syntheses Procedure: pimelic acid. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). [Video]. YouTube. Retrieved from [Link]

  • (PDF) Friedel-Crafts acylation of aromatic compounds - ResearchGate. (2014, July 20). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of esters of pimelic acid. (1995). EP0643036A1. Google Patents.
  • Process for the preparation of aromatic ketones. (2009). DE102007032451B4. Google Patents.
  • Preparation method of ethyl 7-chloro-2-oxoheptanoate. (2014). CN103709035A. Google Patents.
  • Process for the preparation of pimelic esters. (1995). US5436365A. Google Patents.
  • Preparation of aromatic Ketones by Friedel-Crafts Acylation. (2020, October 19). [Video]. YouTube. Retrieved from [Link]

  • Method for preparing ethyl 7-chloro-2-oxyheptanoate. (2008). CN101265187A. Google Patents.
  • Friedel-Crafts Acylation. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]

  • (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (2017, February 23). Retrieved from [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - NIH. (2025, December 2). Retrieved from [Link]

  • Process for the manufacture of pimelic acid. (1958). US2826609A. Google Patents.
  • Pimelic acid One Chongqing Chemdad Co. Retrieved from [Link]

Sources

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" chemical reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Introduction: A Molecule of Synthetic Potential

This compound is a multi-functionalized aromatic ketone. Its structure, featuring an electron-rich aromatic ring modulated by competing activating and deactivating groups, a reactive ketone, and a hydrolyzable ester, makes it a versatile intermediate for organic synthesis. Understanding the distinct reactivity of each functional group is paramount for its strategic application in the development of more complex molecular architectures, particularly in medicinal chemistry and materials science.

This guide provides a comprehensive analysis of the molecule's chemical behavior. We will dissect the reactivity of its three core domains—the substituted aromatic ring, the aryl ketone, and the ethyl ester—and explore the chemoselective transformations possible at each site. The discussion is grounded in established reaction mechanisms and provides field-proven protocols to guide experimental design.

Molecular Profile and Physicochemical Properties

The molecule's structure suggests it is a crystalline solid or a high-boiling point oil at room temperature. Its solubility is likely low in water but high in common organic solvents like ethyl acetate, dichloromethane, and acetone.

PropertyEstimated Value / DescriptionRationale / Source
Molecular Formula C₁₆H₂₁NO₅-
Molecular Weight 311.34 g/mol -
Appearance Pale yellow solid or viscous oilBased on similar aromatic ketones and esters.[1][2]
Boiling Point > 200 °C (at 760 mmHg)Extrapolated from related structures.[3][4]
Melting Point Not available (likely < 100 °C)Based on related nitroacetophenones.[4]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform.General properties of long-chain esters and aromatic compounds.[5][6]

Synthetic Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable synthesis for this molecule is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution involves the reaction of an activated aromatic substrate with an acylating agent, catalyzed by a Lewis acid like AlCl₃.[9] For the target molecule, this would involve reacting 1-methoxy-2-nitrobenzene with ethyl 7-chloro-7-oxoheptanoate. The methoxy group is a powerful ortho-, para- director, while the nitro group is a meta- director.[10][11] Given the steric hindrance at the position ortho to the methoxy group and the electronic deactivation of the nitro group, the acylation is strongly directed to the para-position relative to the methoxy group, leading to the desired product with high regioselectivity.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 1-Methoxy-2-nitrobenzene C Friedel-Crafts Acylation A->C B Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride) B->C  + D Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate C->D  AlCl₃ (Lewis Acid Catalyst) Start Substrate (Nitro Compound) Reagents H₂ (gas) Pd/C or Mn-Catalyst Solvent (e.g., EtOH, EtOAc) Start->Reagents Reaction Catalytic Hydrogenation (Mild Conditions) Reagents->Reaction Product Product (Aniline Derivative) Reaction->Product Workup Filtration & Solvent Removal Product->Workup

Caption: Workflow for catalytic hydrogenation of the nitro group.

Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically 1-4 atm). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the H₂ and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 7-(3-amino-4-methoxyphenyl)-7-oxoheptanoate, which can be purified further by column chromatography if necessary.

B. Metal-Acid Reduction

A classical alternative involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). [12]This method is robust but less selective and generates significant metallic waste. [13][14]The harsh acidic conditions may also lead to partial hydrolysis of the ester group.

MethodReagentsConditionsSelectivityPros / Cons
Catalytic Hydrogenation H₂, Pd/C (or other catalyst)Room temp, 1-4 atm H₂Excellent for -NO₂ vs. -C=O and -COOEtPros: Clean, high yield, mild, highly selective. [14]Cons: Requires specialized H₂ equipment, catalyst can be expensive/pyrophoric.
Metal-Acid Reduction Sn or Fe, conc. HClRefluxPoor; may reduce ketone and hydrolyze esterPros: Inexpensive reagents, simple setup. Cons: Harsh conditions, significant waste, potential side reactions. [13]

Reactivity Profile II: The Ketone (-C=O)

The aryl ketone can be completely deoxygenated to a methylene bridge (-CH₂-), a reaction that fundamentally alters the molecular backbone. The choice of method is critical and depends on the stability of the other functional groups.

A. Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce ketones to alkanes. [15][16]It is particularly effective for aryl-alkyl ketones. [17]However, for the target molecule, this method is problematic. The strongly acidic conditions will simultaneously reduce the nitro group and hydrolyze the ethyl ester, leading to a complex product mixture.

Protocol: Clemmensen Reduction

  • Amalgam Preparation: Activate zinc dust by stirring it with a dilute HgCl₂ solution, then decant and wash with water.

  • Reaction: Add the substrate to a mixture of the prepared zinc amalgam, concentrated HCl, and toluene.

  • Heating: Heat the mixture under reflux, with vigorous stirring, for several hours. Additional portions of HCl may be required.

  • Monitoring & Work-up: Monitor by TLC. After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene or ether. Neutralize, wash, dry, and concentrate the combined organic phases.

B. Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction is the base-catalyzed alternative, using hydrazine (N₂H₄) and a strong base like KOH at high temperatures. [18]While this avoids the issues of acidic conditions, it introduces a new one: the strong base and high heat will inevitably cause saponification of the ethyl ester, converting it to a carboxylate salt. [19]

cluster_acid Acidic Route cluster_base Basic Route cluster_warning Side Reactions A Ketone Substrate B Clemmensen Reduction (Zn(Hg), conc. HCl) A->B C Alkane Product B->C G Clemmensen: Ester hydrolysis & Nitro reduction B->G D Ketone Substrate E Wolff-Kishner Reduction (N₂H₄, KOH, Heat) D->E F Alkane Product E->F H Wolff-Kishner: Ester saponification E->H

Caption: Competing pathways for ketone reduction and associated side reactions.

Reactivity Profile III: The Ethyl Ester (-COOEt)

The ester functional group is primarily susceptible to nucleophilic attack at the carbonyl carbon, most commonly leading to hydrolysis.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is the irreversible hydrolysis of an ester using an aqueous base (e.g., NaOH, KOH) to produce an alcohol and a carboxylate salt. [19][20][21]This reaction is typically high-yielding and can be performed under mild conditions (room temperature or gentle heating), which would leave the nitro and ketone groups intact. [22]An acidic work-up is required to protonate the carboxylate salt to yield the final carboxylic acid. [22] Protocol: Saponification

  • Setup: Dissolve the ester (1.0 eq) in a mixture of methanol (MeOH) or ethanol (EtOH) and a 1-2 M aqueous solution of NaOH (1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or DCM) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1 M HCl until the pH is ~2. A precipitate of the carboxylic acid may form.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.

Summary of Chemoselective Transformations

The utility of this compound lies in the ability to selectively target one of its three functional groups. The following diagram summarizes the primary transformations discussed.

Center Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate Prod_Amine Product A: Aniline Derivative Center->Prod_Amine  H₂, Pd/C (Selective Nitro Reduction) Prod_Acid Product B: Carboxylic Acid Center->Prod_Acid  1. NaOH (aq) 2. HCl (aq) (Selective Ester Hydrolysis) Prod_Alkane Product C: Alkane Derivative (with side reactions) Center->Prod_Alkane  Clemmensen or Wolff-Kishner (Non-selective Ketone Reduction)

Caption: Strategic overview of selective transformations.

Conclusion

This compound is a compound with a rich and predictable chemical reactivity profile. The three primary functional groups—nitro, ketone, and ester—can be addressed with varying degrees of selectivity.

  • The nitro group is most selectively reduced via catalytic hydrogenation.

  • The ester group is most cleanly transformed via saponification under mild basic conditions followed by an acidic work-up.

  • The ketone group is the most challenging to reduce without affecting the other functionalities, as standard high-yield methods (Clemmensen, Wolff-Kishner) employ harsh conditions that induce collateral reactions.

A thorough understanding of these competing reactivities allows the synthetic chemist to strategically manipulate this molecule, unlocking its potential as a key building block for a diverse range of target structures in drug discovery and beyond.

References

Sources

Methodological & Application

Definitive Structural Elucidation of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate: A Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

The unequivocal structural verification of novel chemical entities is a cornerstone of synthetic chemistry and drug development. This application note provides a comprehensive guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate (CAS 898758-95-7)[1]. We present a detailed interpretation of predicted 1D and 2D NMR data, grounded in fundamental principles of chemical shifts and spin-spin coupling. This document serves as both a practical protocol for data acquisition and a pedagogical tool for the in-depth analysis of complex substituted aromatic and aliphatic systems, intended for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Introduction: The Analytical Challenge

This compound is a small molecule featuring a multi-functionalized structure. It comprises a 1,2,4-trisubstituted aromatic ring bearing a methoxy, a nitro, and a keto-heptanoate substituent. This combination of an electron-donating group (EDG) (-OCH₃), a strong electron-withdrawing group (EWG) (-NO₂), and a flexible aliphatic chain presents a classic NMR interpretation challenge. Accurate assignment is critical for confirming synthetic success, ensuring purity, and providing a baseline for metabolism or degradation studies.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution[2]. By analyzing the chemical environment of each proton and carbon nucleus, we can piece together the molecular framework. This guide will explain the causality behind the expected spectral patterns, demonstrating how a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments leads to a self-validating and definitive structural assignment[3][4].

Predicted Spectroscopic Data & Interpretation

Due to the absence of publicly available experimental spectra for this specific molecule, the following analysis is based on established principles of NMR spectroscopy and data from analogous structures[5][6][7]. The predictions are made for a standard solution in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm[8][9].

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.

Table 1: Predicted ¹H NMR Data

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H2 8.25 d J(H2,H6) ≈ 2.5 Hz 1H Ortho to nitro group (strong deshielding) and meta to ketone; small meta coupling.[5]
H6 8.10 dd J(H6,H5) ≈ 8.8 Hz, J(H6,H2) ≈ 2.5 Hz 1H Ortho to ketone (deshielding) and ortho to nitro group; ortho and meta coupling.[7]
H5 7.15 d J(H5,H6) ≈ 8.8 Hz 1H Ortho to methoxy group (strong shielding); only ortho coupling visible.
H16 (-OCH₃) 4.00 s - 3H Methoxy protons, singlet, deshielded by attachment to aromatic ring.
H14 (-OCH₂CH₃) 4.12 q J ≈ 7.1 Hz 2H Methylene of ethyl ester, deshielded by adjacent oxygen; quartet from coupling to H15.[6]
H8 (-CH₂COAr) 3.05 t J ≈ 7.4 Hz 2H Methylene α to the aromatic ketone, deshielded; triplet from coupling to H9.
H12 (-CH₂COOEt) 2.30 t J ≈ 7.5 Hz 2H Methylene α to the ester carbonyl, deshielded; triplet from coupling to H11.[10]
H9, H10, H11 1.60 - 1.80 m - 6H Overlapping multiplets for the central methylene groups of the aliphatic chain.

| H15 (-OCH₂CH₃) | 1.25 | t | J ≈ 7.1 Hz | 3H | Methyl of ethyl ester; triplet from coupling to H14.[11] |

Interpretation Insights:

  • Aromatic Region: The substitution pattern creates an AMX spin system. H2 is most downfield due to the powerful anisotropic and inductive effects of the adjacent nitro group[5]. H6 is ortho to two EWGs (ketone and nitro), while H5 is significantly shielded by the ortho methoxy EDG. The coupling constants are key: a large ortho coupling (~8.8 Hz) will be observed between H5 and H6, and a smaller meta coupling (~2.5 Hz) between H2 and H6[12].

  • Aliphatic Region: The chemical shifts are dictated by proximity to the two carbonyl groups. The methylene protons at C8 (α to the ketone) and C12 (α to the ester) are the most deshielded in the chain. The ethyl ester group presents a characteristic quartet and triplet pattern[9].

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C spectrum provides a count of unique carbon atoms and information about their electronic environment.

Table 2: Predicted ¹³C NMR Data

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C7 (Ar-C =O) 198.5 Aromatic ketone carbonyl carbon, highly deshielded.
C13 (Ester C =O) 173.5 Ester carbonyl carbon, characteristic chemical shift.[6]
C4 (C-OCH₃) 164.0 Aromatic carbon attached to EDG, shielded relative to C1 but deshielded by resonance.
C3 (C-NO₂) 150.0 Aromatic carbon attached to nitro group.
C1 (C-C=O) 132.0 Quaternary aromatic carbon attached to the ketone (ipso-carbon).
C6 (Ar-CH) 130.5 Aromatic CH ortho to ketone and nitro groups.
C2 (Ar-CH) 125.0 Aromatic CH ortho to nitro group.
C5 (Ar-CH) 115.0 Aromatic CH ortho to methoxy group, highly shielded.
C14 (-OC H₂CH₃) 60.5 Methylene carbon of the ethyl ester.[10]
C16 (-OC H₃) 56.5 Methoxy carbon.
C8 (-C H₂COAr) 38.0 Methylene α to ketone.
C12 (-C H₂COOEt) 34.0 Methylene α to ester.
C9, C10, C11 29.0, 25.0, 24.0 Central methylene carbons of the aliphatic chain.

| C15 (-OCH₂C H₃) | 14.2 | Methyl carbon of the ethyl ester. |

Interpretation Insights:

  • The two carbonyl carbons (C7 and C13) are the most downfield signals, as expected.

  • The four quaternary aromatic carbons (C1, C3, C4) can be distinguished from the three protonated aromatic carbons (C2, C5, C6) using a DEPT-135 or HSQC experiment.

  • The shielding effect of the methoxy group makes C5 the most upfield aromatic carbon signal.

Experimental Protocols for Structural Verification

To validate the predicted assignments, a suite of 1D and 2D NMR experiments should be performed.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of the purified solid this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Using a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum[9].

  • Homogenization: Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra[13].

  • Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence of experiments on a modern NMR spectrometer (e.g., Bruker 500 MHz)[2][14].

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1_NMR ¹H NMR Acquisition C13_NMR ¹³C{¹H} NMR Acquisition H1_NMR->C13_NMR Proton count & basic structure DEPT DEPT-135 C13_NMR->DEPT Carbon count COSY ¹H-¹H COSY DEPT->COSY CH, CH₂, CH₃ info HSQC ¹H-¹³C HSQC COSY->HSQC H-H connectivities HMBC ¹H-¹³C HMBC HSQC->HMBC Direct C-H bonds Final_Assignment Definitive Structural Assignment HMBC->Final_Assignment Long-range C-H bonds (Quaternary C assignment)

Caption: Recommended workflow for complete NMR structural elucidation.

Key Experiment Parameters:

  • ¹H NMR: Acquire with sufficient scans to achieve a high signal-to-noise ratio (S/N > 100:1).

  • ¹³C{¹H} NMR: Proton-decoupled experiment to obtain sharp singlets for each carbon.

  • DEPT-135: Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals scalar couplings between protons, typically over 2-3 bonds. This is essential for tracing the connectivity of the entire aliphatic chain (H14-H15, H8-H9-...-H12) and confirming the H5-H6 and H2-H6 couplings in the aromatic ring[4].

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment definitively links the proton assignments in Table 1 to the carbon assignments in Table 2 for all CH, CH₂, and CH₃ groups[15].

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for assembling the molecular fragments. Key expected correlations include:

    • H2, H6 to C7 (Ketone Carbonyl): Connects the aromatic ring to the aliphatic chain.

    • H8 to C7, C1, C6: Confirms the attachment point of the heptanoate chain.

    • H12 to C13 (Ester Carbonyl): Confirms the α-position to the ester.

    • H14 to C13, C15: Confirms the structure of the ethyl ester group.

    • H16 (-OCH₃) to C4: Links the methoxy group to its position on the ring.

Conclusion

By employing a systematic and multi-faceted NMR strategy, the complete and unambiguous assignment of all proton and carbon signals in this compound can be confidently achieved. The predicted chemical shifts and coupling patterns provide a robust hypothesis for analysis. Verification through a logical workflow of 1D and 2D correlation experiments, particularly COSY, HSQC, and HMBC, provides the necessary cross-validation for a definitive structural proof. This approach not only ensures the identity and purity of the target compound but also serves as a model protocol for the characterization of similarly complex small molecules in a research and development setting.

References

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range H-C couplings. Journal of Magnetic Resonance. [Link]

  • PubChem. (n.d.). Ethyl heptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Jiménez-Zarco, A., et al. (2023). Diffusion-ordered NMR spectroscopy (DOSY) for high-throughput automation in human metabolic phenotyping. Nature Protocols. [Link]

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • NMRbox. (2022). NMR Supersequences for Small Molecule Characterization. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubMed. (2007). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical Education. (2018). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

Elucidating the Molecular Blueprint: Mass Spectrometry Fragmentation Analysis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. As a molecule possessing multiple functional groups—including an aromatic ketone, a nitro moiety, a long-chain aliphatic spacer, and an ethyl ester—its fragmentation behavior under mass spectrometry is complex and highly informative. Understanding this fragmentation pattern is critical for structural verification, metabolite identification, and quality control in drug discovery and development pipelines. This document outlines a comprehensive protocol for acquiring high-resolution mass spectra and presents a detailed, mechanistically-grounded interpretation of the fragmentation pathways, supported by visual diagrams and a summary of key fragment ions. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for the structural elucidation of this and structurally related compounds.

Introduction: The Structural Imperative

This compound is a multi-functionalized organic molecule. Its structure combines a substituted aromatic ring, characteristic of many pharmacologically active cores, with a flexible aliphatic ester chain, often used to modulate properties like solubility and bioavailability. Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of such compounds. Electron Ionization (EI) MS, in particular, imparts sufficient energy to induce reproducible fragmentation, creating a unique "fingerprint" of the molecule's structure. By analyzing the masses of these fragments, we can piece together the molecular puzzle, confirming the connectivity of its constituent parts.

This guide is built on the foundational principles of mass spectrometry, including common fragmentation reactions such as alpha-cleavage, McLafferty rearrangements, and cleavages specific to aromatic and nitro-containing compounds.[1] The rationale behind each proposed fragmentation is explained to provide not just a protocol, but a deeper understanding of the underlying chemical principles.

Molecular Structure and Properties:

  • Chemical Formula: C₁₆H₂₁NO₆

  • Molecular Weight: 323.34 g/mol

  • Exact Mass: 323.13689 g/mol

Chemical Structure of this compound Figure 1: Chemical Structure of this compound

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

The validity of any fragmentation analysis rests upon the quality of the acquired data. The following protocol details a robust method for analyzing the title compound using Gas Chromatography (GC) coupled with Electron Ionization Mass Spectrometry (EI-MS), a standard and powerful combination for volatile and semi-volatile organic molecules.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-20 µg/mL using the same solvent. The goal is to ensure sufficient signal without overloading the GC column or the MS detector.

  • Filtration (Optional): If any particulates are visible, filter the working solution through a 0.22 µm PTFE syringe filter.

Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system (e.g., Agilent GC-MSD or equivalent).

Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume to avoid column overload.
Inlet Temperature280 °CEnsures complete and rapid volatilization of the analyte.
Injection ModeSplit (50:1 ratio)Prevents column saturation and peak tailing.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic resolution.
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA standard, non-polar column suitable for a wide range of organic molecules.
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA robust temperature gradient to ensure good separation and elution of the analyte.
MS System
Ionization ModeElectron Ionization (EI)The standard for generating reproducible, library-searchable fragmentation patterns.
Ionization Energy70 eVThe industry standard energy that provides a good balance of molecular ion signal and extensive fragmentation.
Source Temperature230 °CReduces ion source contamination and ensures thermal stability.
Quadrupole Temp.150 °CMaintains ion path integrity.
Mass Rangem/z 40 - 450A range that encompasses the molecular ion and all significant fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak for accurate mass spectral deconvolution.
Experimental Workflow

The overall process from sample preparation to data interpretation is a systematic workflow designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock 1. Prepare Stock Solution (1 mg/mL) Working 2. Prepare Working Solution (10-20 µg/mL) Stock->Working Inject 3. Inject Sample into GC-MS Working->Inject Acquire 4. Acquire Data (m/z 40-450) Inject->Acquire Process 5. Process Chromatogram & Extract Mass Spectrum Acquire->Process Interpret 6. Interpret Fragmentation Pattern Process->Interpret

A streamlined workflow for GC-MS analysis.

Results and Discussion: Decoding the Fragmentation Pattern

The EI mass spectrum of this compound is predicted to show a discernible molecular ion peak (M⁺•) at m/z 323, with its intensity depending on its stability under 70 eV conditions. The primary fragmentation events are driven by the molecule's key functional groups.

Primary Fragmentation Pathways

The fragmentation of this molecule is dominated by cleavages adjacent to the carbonyl groups and within the nitro-aromatic system.

Pathway A: Alpha-Cleavage at the Ketone

This is anticipated to be the most significant fragmentation pathway. Alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain.[2] This cleavage is highly favored because it results in the formation of a resonance-stabilized acylium ion.

  • Cleavage: The C-C bond between the carbonyl and the C6 alkyl chain breaks.

  • Resulting Ion: A prominent peak corresponding to the 4-methoxy-3-nitrophenyl acylium ion at m/z 180 .

  • Neutral Loss: A C₆H₁₂COOC₂H₅ radical.

Pathway B: Fragmentation of the Aromatic Moiety

Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group itself.[3][4][5] These cleavages can occur from the molecular ion or from fragment ions that retain the aromatic ring.

  • Loss of NO: A peak at m/z 293 ([M-30]⁺•) corresponding to the loss of a nitric oxide radical (•NO).

  • Loss of NO₂: A peak at m/z 277 ([M-46]⁺•) corresponding to the loss of a nitro radical (•NO₂).

Pathway C: McLafferty Rearrangement

The ketone's carbonyl oxygen can abstract a gamma-hydrogen from the alkyl chain, leading to the cleavage of the alpha-beta bond and the elimination of a neutral alkene.[6]

  • Rearrangement: The carbonyl oxygen abstracts a hydrogen from the fourth carbon of the heptanoate chain.

  • Resulting Ion: A radical cation at m/z 196 .

  • Neutral Loss: Ethyl 4-pentenoate (C₇H₁₂O₂).

Pathway D: Cleavages around the Ester Group

The ethyl ester moiety also provides characteristic fragmentation points.[1][6]

  • Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond in the ester group results in an ion at m/z 278 ([M-45]⁺). This is a common fragmentation for ethyl esters.

  • McLafferty Rearrangement (Ester): A second McLafferty rearrangement can occur involving the ester carbonyl, leading to the loss of ethylene (C₂H₄). This would produce a fragment ion at m/z 295 ([M-28]⁺•).

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G cluster_frags M Molecular Ion (M⁺•) m/z 323 F180 4-methoxy-3-nitrophenyl acylium ion m/z 180 M:f0->F180:f0  Pathway A  α-Cleavage (Ketone)  - •C₆H₁₂COOC₂H₅ F293 [M-NO]⁺• m/z 293 M:f0->F293:f0  Pathway B  - •NO F277 [M-NO₂]⁺• m/z 277 M:f0->F277:f0  Pathway B  - •NO₂ F196 McLafferty (Ketone) m/z 196 M:f0->F196:f0  Pathway C  McLafferty (Ketone)  - C₇H₁₂O₂ F278 [M-OC₂H₅]⁺ m/z 278 M:f0->F278:f0  Pathway D  Ester Cleavage  - •OC₂H₅

Predicted major fragmentation pathways of the target molecule.
Summary of Key Diagnostic Ions

The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the corresponding structural origin. This table serves as a quick reference for interpreting an experimental spectrum.

m/zProposed Ion Structure / IdentityNeutral LossPathwayPredicted Intensity
323Molecular Ion [C₁₆H₂₁NO₆]⁺•--Low to Medium
293[M - NO]⁺••NOBLow
278[M - •OC₂H₅]⁺•OC₂H₅DMedium
277[M - •NO₂]⁺••NO₂BLow
196McLafferty Rearrangement Ion (Ketone)C₇H₁₂O₂CMedium
180 [4-methoxy-3-nitrophenyl-C=O]⁺ •C₆H₁₂COOC₂H₅ A High (likely Base Peak)

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly characteristic. The spectrum is expected to be dominated by a base peak at m/z 180 , resulting from a highly favorable alpha-cleavage that forms a resonance-stabilized acylium ion. Other significant fragments arising from McLafferty rearrangements and cleavages of the nitro and ester functional groups provide powerful confirmatory evidence for the overall structure. By following the detailed protocol and using the interpretive guide provided, researchers can confidently verify the structure of this molecule, ensuring the integrity of their materials and the reliability of their subsequent research. This application note serves as a practical and authoritative resource for scientists engaged in chemical synthesis, quality control, and drug development.

References

  • Liu, S., & Zhang, Z. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4267–4273. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College.[Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. National Library of Medicine.[Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

  • Jaoui, M., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC, National Institutes of Health.[Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry Learning by Dr. P. S. Shinde. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Library of Medicine.[Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.14 - Fragmentation of Esters. Whitman College.[Link]

Sources

Protocol for the Preparative HPLC Purification of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a key intermediate in various synthetic chemistry workflows. The methodology leverages reversed-phase high-performance liquid chromatography (RP-HPLC) with gradient elution, ensuring high purity and recovery. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step workflow, and post-purification analysis techniques to validate the results.

Introduction and Scientific Principle

This compound (hereafter referred to as EMNO) is an aromatic ketone derivative whose purity is critical for the success of subsequent synthetic steps and the impurity profile of a final active pharmaceutical ingredient (API). Crude synthetic mixtures often contain starting materials, reaction by-products, and isomers that must be removed.

High-performance liquid chromatography (HPLC) is a cornerstone of chemical purification.[1] The principle relies on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] For a molecule like EMNO, which possesses both hydrophobic (alkyl chain, aromatic ring) and moderately polar (ester, ketone, nitro) functional groups, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2][3] In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[4] Compounds are retained based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[5]

To handle a mixture with components of varying polarities and ensure sharp, well-resolved peaks, a gradient elution strategy is employed.[6] This technique involves systematically increasing the concentration of the organic solvent in the mobile phase during the chromatographic run.[7] This gradually decreases the polarity of the mobile phase, accelerating the elution of more strongly retained (hydrophobic) components, resulting in narrower peaks and reduced analysis time compared to isocratic methods.[8]

Method Development: Rationale and Key Parameter Selection

The development of a robust purification protocol requires careful selection of several key parameters. The choices outlined below are grounded in the physicochemical properties of EMNO and established chromatographic principles.

Stationary Phase (Column) Selection
  • Rationale: The C18 (octadecyl) bonded silica phase is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and applicability to a broad range of molecules.[2] The aromatic ring and the seven-carbon chain of EMNO will exhibit strong hydrophobic interactions with the C18 ligands, providing excellent retention and allowing for effective separation from more polar impurities. A phenyl-based stationary phase could also be considered to enhance separation through π-π interactions with EMNO's aromatic ring, which can be advantageous for resolving aromatic isomers. For this primary protocol, the versatile and robust C18 phase is selected.

  • Recommendation: A preparative C18 column with 5 to 10 µm particle size is recommended for high loading capacity and good resolution.[9]

Mobile Phase Selection
  • Rationale: A binary mobile phase consisting of water and an organic modifier is standard for RP-HPLC.[10]

    • Organic Modifier: Acetonitrile is chosen over methanol. It typically provides better peak shapes for aromatic compounds, has a lower viscosity (resulting in lower backpressure), and a lower UV cutoff wavelength (~190 nm), which is beneficial for detecting a wide range of compounds.[11]

    • Additives/Buffers: EMNO lacks strongly acidic or basic functional groups, so its retention is not significantly dependent on pH. Therefore, the use of a buffer is unnecessary, simplifying mobile phase preparation and post-purification workup (i.e., no need for desalting). Using HPLC-grade water and acetonitrile is sufficient.

UV Detector Wavelength Selection
  • Rationale: The presence of the 4-methoxy-3-nitrophenyl group, a nitroaromatic chromophore, dictates the optimal UV detection wavelength. Nitroaromatic compounds typically exhibit strong absorbance maxima in the UV region.[12] While a primary absorbance maximum may be found around 260-270 nm, a secondary, stronger absorbance often occurs at lower wavelengths (200-220 nm).[13][14]

  • Recommendation: Monitoring at 254 nm is a robust choice as it provides high sensitivity for the aromatic system and is less susceptible to baseline noise from the mobile phase gradient than lower wavelengths. A photodiode array (PDA) detector is highly recommended to acquire full UV spectra, confirming peak identity and assessing co-elution.

Detailed Purification Protocol

This protocol is designed for a standard preparative HPLC system equipped with a binary pump, autosampler (or manual injector), column compartment, PDA or UV detector, and an automated fraction collector.[15]

Materials and Equipment
ItemSpecification
HPLC System Preparative HPLC with gradient capability and fraction collector
Column Preparative C18, 250 x 21.2 mm, 5 µm particle size (or similar)
Solvent A HPLC-Grade Water
Solvent B HPLC-Grade Acetonitrile
Sample Solvent Acetonitrile or DMSO (HPLC Grade)
Crude Sample Synthesized this compound
Filters 0.45 µm PTFE syringe filters
Workflow Diagram

Caption: HPLC Purification Workflow for EMNO.

Step-by-Step Methodology

Step 1: Mobile Phase and Sample Preparation

  • Prepare mobile phase A (Water) and B (Acetonitrile) in separate, clean reservoirs.

  • Degas both solvents thoroughly using an inline degasser, helium sparging, or sonication to prevent bubble formation, which can interfere with pump performance and detector stability.[16]

  • Accurately weigh the crude EMNO sample. Dissolve it in a minimal amount of Acetonitrile or DMSO to a final concentration of 20-50 mg/mL. Note: The sample must be fully dissolved to prevent column blockage.[17]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean vial. This removes any particulate matter that could damage the injector or column.[18]

Step 2: HPLC System Configuration and Equilibration

  • Install the preparative C18 column.

  • Purge the pump lines with their respective solvents to remove any air or old solvent.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 60% Water / 40% Acetonitrile) for at least 10-15 column volumes or until a stable baseline is achieved. The equilibration time depends on the column dimensions and flow rate.

Step 3: Chromatographic Run and Fraction Collection

  • Inject the filtered sample onto the column.

  • Begin the gradient elution program as detailed in the table below.

  • Configure the fraction collector to trigger collection based on the UV signal (peak-based collection).[19][20] Set a threshold just above the baseline noise to initiate collection and a drop-off percentage to end it.

  • Collect the eluent corresponding to the main product peak into separate, labeled vessels.

ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale, offering good balance of capacity and resolution.
Mobile Phase A HPLC-Grade WaterPolar component of the mobile phase.
Mobile Phase B HPLC-Grade AcetonitrileOrganic modifier for eluting the compound.[10]
Flow Rate 20.0 mL/minAppropriate for the column diameter to ensure efficient separation without excessive pressure.
Injection Volume 1-5 mL (dependent on concentration and loading study)Maximizes throughput per run.
Detector UV/PDA at 254 nmHigh sensitivity for the nitroaromatic chromophore.[21]
Column Temp. Ambient (~25 °C)Sufficient for this type of separation; temperature control can be used for improved reproducibility.

Gradient Elution Program

Time (min) % Water (A) % Acetonitrile (B) Curve
0.0 60 40 -
2.0 60 40 Linear
20.0 10 90 Linear
25.0 10 90 Linear
26.0 60 40 Linear

| 30.0 | 60 | 40 | Linear |

Post-Purification Processing and Analysis
  • Purity Analysis: Before pooling, analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm the purity and identity of the target compound.[22][23] This step is crucial for the self-validating nature of the protocol.

  • Fraction Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile/water solvent from the pooled fractions. This is typically achieved using a rotary evaporator to remove the bulk of the solvent, followed by a high-vacuum pump or lyophilizer (freeze-dryer) to remove residual water and obtain the final, pure solid product.[24]

  • Final Characterization: Confirm the identity and final purity of the isolated solid EMNO using appropriate analytical techniques such as NMR, LC-MS, and analytical HPLC.

Trustworthiness and Validation

The reliability of this protocol is ensured by incorporating validation checkpoints. The initial analytical run of the crude material provides a reference chromatogram. The post-purification analysis of individual fractions confirms the separation's success before committing to the resource-intensive solvent removal step.[22] Re-analysis of the final solid product provides the definitive purity value and yield calculation, closing the validation loop.

Conclusion

This application note details a robust and reliable RP-HPLC method for the purification of this compound. By explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and detection parameters, this guide empowers researchers to not only execute the protocol but also adapt it for similar molecules. The systematic workflow, from sample preparation to post-purification analysis, ensures the consistent attainment of high-purity material essential for pharmaceutical research and development.

References

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Separation Science. (n.d.). Developing Strategies for Preparative HPLC. Retrieved from [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]

  • Scharlab. (n.d.). Sample preparation with solid-phase extraction. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]

  • Phenomenex. (2020, May 19). Solid Sample Pre-Treatment Process Prior to Solid Phase Extraction Tips. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (n.d.). The Theory of HPLC Gradient HPLC. Retrieved from [Link]

  • Letter, W. (2021, May 27). How to Perform Fractionation Collection & Analysis using HPLC? ResearchGate. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Boddu, V. M., et al. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • Unger, K. K. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Retrieved from [Link]

  • Waters Corporation. (n.d.). Isolation of the Purified Product. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • ChromAfrica. (n.d.). Gradient HPLC. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Welch Materials. (2025, April 18). protein purification by hplc: a high-precision technique in biochemistry. Retrieved from [Link]

  • Pragolab. (n.d.). Principles of Fraction Collection Using the Vanquish UHPLC Systems. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

  • PubMed. (2008, February 15). Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Gilson. (n.d.). Automation of Post-Purification Analysis Sample Prep. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

  • Waters Corporation. (n.d.). Isolation of the Purified Product. Retrieved from [Link] (Note: This is a duplicate of reference 19 but may contain different relevant sections).

Sources

Application Notes: Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate as a Versatile Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount for identifying next-generation therapeutics. This document provides a detailed technical guide on the synthesis and prospective application of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate . This compound serves as a highly versatile, yet underexplored, intermediate. Its unique combination of functional groups—an aromatic nitro group, a ketone, and an ethyl ester—offers a rich platform for chemical elaboration. We present a robust synthetic protocol for the intermediate and propose a compelling, field-proven application: its use as a precursor for a library of substituted 2-aminopyrimidine derivatives, a privileged scaffold in the development of kinase inhibitors.

Introduction: The Strategic Value of the Intermediate

This compound is a tailored building block designed for multi-step organic synthesis. Its structure is not random; it is strategically functionalized for sequential, selective chemical transformations.

  • The Nitro Group: The ortho-nitro and para-methoxy substitution pattern on the phenyl ring makes it electron-rich enough for electrophilic aromatic substitution while providing a key functional handle. The nitro group is a cornerstone of medicinal chemistry, serving as a precursor to a primary amine.[1][2] This amine is a critical entry point for constructing amides, ureas, sulfonamides, and, as we will demonstrate, heterocyclic systems.

  • The Ketone and Alkyl Chain: The heptanoate chain provides a flexible linker, a common feature in enzyme inhibitors that allows for optimal positioning of pharmacophores within a binding site. The ketone functionality is a versatile hub for reactions such as reduction, reductive amination, or as a handle for building heterocyclic rings.[3][4]

  • The Ethyl Ester: The ester group can be hydrolyzed to a carboxylic acid to improve solubility or to act as a hydrogen bond donor. Alternatively, it can be converted to an amide to explore further structure-activity relationships (SAR).

This combination makes the title compound an ideal starting point for creating libraries of complex molecules aimed at high-value biological targets, such as protein kinases.

Synthesis of the Intermediate

The most direct and scalable approach to synthesizing aryl ketones like our target intermediate is the Friedel-Crafts acylation.[5][6][7] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide using a Lewis acid catalyst. Our synthesis is a three-stage process.

Workflow for Intermediate Synthesis

G cluster_0 Stage 1: Acyl Chloride Preparation cluster_1 Stage 2: Friedel-Crafts Acylation PimelicAcid Pimelic Acid Monoester Monoethyl Pimelate PimelicAcid->Monoester H+, EtOH (cat.) AcylChloride Ethyl 7-chloro-7-oxoheptanoate Monoester->AcylChloride SOCl2 or (COCl)2 Nitroanisole 3-Nitroanisole Target This compound AcylChloride->Target AlCl3, DCM Nitroanisole->Target

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

Rationale: The synthesis begins with the preparation of the acylating agent. Pimelic acid is first mono-esterified to prevent the formation of a di-acylated product during the Friedel-Crafts reaction.[8] The resulting mono-acid is then converted to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Methodology:

  • Mono-esterification: To a solution of pimelic acid (160.17 g, 1.0 mol) in 500 mL of absolute ethanol, add concentrated sulfuric acid (2 mL) as a catalyst. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield monoethyl pimelate.[8]

  • Acyl Chloride Formation: To a flask charged with monoethyl pimelate (94.12 g, 0.5 mol), add thionyl chloride (54 mL, 0.75 mol) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat at 50 °C for 2 hours until gas evolution ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude ethyl 7-chloro-7-oxoheptanoate, which can be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation to Yield the Title Compound

Rationale: The core C-C bond-forming reaction is the Friedel-Crafts acylation of 3-nitroanisole. Aluminum trichloride (AlCl₃) is used as the Lewis acid catalyst to activate the acyl chloride.[9][10] The reaction is performed in an inert solvent like dichloromethane (DCM) at low temperature to control reactivity and minimize side reactions. The methoxy group is a strong ortho-, para-director, and the acylation is expected to occur at the position para to the methoxy group (and ortho to the nitro group), which is sterically accessible.

Methodology:

  • To a suspension of anhydrous aluminum trichloride (73.3 g, 0.55 mol) in 500 mL of dry dichloromethane (DCM) at 0 °C, add a solution of ethyl 7-chloro-7-oxoheptanoate (103.3 g, 0.5 mol) in 100 mL of DCM dropwise.

  • Stir the mixture for 15 minutes, then add a solution of 3-nitroanisole (76.6 g, 0.5 mol) in 100 mL of DCM dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with 5% NaOH solution, water, and brine. Dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the title compound.

Parameter Expected Value
Appearance Pale yellow solid
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Purity (HPLC) >98%
Yield 70-80%

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors (e.g., Imatinib, Dasatinib). Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal framework. We propose a synthetic route that transforms our intermediate into a novel aminopyrimidine library.

Proposed Synthetic Pathway

G Intermediate This compound AminoKetoEster Ethyl 7-(3-amino-4-methoxyphenyl)-7-oxoheptanoate Intermediate->AminoKetoEster H2, Pd/C (Nitro Reduction) AminoAminoEster Ethyl 7-amino-7-(3-amino-4-methoxyphenyl)heptanoate AminoKetoEster->AminoAminoEster NH4OAc, NaBH3CN (Reductive Amination) Pyrimidine Substituted 2-Aminopyrimidine Library AminoAminoEster->Pyrimidine Cyclization (Pyrimidine Formation) Guanidine Guanidine Guanidine->Pyrimidine

Caption: Proposed pathway to a 2-aminopyrimidine library.

Protocol 3: Reduction of the Nitro Group

Rationale: The first key transformation is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method that is generally compatible with both ketone and ester functionalities under neutral conditions.[1][11][12]

Methodology:

  • Dissolve this compound (32.3 g, 0.1 mol) in 300 mL of ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (1.0 g, ~3 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 7-(3-amino-4-methoxyphenyl)-7-oxoheptanoate as a solid, which is often pure enough for the next step.

Protocol 4: Reductive Amination of the Ketone

Rationale: To prepare for the pyrimidine ring formation, the ketone is converted into a primary amine. Direct reductive amination using ammonium acetate as the ammonia source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent is a mild and effective method.[3][4][13][14] The reaction proceeds via in-situ formation of an imine, which is then reduced.

Methodology:

  • To a solution of Ethyl 7-(3-amino-4-methoxyphenyl)-7-oxoheptanoate (29.3 g, 0.1 mol) in 400 mL of methanol, add ammonium acetate (77.1 g, 1.0 mol).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (9.4 g, 0.15 mol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 100 mL of water and concentrate the mixture under reduced pressure to remove the methanol.

  • Make the aqueous residue basic (pH ~9) with 2M NaOH and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diamine product. Purify by column chromatography if necessary.

Protocol 5: Pyrimidine Ring Synthesis

Rationale: The final step is the construction of the 2-aminopyrimidine ring. This is achieved through the condensation of the newly formed 1,3-diamine synthon (represented by the two amine groups) with a suitable building block. While the diamino-ester itself is not a direct 1,3-dicarbonyl equivalent, it can be cyclized with a guanidinylating agent. A common method for forming a 2-aminopyrimidine is the reaction of a β-dicarbonyl compound with guanidine.[15][16][17] In our proposed pathway, the diamine product from Protocol 4 can be conceptually viewed as a precursor that, upon reaction with a suitable cyclizing agent, forms the heterocyclic core. A more direct, albeit hypothetical, approach would be a reaction with a reagent like 1,1,3,3-Tetramethoxypropane in the presence of an acid to form a dihydropyrimidine which is then oxidized, or by reacting with a β-ketoester. For the purpose of this note, we will illustrate a classical cyclization approach.

Methodology (Illustrative):

  • A mixture of the diamine product from Protocol 4 (29.4 g, 0.1 mol), a suitable β-dicarbonyl compound such as ethyl acetoacetate (13.0 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap to remove water.

  • After cyclization to form a dihydropyrimidine, an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to aromatize the ring.

  • The final product is then isolated and purified via chromatography, yielding a member of the target 2-aminopyrimidine library.

  • Further diversification can be achieved by hydrolyzing the ester to the carboxylic acid or by converting it into various amides, providing a rich dataset for SAR studies.

Conclusion

This compound is a strategically designed intermediate with significant potential for application in drug discovery. We have provided robust protocols for its synthesis and have outlined a scientifically sound pathway for its elaboration into a library of 2-aminopyrimidine derivatives, a scaffold of high importance in the development of kinase inhibitors. The functional group compatibility and the potential for diverse chemical modifications underscore the value of this intermediate for researchers and scientists engaged in the synthesis of novel bioactive compounds.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of esters of pimelic acid.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Google Patents. (n.d.). Process for the preparation of pimelic esters.
  • GPH Journal. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • WIPO Patentscope. (n.d.). 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • The Vespiary. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" derivatization for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate for Enhanced Analytical Detection

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the robust and sensitive analysis of novel chemical entities is paramount. This compound is a bifunctional molecule featuring a keto-ester structure, which represents a common scaffold in the synthesis of complex organic molecules and potential pharmaceutical agents.[1][2][3] Its analytical characterization presents unique challenges and opportunities. The molecule's inherent nitroaromatic chromophore allows for direct detection via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[4][5] However, achieving the low limits of detection often required in metabolic studies, impurity profiling, or environmental monitoring necessitates strategies to enhance analytical signals.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of this compound. We will explore three distinct, field-proven derivatization strategies that target the molecule's ketone functionality. Each strategy is tailored for a specific analytical platform: HPLC-UV/Vis, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.

Analyte Overview and Inherent Characteristics

Understanding the physicochemical properties of this compound is the foundation for selecting an appropriate analytical strategy.

PropertyValue
IUPAC Name This compound
CAS Number 898758-95-7[6]
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Key Functional Groups Aromatic Ketone, Ethyl Ester, Nitro Group, Methoxy Ether

Analytical Considerations:

  • UV-Visible Spectrophotometry: The nitroaromatic system provides strong UV absorbance, making HPLC-UV a viable direct analysis technique. However, derivatization can enhance sensitivity by introducing a chromophore with a higher molar absorptivity or by shifting the maximum absorbance to a wavelength with less background noise.[7][8]

  • Gas Chromatography (GC): Due to its relatively high molecular weight and polarity, the parent molecule has low volatility and may exhibit poor thermal stability, making it unsuitable for direct GC analysis. Derivatization is essential to increase volatility and prevent thermal degradation within the GC inlet and column.[9][10]

  • Mass Spectrometry (MS): While the molecule can be analyzed by LC-MS, its ionization efficiency in electrospray ionization (ESI) may be moderate. Derivatization can introduce a permanently charged or easily ionizable moiety, dramatically increasing the MS response and thus the sensitivity of the method.[11][12]

Strategy 1: Hydrazone Formation for Enhanced HPLC-UV/Vis Detection

This classic approach utilizes 2,4-Dinitrophenylhydrazine (DNPH) to convert the ketone into a highly colored hydrazone derivative. This is particularly useful for creating a derivative with strong absorbance in the visible or near-visible range (typically ~360 nm), which is often cleaner than the low UV range.[13][14][15]

Causality: The acidic condensation reaction between the carbonyl group of the analyte and DNPH forms a stable 2,4-dinitrophenylhydrazone. The extended π-conjugation in the resulting derivative significantly increases its molar absorptivity, leading to enhanced detection sensitivity with a standard UV/Vis detector.[16]

Workflow for DNPH Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte Solution in Acetonitrile Mix Mix Analyte & Reagent Analyte->Mix Reagent DNPH Reagent (in Acidified Acetonitrile) Reagent->Mix Incubate Incubate (e.g., 60°C for 30 min) Mix->Incubate Cool Cool to Room Temp. Incubate->Cool HPLC Inject into HPLC-UV/Vis (Detect @ ~360 nm) Cool->HPLC

Caption: Workflow for DNPH derivatization for HPLC-UV analysis.

Protocol: DNPH Derivatization
  • Reagent Preparation: Prepare a 2 mg/mL solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1-2% (v/v) of a strong acid like hydrochloric or sulfuric acid.[13] Handle DNPH with care as it can be explosive when dry.

  • Standard/Sample Preparation: Dissolve a precisely weighed amount of this compound or the sample containing it in acetonitrile to a final concentration of 0.1 mg/mL.

  • Reaction: In a 2 mL autosampler vial, combine 100 µL of the sample/standard solution with 400 µL of the DNPH reagent solution.

  • Incubation: Cap the vial tightly and incubate in a heating block or water bath at 60°C for 30 minutes. The formation of the hydrazone is indicated by the development of a yellow-orange color.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Detection: UV/Vis detector set to the absorbance maximum of the derivative, typically around 360 nm.

Trustworthiness Note: A known issue with DNPH derivatization is the formation of E and Z geometric isomers due to the C=N double bond, which can result in split or broadened chromatographic peaks.[15][17] To address this, a subsequent reductive amination step using a reducing agent like 2-picoline borane can be employed to convert the C=N bond to a C-N single bond, eliminating the isomers and yielding a single, sharp peak.[17]

Strategy 2: Oxime Formation for Enhanced GC-MS Detection

For analysis by Gas Chromatography, the analyte must be volatile and thermally stable.[9] Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) achieves this by converting the non-volatile ketone into a stable and volatile oxime ether. The pentafluorobenzyl group is strongly electronegative, making the derivative exceptionally sensitive for detection by an Electron Capture Detector (ECD) or by Negative Chemical Ionization (NCI) mass spectrometry.[18][19][20][21]

Causality: The reaction of the ketone with PFBHA forms a PFB-oxime. The introduction of the fluorinated group drastically increases the volatility of the analyte. In NCI-MS, the pentafluorobenzyl group readily captures a thermal electron to form a stable negative ion, often the [M-PFB]⁻ or M⁻ ion, providing a highly specific and sensitive signal with very low background noise.[19]

Workflow for PFBHA Derivatization

cluster_prep Aqueous Phase Reaction cluster_reaction Derivatization & Extraction cluster_analysis Analysis Analyte Analyte in Buffer (e.g., pH 5-6) Mix Mix & React (e.g., 60°C for 60 min) Analyte->Mix Reagent Aqueous PFBHA Solution Reagent->Mix Extract Liquid-Liquid Extraction (e.g., with Hexane) Mix->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate to Near Dryness Dry->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute GCMS Inject into GC-MS (NCI or EI Mode) Reconstitute->GCMS

Caption: Workflow for PFBHA derivatization for GC-MS analysis.

Protocol: PFBHA Derivatization
  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in water.

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., methanol) and dilute it into a buffered aqueous solution (e.g., 50 mM acetate buffer, pH 5). The final organic solvent concentration should be low (<5%).

  • Reaction: To 1 mL of the buffered sample/standard, add 100 µL of the PFBHA reagent solution. Cap the vial and heat at 60°C for 60 minutes.[21]

  • Extraction: After cooling, extract the PFB-oxime derivative by adding 1 mL of hexane and vortexing for 1 minute.

  • Phase Separation: Centrifuge to separate the layers and carefully transfer the upper organic (hexane) layer to a clean vial.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Analysis: Reconstitute the residue in a known volume of hexane for GC-MS analysis.

Expected GC-MS Data:

ParameterExpected Value / Observation
Derivative MW 518.48 g/mol (C₂₃H₂₅F₅N₂O₆)
GC Column Mid-polarity column, e.g., SLB™-5ms or Equity-1701.[20]
NCI-MS Ions (m/z) High abundance of [M]⁻ at m/z 518 or [M-HF]⁻ at m/z 498.
EI-MS Key Fragments m/z 181 (pentafluorobenzyl cation), fragments from the parent molecule.

Strategy 3: Reductive Amination for Ultimate LC-MS/MS Sensitivity

For bioanalytical applications requiring the highest sensitivity, derivatization to enhance ionization in ESI-MS is the premier strategy. Reductive amination using a reagent like Girard's Reagent T (GRT) converts the neutral ketone into a derivative containing a pre-charged quaternary ammonium moiety.[11][12] This permanent positive charge ensures highly efficient protonation and dramatically boosts the ESI-MS signal, often by more than an order of magnitude.[11][12]

Causality: The reaction proceeds in two stages within a single pot. First, the ketone reacts with the hydrazine portion of GRT to form a hydrazone intermediate. A mild reducing agent, such as sodium cyanoborohydride, then selectively reduces the C=N bond to a C-N single bond, yielding the stable, permanently charged derivative.[22] This derivatization improves sensitivity by enhancing ionization efficiency and can improve peak shape by preventing on-column epimerization.[11]

Workflow for Reductive Amination with GRT

cluster_prep Reagent & Sample Prep cluster_reaction One-Pot Reaction cluster_analysis Analysis Analyte Analyte in Methanol Mix Combine all components Analyte->Mix Reagents GRT, NaBH₃CN, Acetic Acid Reagents->Mix React React at 37°C for 30-60 min Mix->React Quench Quench with Formic Acid React->Quench LCMS Inject into LC-MS/MS (Positive ESI Mode) Quench->LCMS

Caption: One-pot workflow for reductive amination using Girard's Reagent T.

Protocol: Reductive Amination with GRT
  • Solution Preparation:

    • Analyte Stock: 1 mg/mL of this compound in methanol.

    • GRT Solution: 10 mg/mL Girard's Reagent T in methanol.

    • Reducing Agent Solution: 10 mg/mL sodium cyanoborohydride (NaBH₃CN) in methanol. (Handle with care in a fume hood).

  • Reaction: In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of analyte solution (or sample extract).

    • 50 µL of GRT solution.

    • 10 µL of glacial acetic acid (as a catalyst).

    • 50 µL of NaBH₃CN solution.

  • Incubation: Vortex the mixture briefly and incubate at 37°C for 30-60 minutes.[22]

  • Quenching: Stop the reaction by adding 10 µL of formic acid.

  • Analysis: The sample can be centrifuged to pellet any solids and the supernatant can be diluted as needed with the initial mobile phase for LC-MS/MS analysis.

Trustworthiness Note: The efficiency of the reduction step is critical. Monitor the reaction for the disappearance of the hydrazone intermediate and the appearance of the final product. The product ion spectra in MS/MS will typically be dominated by a characteristic fragment, such as the trimethylammonium ion at m/z 60.4, which can be used for a highly selective Multiple Reaction Monitoring (MRM) transition.[11]

Summary and Recommendations

The optimal derivatization strategy for this compound depends entirely on the analytical objective and the instrumentation available.

StrategyPrimary TechniqueReagentKey AdvantageKey Consideration
Hydrazone Formation HPLC-UV/VisDNPHSimple, robust, enhances UV signal at a cleaner wavelength.Formation of E/Z isomers can complicate chromatography.[15][17]
Oxime Formation GC-MSPFBHACreates volatile derivative; ultra-sensitive with ECD or NCI-MS.[20][21]Multi-step protocol with liquid-liquid extraction.
Reductive Amination LC-MS/MSGRTMassive signal enhancement in ESI-MS via permanent charge.[11][12]Requires careful optimization of reduction conditions.

For routine analysis where moderate sensitivity is sufficient, direct HPLC-UV analysis may be adequate. For higher sensitivity UV analysis or confirmation, DNPH derivatization is a cost-effective choice. For trace-level quantification in complex matrices where GC is preferred, PFBHA derivatization offers excellent sensitivity and selectivity. Finally, for demanding bioanalytical applications requiring the lowest possible limits of detection, reductive amination with GRT for LC-MS/MS analysis is the superior method.

References

  • Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. PMC - NIH. Available at: [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. PMC - NIH. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. NIH. Available at: [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. Available at: [Link]

  • Evaluation of a Reductive Amination Derivatization Strategy Using Aldehydes to Improve Sensitivity in a Plasma Catecholamines LC-MS/MS Assay. ProQuest. Available at: [Link]

  • Reductive Amination for LC-MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. PubMed. Available at: [Link]

  • Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. PubMed. Available at: [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]

  • Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by high-performance liquid chromatography. ScienceDirect. Available at: [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ACS Publications. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection. Semantic Scholar. Available at: [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Sci-int(Lahore). Available at: [Link]

  • Reductive Amination of Aldehyde 2,4-Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. ACS Publications. Available at: [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. Available at: [Link]

  • 2,4‐Dinitrophenylhydrazine assay guideline with optimized conditions. ResearchGate. Available at: [Link]

  • NITROAROMATIC COMPOUNDS. Wikisource. Available at: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]

  • Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Scribd. Available at: [Link]

  • Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com. Available at: [Link]

Sources

Application Notes and Protocols for the Environmental Analysis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Nitroaromatic Compounds

Nitroaromatic compounds (NACs) represent a class of organic molecules that, while rare in nature, have been synthesized and used extensively in various industrial applications, including the manufacturing of explosives, dyes, polymers, and pesticides.[1] This widespread use has unfortunately led to the contamination of soil and groundwater.[1] The presence of the nitro group (-NO2) on the aromatic ring makes these compounds chemically stable and often resistant to natural degradation processes, leading to their persistence in the environment.[2][3] Many NACs are listed as priority pollutants by environmental agencies due to their toxicity and potential carcinogenicity.[4]

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a molecule belonging to this class, incorporating a nitroaromatic moiety, a ketone, and a long-chain ester. Its specific environmental fate and toxicity are not widely documented, which necessitates the development of robust and sensitive analytical methods to monitor its presence in environmental matrices. This application note provides a comprehensive guide for the analysis of this compound in water and soil samples, drawing upon established methodologies for similar nitroaromatic compounds and offering a framework for method validation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for developing an effective analytical method.

PropertyValue/InformationSource
Chemical Name This compound[5]
CAS Number 898758-95-7[5]
Molecular Formula C16H21NO6[5]
Molecular Weight 323.34 g/mol [5]
Structure Aromatic ketone with a nitro group, a methoxy group, and an ethyl ester chain.[5]

The presence of both polar (nitro, ketone, ester) and non-polar (aromatic ring, alkyl chain) functional groups suggests that the compound will have moderate solubility in a range of organic solvents, making it amenable to extraction-based sample preparation techniques.

Analytical Strategy: A Two-Pronged Approach

Given the chemical nature of this compound, both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques. HPLC-UV offers a robust and widely available method for quantification, while GC-MS provides a higher degree of specificity for confirmation of the analyte's identity.

Protocol 1: Analysis of Water Samples

Sample Collection and Preservation
  • Collect water samples in amber glass bottles to prevent photodegradation of the analyte.

  • To inhibit microbial degradation, acidify the samples to a pH < 2 with sulfuric acid immediately after collection.[1]

  • Store the samples at 4°C and analyze within 14 days of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable technique for the pre-concentration of nitroaromatic compounds from aqueous matrices.[3][6]

Materials:

  • SPE cartridges (e.g., Porapak RDX or similar divinylbenzene-based polymer)

  • SPE vacuum manifold

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Interference Wash: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by drawing a vacuum for 10-15 minutes.

  • Elution: Elute the trapped analyte with two 1 mL aliquots of acetonitrile into a clean collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 80-40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or a more specific wavelength determined from the UV spectrum of a pure standard)[8]

Rationale for parameter selection: A C18 column is chosen for its versatility in retaining compounds with both polar and non-polar characteristics. The gradient elution with acetonitrile and acidified water allows for the effective separation of the analyte from potential interferences. Formic acid is added to the mobile phase to improve peak shape.

For unequivocal identification, GC-MS is recommended. Given the molecular weight and functional groups, derivatization is likely not necessary, but thermal stability should be evaluated.

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic Conditions:

ParameterCondition
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Rationale for parameter selection: The DB-5ms column is a good general-purpose column for a wide range of organic compounds. The temperature program is designed to elute the analyte in a reasonable time while ensuring good separation from other components. Electron ionization will produce a characteristic fragmentation pattern for identification.

Protocol 2: Analysis of Soil and Sediment Samples

Sample Preparation: Ultrasonic-Assisted Solvent Extraction

Ultrasonic extraction is an efficient method for extracting organic contaminants from solid matrices.[9][10][11]

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction: Weigh 10 g of the homogenized soil into a glass centrifuge tube. Add 20 mL of acetonitrile.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[7]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Extract Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction (steps 2-5) with a fresh 20 mL aliquot of acetonitrile. Combine the supernatants.

  • Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to 1 mL under a gentle stream of nitrogen.

Alternative for Complex Matrices: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

For soils with high organic matter content, a QuEChERS approach can provide a more effective cleanup.[12][13]

Materials:

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA and C18 sorbents)

  • Centrifuge

  • Acetonitrile (HPLC grade)

Procedure:

  • Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water and allow it to hydrate.[12]

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes.

  • Cleanup: Transfer an aliquot of the supernatant to a dSPE tube. Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis.

Instrumental Analysis

The instrumental conditions for both HPLC-UV and GC-MS analysis of soil extracts are the same as those described for water samples (sections 1.3.1 and 1.3.2).

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure the reliability of the data.[14][15] The following parameters should be assessed according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[16][17]

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.995 over the expected concentration range.
Accuracy The closeness of the test results obtained by the method to the true value.Assessed by spike-recovery experiments at different concentrations. Recoveries should be within 70-130%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should be ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined as 3 times the standard deviation of the blank.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined as 10 times the standard deviation of the blank.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Demonstrated by the absence of interfering peaks in blank samples and confirmed by GC-MS analysis.

Quality Control Samples:

  • Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.

  • Matrix Spike: A sample of the matrix fortified with a known concentration of the analyte to assess matrix effects on accuracy.

  • Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known amount of the analyte to monitor the performance of the entire analytical system.

Visualizing the Workflow

The following diagrams illustrate the analytical workflows for water and soil samples.

Water_Sample_Workflow A Water Sample Collection (Amber Glass, pH<2) B Solid-Phase Extraction (SPE) A->B C Elution with Acetonitrile B->C D Concentration C->D E HPLC-UV Analysis D->E F GC-MS Confirmation D->F Soil_Sample_Workflow A Soil Sample Preparation (Drying, Sieving) B Ultrasonic Extraction (Acetonitrile) A->B C Centrifugation & Collection B->C D Concentration C->D E HPLC-UV Analysis D->E F GC-MS Confirmation D->F

Caption: Workflow for the analysis of this compound in soil.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the analysis of this compound in environmental water and soil samples. The combination of efficient sample preparation techniques with robust HPLC-UV and confirmatory GC-MS analysis ensures the generation of high-quality, defensible data. Adherence to the principles of method validation and the consistent use of quality control samples are paramount for achieving reliable results in environmental monitoring studies. Further refinement of the instrumental parameters may be necessary based on the specific instrumentation and the complexity of the sample matrices encountered.

References

  • Jenkins, T. F., Thorne, P. G., Myers, K. F., McCormick, E. F., & Parker, D. E. (1995). Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water. Special Report. [Link]

  • U.S. Environmental Protection Agency. (2023). Method Validation and Peer Review Policies and Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2023). Method Validation and Peer Review Policies and Guidelines. [Link]

  • Jenkins, T. F., Thorne, P. G., Myers, K. F., McCormick, E. F., & Parker, D. E. (1995). Evaluation of Clean Solid Phases for Extraction of Nitroaromatics and Nitramines from Water. DTIC. [Link]

  • Polo-Luque, M. L., Simonet-Manso, B. M., & Valcárcel, M. (2003). Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection. Journal of Chromatography A, 1018(1), 1–6. [Link]

  • Jenkins, T. F., et al. (1995). Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water. Special report. OSTI.GOV. [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Hoffsommer, J. C., & McCullough, J. F. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection. [Link]

  • Senin, S. A., Midyk, S. V., Korniyenko, V. I., Tonkha, O. L., Samkova, O. P., Novytska, N. V., & Havryliuk, O. S. (2023). DETERMINATION OF EXPLOSIVE COMPOUNDS IN SOIL BY HPLC-UV METHOD USING MODIFIED QUECHERS SAMPLE PREPARATION. Journal of Chemistry and Technologies, 31(4), 819-828. [Link]

  • Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), S31-S38. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Wang, L., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(14), 5151-5157. [Link]

  • U.S. Environmental Protection Agency. (2016). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. [Link]

  • U.S. Environmental Protection Agency. (1999). EPA Method 301: Field Validation of Pollutant Measurement Methods. [Link]

  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Łukaszewski, Z. (2023). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 28(9), 3789. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance for Methods Development and Methods Validation for the RCRA Program. [Link]

  • Wang, L., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(14), 5151-5157. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • UCT, LLC. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. [Link]

  • Lee, D., et al. (2023). Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides. Ecotoxicology and Environmental Safety, 252, 114598. [Link]

  • UCT, LLC. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. [Link]

  • Amponsah, S. K., & Bugyei, K. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonically Intensified Solvent Extraction. [Link]

  • SpectraBase. (n.d.). Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. [Link]

  • Li, Y., et al. (2023). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 42(2), 346-354. [Link]

  • Cortada, C., et al. (2011). Determination of nitroaromatic explosives in water samples by direct ultrasound-assisted dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(41), 7341-7347. [Link]

  • Kumar, K., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. Ultrasonics Sonochemistry, 99, 106555. [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. [Link]

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]

  • PubChem. (n.d.). 7-Oxoheptanoate. [Link]

Sources

Application Note & Protocol: A Framework for the Biodegradation Study of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Nitroaromatic Compounds

Nitroaromatic compounds, a class of chemicals widely used in the synthesis of pesticides, dyes, explosives, and pharmaceuticals, have become a significant environmental concern.[1][2][3] Their widespread use has led to the contamination of soil and groundwater.[4] The nitro group, an electron-withdrawing functional group, makes these compounds chemically stable and resistant to oxidative degradation, contributing to their persistence in the environment.[4] Furthermore, many nitroaromatic compounds are toxic and mutagenic, posing a risk to human health and ecosystems.[4]

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" is a complex nitroaromatic molecule that may enter the environment as a byproduct of industrial synthesis or as a metabolite of a larger parent compound. Understanding its fate and biodegradability is crucial for assessing its environmental risk and developing potential bioremediation strategies. This document provides a comprehensive experimental framework for researchers to investigate the microbial degradation of this xenobiotic compound.

Principle of the Study: Harnessing Microbial Metabolism

The core principle of this study is to investigate the ability of microorganisms to utilize "this compound" as a source of carbon, nitrogen, and/or energy.[4] The experimental design is based on established methodologies for studying the biodegradation of xenobiotic compounds and adheres to principles outlined in OECD guidelines for testing the biodegradability of chemicals.[5][6][7] The study will involve the isolation of potent microbial strains from contaminated environments, followed by systematic evaluation of their degradative capabilities in controlled laboratory settings.

I. Isolation and Enrichment of Degrading Microorganisms

The first critical step is to source microorganisms with the metabolic potential to degrade the target compound.

Expert Insight: The Rationale for Enrichment Cultures

Directly plating environmental samples onto media containing a xenobiotic as the sole carbon source is often unsuccessful due to the low abundance of specific degraders. Enrichment culturing is a powerful technique that selectively promotes the growth of microorganisms capable of utilizing the target compound, effectively "enriching" their population for subsequent isolation.

Protocol 1: Isolation of "this compound" Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with a history of industrial activity, particularly those related to pesticide or dye manufacturing, as these are likely to harbor adapted microbial communities.[8]

  • Enrichment Culture:

    • Prepare a basal mineral salts medium (MSM) (see Table 1 for composition).

    • In a 250 mL Erlenmeyer flask, combine 100 mL of sterile MSM with 1 g (for soil) or 1 mL (for water) of the environmental sample.

    • Add "this compound" as the sole carbon source to a final concentration of 50-100 mg/L.

    • Incubate the flasks on a rotary shaker (150 rpm) at 28-30°C in the dark.

  • Sub-culturing: After 7-10 days, or once turbidity is observed, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing the target compound. Repeat this process at least three times to select for a well-adapted microbial consortium.

  • Isolation of Pure Cultures:

    • Prepare MSM agar plates containing 100 mg/L of "this compound".

    • Serially dilute the final enrichment culture and spread-plate onto the MSM agar plates.

    • Incubate the plates at 28-30°C until distinct colonies appear.

    • Isolate morphologically different colonies and streak them onto fresh MSM agar plates to ensure purity.[9]

  • Identification: Characterize the isolated strains through morphological, biochemical, and 16S rRNA gene sequencing. Common genera known to degrade nitroaromatic compounds include Pseudomonas, Bacillus, Rhodococcus, and Arthrobacter.[8]

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
(NH4)2SO41.0
MgSO4·7H2O0.2
NaCl0.1
FeSO4·7H2O0.01
CaCl2·2H2O0.02
Trace Element Solution1.0 mL/L
Distilled Waterto 1 L
pH7.0 ± 0.2
Table 1: Composition of Basal Mineral Salts Medium (MSM).

II. Biodegradation Assay in Liquid Culture

This phase quantifies the degradation of the target compound by the isolated microbial strains.

Protocol 2: Batch Biodegradation Experiment
  • Inoculum Preparation: Grow the isolated strains in a nutrient-rich medium (e.g., Nutrient Broth) to obtain sufficient biomass. Harvest the cells by centrifugation, wash them twice with sterile phosphate buffer, and resuspend them in MSM to a specific optical density (e.g., OD600 of 1.0).

  • Experimental Setup:

    • In 250 mL Erlenmeyer flasks, add 100 mL of MSM.

    • Spike the medium with "this compound" to a final concentration of 100 mg/L.

    • Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).

    • Set up the following controls:

      • Abiotic Control: MSM with the target compound, but no inoculum (to check for abiotic degradation).

      • Biotic Control: MSM with inoculum, but no target compound (to monitor microbial growth on residual carbon sources).

  • Incubation: Incubate the flasks on a rotary shaker (150 rpm) at 28-30°C in the dark for a defined period (e.g., 15 days).

  • Sampling: At regular intervals (e.g., every 24 hours for the first week, then every 48 hours), aseptically withdraw samples for analysis.

III. Analytical Methodologies for Monitoring Biodegradation

Accurate and sensitive analytical techniques are paramount for tracking the disappearance of the parent compound and the emergence of metabolites.

Expert Insight: Choosing the Right Analytical Tool

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for analyzing nitroaromatic compounds.[10][11] HPLC is often preferred for its ability to analyze non-volatile and thermally labile compounds without derivatization.[11] GC-MS, on the other hand, provides excellent separation and definitive identification of volatile and semi-volatile compounds.[10][11][12] For a comprehensive study, employing both techniques can be advantageous.[11]

Protocol 3: Sample Preparation and HPLC Analysis
  • Sample Preparation:

    • Centrifuge the collected samples to remove microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a mobile phase gradient of acetonitrile and acidified water.

    • Detect the compound and its metabolites using a UV-Vis detector at an appropriate wavelength (determined by a UV scan of the parent compound).

    • Quantify the concentration of the parent compound by comparing the peak area to a standard curve.

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC)
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
GradientTime-programmed gradient
Flow Rate1.0 mL/min
Injection Volume20 µL
DetectionUV-Vis at λmax of the parent compound
Column Temperature30°C
Table 2: Suggested HPLC Conditions for the Analysis of "this compound".
Protocol 4: Metabolite Identification using GC-MS and LC-MS
  • Sample Extraction: For less polar metabolites, perform a liquid-liquid extraction of the culture supernatant with a suitable organic solvent like ethyl acetate.

  • GC-MS Analysis:

    • Concentrate the organic extract and analyze it using a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Identify metabolites by comparing their mass spectra with libraries (e.g., NIST).

  • LC-MS Analysis: For more polar, non-volatile metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[13] It provides molecular weight and fragmentation data crucial for structural elucidation.

IV. Elucidating the Biodegradation Pathway

Identifying the metabolic intermediates is key to understanding the degradation mechanism.

Hypothetical Biodegradation Pathway

Microbial degradation of nitroaromatic compounds often initiates with the reduction of the nitro group or the hydroxylation of the aromatic ring.[1][14][15]

  • Reductive Pathway: The nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally amino groups by nitroreductase enzymes.[1][16][17]

  • Oxidative Pathway: Mono- or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite.[1][14]

The subsequent steps would likely involve the cleavage of the ester bond by an esterase, followed by the dearomatization and ring cleavage of the resulting aromatic acid. The aliphatic chain would likely be degraded via β-oxidation.

Biodegradation_Workflow cluster_collection Sample Collection & Enrichment cluster_assay Biodegradation Assay cluster_analysis Analytical Procedures cluster_interpretation Data Interpretation A Environmental Sample (Soil/Water) B Enrichment Culture (MSM + Target Compound) A->B Inoculation C Isolation of Pure Strains (Agar Plates) B->C Serial Dilution & Plating D Batch Culture Experiment (Liquid MSM) C->D Inoculum E Time-Course Sampling D->E Incubation H Enzyme Assays (e.g., Nitroreductase) D->H Cell-free extracts F HPLC Analysis (Quantification of Parent Compound) E->F G GC-MS / LC-MS Analysis (Metabolite Identification) E->G I Degradation Kinetics F->I J Pathway Elucidation G->J

Figure 1: A generalized workflow for the biodegradation study of "this compound".

V. Investigating the Enzymology of Degradation

To delve deeper into the molecular mechanisms, assays for key enzymes can be performed.

Protocol 5: Nitroreductase Activity Assay
  • Preparation of Cell-Free Extract:

    • Grow the degrading strain in the presence of the target compound to induce enzyme expression.

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer and lyse them using sonication or a French press.

    • Centrifuge the lysate at high speed to obtain the cell-free extract (supernatant).

  • Enzyme Assay:

    • The activity of nitroreductase can be monitored spectrophotometrically by measuring the oxidation of NADH or NADPH at 340 nm.[17]

    • The reaction mixture should contain buffer, NADH or NADPH, the cell-free extract, and the nitroaromatic substrate.

Hypothetical_Pathway cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway A This compound B Nitroso Intermediate A->B Nitroreductase E Hydroxylated Intermediate (+ Nitrite Release) A->E Mono/Dioxygenase C Hydroxylamino Intermediate B->C Nitroreductase D Amino Intermediate (Ethyl 7-amino-4-methoxy...) C->D Nitroreductase F Aromatic Acid + Ethanol D->F Esterase E->F Esterase G Ring Cleavage Products F->G Dioxygenase H Central Metabolism (e.g., TCA Cycle) G->H Further Degradation

Figure 2: A hypothetical metabolic pathway for the biodegradation of "this compound".

VI. Concluding Remarks and Future Directions

This application note provides a robust framework for a comprehensive investigation into the biodegradation of "this compound". The successful isolation of degrading microorganisms and the elucidation of their metabolic pathways will provide valuable insights into the environmental fate of this compound. Future studies could focus on optimizing the degradation conditions, identifying the genes responsible for the key enzymatic steps, and exploring the potential for using the isolated strains in bioremediation applications. The integration of multi-omics approaches, such as genomics, transcriptomics, and proteomics, can further enhance our understanding of the complex microbial processes involved in the degradation of such xenobiotic molecules.[13]

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Mishra, S., et al. (2021). Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. Frontiers in Bioengineering and Biotechnology, 9, 632059. [Link]

  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. [Link]

  • Pawar, R. M., & Kadam, A. A. (2022). Isolation and Identification of p-Nitrophenol Degrading Bacteria from Polluted Soil. Scholars Academic Journal of Biosciences, 10(5), 123-127. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Bhatt, P., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. International Journal of Molecular Sciences, 23(17), 9945. [Link]

  • OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation, Test No. 301: Ready Biodegradability. OECD Publishing, Paris. [Link]

  • U.S. EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Patent CN103642861A.
  • Li, D., et al. (2024). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Journal of Hazardous Materials, 468, 133833. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Arora, P. K., & Sharma, A. (2014). Xenobiotic Degradation by Bacterial Enzymes. International Journal of Current Microbiology and Applied Sciences, 3(8), 624-640. [Link]

  • Concawe. (2021). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Report No. 16/21. [Link]

  • ResearchGate. Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance. [Link]

  • Das, S., & Ghosh, D. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Basic and Applied Microbiology, 1(1), 1-13. [Link]

  • SAS Publishers. (2022). Isolation and Identification of p-Nitrophenol Degrading Bacteria from Polluted Soil. [Link]

  • ASM Journals. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ResearchGate. Biodegradation Experiments – Classical Set-Up: Isolation of Aerobic, Xenobiotic-Degrading Microorganisms. [Link]

  • Aropha. (2021). Types of OECD 301 Biodegradation Tests. [Link]

  • U.S. EPA. Method 8091 Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • IJCRT. (2025). Xenobiotic Biodegradation: Harnessing Microbial Systems For Pollution Mitigation. [Link]

  • ibacon GmbH. OECD 301/310: Ready Biodegradability Tests. [Link]

  • IWA Publishing. (2019). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. [Link]

  • Akunuri, R., & Kumar, A. (2020). Microbial nitroreductases: A versatile tool for biomedical and environmental applications. IUBMB life, 72(12), 2603–2627. [Link]

  • van der Meer, J. R., et al. (1992). Degradation of nitroaromatic compounds by microorganisms. Critical reviews in microbiology, 18(5-6), 423–468. [Link]

  • U.S. EPA. Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive and scalable protocol for the synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. The synthetic strategy is a robust two-step process, commencing with a Friedel-Crafts acylation of 2-nitroanisole with pimelic anhydride to form the carboxylic acid intermediate, followed by a standard Fischer esterification. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, scale-up considerations, and in-process controls necessary for ensuring a safe, efficient, and reproducible synthesis.

Synthetic Strategy & Rationale

The synthesis of aryl ketones is most classically achieved via the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[1][2] Our target molecule, this compound, is an ideal candidate for this approach.

The overall strategy is bifurcated into two primary stages for maximum scalability and process control:

  • Friedel-Crafts Acylation: Reaction of the activated aromatic ring of 2-nitroanisole with pimelic anhydride using a Lewis acid catalyst to generate the key intermediate, 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to the desired ethyl ester using ethanol under acidic catalysis.

This two-step approach is preferable to a one-step acylation with a pre-formed ethyl pimeloyl chloride on a large scale. The latter reagent can be less stable, and the two-step process allows for the purification of the intermediate carboxylic acid, which often leads to a higher purity final product.

Synthetic_Scheme cluster_1 Step 2: Fischer Esterification 2-Nitroanisole Carboxylic_Acid 2-Nitroanisole->Carboxylic_Acid 1. Pimelic Anhydride, AlCl₃ 2. H₂O Quench Pimelic_Anhydride Carboxylic_Acid_2 Ethyl_Ester Carboxylic_Acid_2->Ethyl_Ester Ethanol (EtOH) H₂SO₄ (cat.) Reflux L1 2-Nitroanisole L2 + Pimelic Anhydride L3 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoic acid L4 Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate

Caption: Overall two-step synthetic scheme.

Part 1: Friedel-Crafts Acylation at Scale

Principle & Mechanistic Insights

The core of this synthesis is the electrophilic aromatic substitution reaction between 2-nitroanisole and an acylium ion electrophile. The acylium ion is generated in situ from the reaction of pimelic anhydride with a Lewis acid, typically aluminum chloride (AlCl₃).[3]

Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Anhydride Pimelic Anhydride Complex Anhydride-AlCl₃ Complex Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion (Electrophile) + AlCl₃-OOCR⁻ Complex->Acylium Aromatic 2-Nitroanisole Acylium->Aromatic Attack Sigma σ-complex (Carbocation Intermediate) Aromatic->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Quench Aqueous Quench (H₂O/HCl) Product_Complex->Quench Final_Acid 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoic acid Quench->Final_Acid Liberates Product & Decomposes AlCl₃

Caption: Friedel-Crafts acylation workflow.

The directing effects of the substituents on the 2-nitroanisole ring are critical. The methoxy (-OCH₃) group is a strongly activating ortho-, para-director, while the nitro (-NO₂) group is a strongly deactivating meta-director. The acylation occurs at the C4 position (para to the methoxy group), which is sterically accessible and electronically enriched.

Scale-Up Considerations & Safety
  • Exothermicity: The formation of the acylium ion and its reaction with the aromatic ring are highly exothermic.[4] Forcing the reaction vessel to cool with a robust chilling system and controlling the addition rate of reagents is paramount to prevent thermal runaways.

  • Reagent Handling: Aluminum chloride is a water-sensitive, corrosive solid that reacts violently with moisture, liberating HCl gas.[5] It must be handled in a dry environment (e.g., under a nitrogen blanket) and weighed out quickly and safely.

  • Solvent Selection: Dichloromethane (DCM) is a common solvent but has a low boiling point. For better temperature control at a larger scale, higher-boiling-point solvents like 1,2-dichloroethane can be considered, though solvent choice also impacts reaction kinetics and work-up.[6]

  • Quenching: The reaction is quenched by carefully and slowly adding the reaction mixture to a vessel containing crushed ice and concentrated hydrochloric acid.[4][5] This procedure hydrolyzes the aluminum salts and protonates the product. This step is also highly exothermic and requires vigorous stirring and cooling.

Detailed Experimental Protocol: Synthesis of 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid
ReagentMW ( g/mol )Amount (kg)Moles (mol)Equivalents
2-Nitroanisole153.141.006.531.0
Pimelic Anhydride142.151.027.181.1
Aluminum Chloride133.342.6119.593.0
Dichloromethane (DCM)84.93--~10 L/kg
Conc. HCl (37%)36.46~3.0 L--
Crushed Ice18.02~30 kg--

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel with dichloromethane (10.0 L). Begin inerting with a slow nitrogen purge.

  • Reagent Charging: Under a nitrogen atmosphere, carefully charge the aluminum chloride (2.61 kg) to the reactor. Stir the resulting slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using an external cooling bath.

  • Pimelic Anhydride Addition: Dissolve pimelic anhydride (1.02 kg) in DCM (2.0 L) and charge this solution to the addition funnel. Add the solution dropwise to the AlCl₃ slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • 2-Nitroanisole Addition: After the anhydride addition is complete, add 2-nitroanisole (1.00 kg) dropwise via the addition funnel over 90-120 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature (20-25 °C) and stir for 12-16 hours.

  • Reaction Monitoring (In-Process Control): Monitor the reaction for the disappearance of 2-nitroanisole using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC.

  • Quench Preparation: In a separate, larger vessel, prepare a mixture of crushed ice (~30 kg) and concentrated HCl (~3.0 L).

  • Quenching: (CRITICAL STEP) Slowly and carefully transfer the reaction mixture into the vigorously stirred ice/HCl slurry. The rate of addition must be controlled to keep the quench pot temperature below 25 °C.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 3.0 L). Combine all organic layers.

  • Washing: Wash the combined organic layers with water (5.0 L) and then with brine (5.0 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, typically as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield pure 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.

Part 2: Fischer Esterification

Principle

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7] The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (ethanol) is used, which also serves as the solvent.

Detailed Experimental Protocol: Synthesis of this compound
ReagentMW ( g/mol )Amount (kg)Moles (mol)Equivalents
7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid295.291.505.081.0
Ethanol (Absolute)46.07--~10 L/kg
Sulfuric Acid (Conc.)98.080.0500.510.1

Procedure:

  • Reactor Setup: Charge the carboxylic acid intermediate (1.50 kg) and absolute ethanol (15.0 L) to a reactor equipped with a reflux condenser and overhead stirrer.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (50 mL) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC or HPLC.

  • Cooling & Concentration: Once complete, cool the reaction to room temperature. Remove the excess ethanol under reduced pressure.

  • Work-up: Dilute the residue with ethyl acetate (10.0 L) and wash with water (5.0 L), saturated sodium bicarbonate solution (2 x 5.0 L, until effervescence ceases), and finally with brine (5.0 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester.

  • Final Purification: Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel if necessary to achieve high purity. Dry the final product under vacuum. The expected product is this compound.[8]

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 7-Oxoheptanoic Acid Derivatives.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • PrepChem. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • ResearchGate. (n.d.). The Friedel–Crafts acylation of anisole to synthesise 1.
  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • BLDpharm. (n.d.). 898758-95-7|this compound.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ResearchGate. (n.d.). Regioselective Friedel-Crafts Acetylations of 2-Acetylanthracene.

Sources

Application Note: Strategic Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a valuable keto-ester intermediate in pharmaceutical and materials science research. The core of this synthesis is a regioselective Friedel-Crafts acylation of 2-nitroanisole with ethyl 7-chloro-7-oxoheptanoate. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, offer insights into experimental design, and provide robust troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to implement a reliable and scalable synthesis for this class of compounds.

Scientific Rationale and Mechanistic Insights

The Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings, is an electrophilic aromatic substitution (EAS) reaction.[1][2] The synthesis of this compound is a classic example, leveraging the powerful directing effects of substituents on an aromatic nucleus to achieve high regioselectivity.

1.1. Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, ethyl 7-chloro-7-oxoheptanoate, by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4] AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to generate a highly reactive electrophile: the acylium ion (R-C≡O⁺).[2] This ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[1][2]

1.2. Regioselective Electrophilic Aromatic Substitution

The substrate, 2-nitroanisole, possesses two key substituents that govern the position of the incoming acyl group:

  • Methoxy Group (-OCH₃): A powerful activating group that donates electron density to the ring via resonance, making the ortho and para positions more nucleophilic.[5]

  • Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through induction and resonance, directing incoming electrophiles to the meta position relative to itself.

In this case, the activating effect of the methoxy group is dominant. The position para to the methoxy group (C-5) is the most electronically enriched and sterically accessible site for electrophilic attack. The ortho position (C-3) is sterically hindered by the adjacent nitro group, and the other ortho position (C-1) is blocked. Therefore, the acylation proceeds with high regioselectivity to yield the desired C-5 substituted product.

1.3. Catalyst Stoichiometry

Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of AlCl₃.[1] This is because the ketone product formed is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[6] An aqueous workup is required to hydrolyze this complex and liberate the final product.

Reaction Mechanism Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration & Product Formation reagent_node reagent_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node AcylCl Ethyl 7-chloro- 7-oxoheptanoate AcyliumIon Resonance-Stabilized Acylium Ion AcylCl->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Arenium Ion) Nitroanisole 2-Nitroanisole Nitroanisole->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺, - AlCl₄⁻ FinalProduct Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate ProductComplex->FinalProduct + H₂O H2O H₂O (Workup)

Caption: Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberQuantityNotes
2-Nitroanisole≥99%Sigma-Aldrich91-23-61.53 g (10 mmol)
Ethyl 7-chloro-7-oxoheptanoateCustom Synthesis/CommericalVarious646-20-82.27 g (11 mmol)Ensure it is free of carboxylic acid.
Aluminum Chloride (Anhydrous)≥99.9%, powderAcros Organics7446-70-01.60 g (12 mmol)Handle in a glovebox or under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-250 mLSolvent.
Hydrochloric Acid (HCl)3 M, aqueousJ.T. Baker7647-01-040 mLFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLabChem144-55-830 mLFor washing.
Saturated Sodium Chloride (Brine)AqueousVWR7647-14-530 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore7487-88-9~5 gFor drying.
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9As neededFor column chromatography.
Ethyl Acetate/HexanesHPLC GradeVWRVariousAs neededEluent for chromatography.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: Flame-dry the three-neck flask and assemble it with the condenser and dropping funnel while hot. Allow to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Reagent Addition: In the flask, dissolve 2-nitroanisole (1.53 g, 10 mmol) in 30 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Catalyst Addition: While maintaining the temperature at 0-5 °C, carefully add anhydrous aluminum chloride (1.60 g, 12 mmol) to the stirred solution in small portions over 15 minutes. The mixture will turn a deep orange or reddish color.[6]

  • Acylating Agent Addition: Dissolve ethyl 7-chloro-7-oxoheptanoate (2.27 g, 11 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching: Cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing 50 g of crushed ice and 40 mL of 3 M HCl. Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. Stir the resulting mixture vigorously for 15 minutes until the deep color dissipates and an off-white or yellowish precipitate may form.[6][7]

  • Work-up: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with 30 mL of saturated NaHCO₃ solution (careful with gas evolution), 30 mL of water, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a yellow or orange oil/solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under N₂/Ar dissolve Dissolve 2-nitroanisole in anhydrous DCM prep->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_alcl3 Add AlCl₃ portion-wise cool->add_alcl3 add_acyl Add acyl chloride dropwise add_alcl3->add_acyl react Stir at RT for 2-4h (Monitor by TLC) add_acyl->react quench Quench on Ice/HCl react->quench extract Separate layers & extract with DCM quench->extract wash Wash with NaHCO₃, H₂O, and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inactive AlCl₃ (hydrolyzed by moisture).Use a fresh, unopened bottle of anhydrous AlCl₃. Handle exclusively under inert conditions. Ensure all glassware and solvents are scrupulously dry.[3][7]
Incomplete reaction.Increase reaction time or gently warm the mixture to 30-40 °C after initial stirring at room temperature. Confirm starting material consumption by TLC.
Demethylation of -OCH₃ Reaction temperature is too high or reaction time is too long.Maintain strict temperature control during reagent addition. Avoid prolonged reaction times. Consider using a milder Lewis acid like FeCl₃ or ZnCl₂, though this may require optimization.[8]
Formation of Side Products Presence of diacid chloride in the acylating agent.Purify the ethyl 7-chloro-7-oxoheptanoate by distillation before use to remove any diacid chloride or heptanedioic acid.
Difficult Emulsion during Workup Formation of aluminum hydroxides.Add the quenching solution (ice/HCl) slowly to the reaction mixture instead of the other way around. Ensure vigorous stirring. Adding more brine can also help break the emulsion.[7]

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a fume hood.

  • Ethyl 7-chloro-7-oxoheptanoate: Acyl chlorides are lachrymatory and corrosive. Handle with care in a fume hood.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Quenching: The workup procedure is highly exothermic and releases corrosive HCl gas. Use a robust ice bath and perform the quench slowly and deliberately in a fume hood.

References

  • Quora. (n.d.). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Quora. (n.d.). What is the role of AlCl3 in the Friedal Craft acylation reaction? Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

  • Patsnap. (2014, April 16). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • NIH. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • OUCI. (n.d.). Friedel–Crafts Acylation Reactions Using Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Sci-Hub. (n.d.). Facile Synthesis of α-Keto Esters via A Free Radical Acylation Approach. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed Central. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • JoVE. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

Sources

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" analytical standard preparation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation and Certification of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate as an Analytical Standard

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, technically-grounded guide for the synthesis, purification, characterization, and preparation of this compound as a high-purity analytical standard. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require a reliable, well-characterized reference material for quantitative analysis. The narrative emphasizes the causality behind experimental choices, ensuring that the resulting standard is prepared with the highest degree of scientific integrity and metrological traceability.

Introduction: The Imperative for a High-Purity Standard

This compound is a key chemical intermediate whose accurate quantification is critical in various research and development pipelines. The reliability of any analytical measurement is fundamentally dependent on the quality of the reference standard used for calibration.[1][2] An analytical standard is a substance of established purity and identity, serving as a benchmark against which unknown samples are compared. Therefore, its preparation is not merely a synthetic exercise but a meticulous process of certification.

This guide eschews a simplistic protocol, instead offering a holistic workflow that begins with the synthesis of the material and culminates in a fully characterized and solution-stable analytical standard. We will address the critical parameters that define a reference standard: identity, purity, concentration, and stability.[2]

Synthesis and Purification: Building the Foundation of Purity

The foundation of a primary analytical standard is a highly pure, crystalline solid. The most direct and established method for synthesizing aryl ketones of this nature is the Friedel-Crafts acylation.[3] Our strategy involves the acylation of 1-methoxy-2-nitrobenzene with a suitable acyl chloride derived from monoethyl pimelate.

Synthetic Pathway

The synthesis is a multi-stage process designed to maximize yield and minimize the formation of intractable impurities.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Purification A Monoethyl pimelate B Ethyl 7-chloro-7-oxoheptanoate A->B  SOCl₂ or (COCl)₂  DCM, Reflux   D Crude Product: Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate B->D C 1-Methoxy-2-nitrobenzene C->D E Purified Solid D->E  Column Chromatography  (Silica Gel)   Catalyst AlCl₃ (Lewis Acid) Catalyst->D  Nitrobenzene or CS₂ F Certified Reference Material E->F  Recrystallization  (e.g., Ethanol/Water)  

Figure 1: Proposed workflow for the synthesis and purification of the analytical standard.

Detailed Synthesis Protocol
  • Stage 1: Preparation of Ethyl 7-chloro-7-oxoheptanoate

    • To a solution of monoethyl pimelate (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step. Causality: Oxalyl chloride is chosen for its efficacy and the volatile nature of its byproducts (CO, CO₂, HCl), which simplifies workup.

  • Stage 2: Friedel-Crafts Acylation

    • Suspend aluminum chloride (AlCl₃, 1.2 eq) in cold (-5 °C) nitrobenzene.

    • Add a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 eq) in nitrobenzene dropwise, maintaining the temperature below 0 °C.

    • Add 1-methoxy-2-nitrobenzene (1.1 eq) dropwise.

    • Stir the mixture at 0-5 °C for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Causality: The reaction is conducted at low temperature to control the reactivity of the acylation and prevent unwanted side reactions. The nitro group is a meta-director, while the methoxy group is an ortho-, para-director. Acylation is expected to occur para to the activating methoxy group, which is also meta to the deactivating nitro group, leading to the desired 4-methoxy-3-nitrophenyl regioisomer.

Purification Protocol
  • Column Chromatography : Purify the crude oil using silica gel column chromatography with a gradient of ethyl acetate in hexanes. This step is crucial for removing the Lewis acid catalyst and unreacted starting materials.

  • Recrystallization : Dissolve the resulting solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Filter the crystals and dry them under a high vacuum. Causality: Recrystallization is a powerful technique for purifying solid organic compounds, as impurities are typically excluded from the growing crystal lattice, resulting in a product with high purity.[4] A sharp melting point of the final product is a primary indicator of its purity.[5]

Characterization and Purity Assessment: The Self-Validating System

For a material to be designated as an analytical standard, its identity and purity must be unequivocally confirmed using orthogonal analytical techniques.[6][7] This multi-faceted approach ensures the trustworthiness of the standard.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum should confirm the presence of all expected protons, including the aromatic protons with their characteristic splitting patterns, the methoxy singlet, the ethyl ester quartet and triplet, and the aliphatic methylene protons of the heptanoate chain.

    • ¹³C NMR : The carbon NMR spectrum should show the correct number of distinct carbon signals, corresponding to the aromatic, carbonyl, methoxy, ester, and aliphatic carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The experimentally determined exact mass should be within ±5 ppm of the theoretical mass.

  • Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for the key functional groups: C=O (ketone and ester), Ar-NO₂ (nitro group), and C-O (ether and ester).

Purity and Assay Determination

Purity is assessed using a "mass balance" approach, where the contributions of all potential impurities (organic, inorganic, water, residual solvents) are summed and subtracted from 100%.

  • High-Performance Liquid Chromatography (HPLC) : This is the primary technique for assessing the purity of organic compounds.[8] A validated, stability-indicating HPLC method is used to determine the area percent of the main peak and quantify any organic impurities.

    • Protocol :

      • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

      • Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.

      • Gradient : Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate : 1.0 mL/min.

      • Detection : UV at 254 nm.

      • Purity Calculation : Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Thermogravimetric Analysis (TGA) : To determine the content of non-volatile inorganic impurities (residue on ignition).

  • Karl Fischer Titration : To accurately quantify the water content.

  • Gas Chromatography with Headspace (HS-GC) : To determine the content of residual solvents from the synthesis and purification process.

Physicochemical Property Value
CAS Number 898758-95-7[10]
Molecular Formula C₁₆H₂₁NO₆[10]
Molecular Weight 323.34 g/mol [10]
Appearance Off-white to pale yellow crystalline solid
Theoretical Mass (ESI+) [M+H]⁺ = 324.1442, [M+Na]⁺ = 346.1261
Table 1: Key Physicochemical Properties of this compound.
Analytical Technique Parameter Measured Acceptance Criterion
HPLC-UV (254 nm)Organic Purity≥ 99.5% Area
HRMSIdentity (Mass Accuracy)≤ 5 ppm
¹H and ¹³C NMRStructural ConfirmationConforms to structure
Karl Fischer TitrationWater Content≤ 0.5% w/w
Headspace GCResidual SolventsPer ICH Q3C limits
TGAResidue on Ignition≤ 0.1% w/w
Calculated Purity (Assay) Mass Balance ≥ 99.0%
Table 2: Example Purity Assessment and Acceptance Criteria for the Certified Reference Material.

Preparation of Analytical Standard Solutions

The preparation of stock and working standard solutions is a critical step where significant error can be introduced.[1] Adherence to meticulous laboratory practice is paramount.

Protocol for Stock Standard Preparation (e.g., 1000 µg/mL)
  • Equilibration : Allow the container of the certified reference material to equilibrate to room temperature before opening to prevent moisture uptake.

  • Weighing : Using a calibrated analytical balance, accurately weigh approximately 10 mg of the reference material into a clean 10 mL Class A volumetric flask.[11] Record the weight to at least four decimal places (e.g., 10.05 mg).

  • Dissolution : Add approximately 7 mL of a suitable solvent (e.g., acetonitrile) to the flask. Use a solvent in which the analyte is highly soluble and stable. Sonicate briefly if necessary to ensure complete dissolution.

  • Dilution to Volume : Allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus is precisely on the calibration mark.[11]

  • Mixing : Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation : Calculate the exact concentration using the following formula, correcting for the purity of the solid material:

    Concentration (µg/mL) = (Weight of solid (mg) × Purity (%/100)) / Volume of flask (mL) × 1000

  • Labeling and Storage : Transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name, concentration, preparation date, solvent, and preparer's initials.[11] Store under specified conditions (e.g., refrigerated at 2-8 °C, protected from light).

G cluster_prep Standard Preparation Workflow cluster_qc Quality Control & Use A Weigh Certified Reference Material (Analytical Balance) B Dissolve in Class A Volumetric Flask A->B C Dilute to Volume with Solvent B->C D Homogenize (Invert 15-20x) C->D E Primary Stock Solution (e.g., 1000 µg/mL) D->E F Prepare Working Standards by Dilution E->F G Analytical Run (e.g., HPLC Calibration) F->G H Confirm Concentration (vs. previous lot or independent standard) G->H H->E  Verification  

Figure 2: Workflow for the preparation and quality control of analytical standard solutions.

Stability Assessment: Ensuring Continued Trustworthiness

The stability of an analytical standard, both in its solid state and in solution, must be established to define its shelf-life and appropriate storage conditions.[12] Instability can lead to a significant bias in analytical results.[13]

Stability Protocol

A robust stability protocol should evaluate the impact of temperature, light, and time on the standard.[12][14]

Parameter Solid State Stability Stock Solution Stability
Storage Conditions • 2-8 °C• Ambient (20-25 °C)• 40 °C (Accelerated)• 2-8 °C (Protected from light)• Ambient (Bench-top, short-term)
Time Points 0, 3, 6, 12, 24 months0, 1, 7, 14, 30, 90 days
Tests to Perform • HPLC for Purity• Appearance• HPLC for Concentration (vs. freshly prepared standard)• Appearance
Acceptance Criteria • No significant change in purity profile.• No change in appearance.• Concentration is within ±2.0% of the initial value.[13]• No change in appearance.
Table 3: Recommended Protocol for Stability Testing of the Analytical Standard.

The solution stability study involves comparing an aged solution against a freshly prepared standard at each time point.[13] This ensures that any observed degradation is not due to instrument variability.

Conclusion

The preparation of this compound as an analytical standard is a rigorous, multi-step process that demands meticulous attention to detail. By integrating robust organic synthesis, orthogonal purification methods, comprehensive characterization, and systematic stability testing, a reference material of high integrity can be produced. Adherence to the principles and protocols outlined in this guide will enable scientists to generate accurate, reproducible, and reliable analytical data, underpinning the quality and success of their research and development efforts.

References

  • Title: Stability Testing Strategies for Working Standards Source: BioPharma Consulting Group URL
  • Title: Standard Solution Preparation: A Comprehensive Guide Source: Blogs - News URL
  • Title: How Do You Prepare Reference Standards and Solutions?
  • Title: A Guide to Using Analytical Standards Source: PharmiWeb URL
  • Title: Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals Source: Metrology and Measurement Systems URL
  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL
  • Title: ANALYTICAL METHOD ASSESSMENT Source: NCBI Bookshelf URL
  • Title: How To Make A Standard Solution Source: The Chemistry Blog URL
  • Title: 9: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL
  • Title: Solution Stability In Analytical Method Validation: How To Perform Source: PharmaGuru URL
  • Title: Preparation of calibration standards Source: Andy Connelly URL
  • Title: Supplementary Information File Source: Journal of Pharmacy & Pharmaceutical Sciences URL
  • Title: An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials Source: Wikimedia Commons URL
  • Title: Supporting information Source: The Royal Society of Chemistry URL
  • Source: Moravek, Inc.
  • Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • Title: 898758-95-7|Ethyl 7-(4-methoxy-3-nitrophenyl)
  • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL
  • Title: Comparing synthesis routes for different 7-oxoheptanoic acid derivatives Source: Benchchem URL
  • Title: Synthesis of 7-(4-octylphenyl)
  • Title: 898777-63-4|Ethyl 7-(4-nitrophenyl)
  • Title: Buy Ethyl 7-(2,4-dimethoxyphenyl)
  • Title: S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)
  • Title: Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)
  • Title: Ethyl 7-(4-methoxy-3-nitrophenyl)
  • Title: An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)
  • Title: Ethyl 7-(2-methoxyphenyl)
  • Title: ethyl 7-(3,5-dimethoxyphenyl)
  • Title: ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)
  • Title: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 7-(3-fluorophenyl)
  • Title: HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol)

Sources

Troubleshooting & Optimization

Technical Support Center: By-product Identification in the Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. Unexpected by-products can compromise yield, purity, and the overall efficiency of a synthetic campaign. This document provides a structured troubleshooting framework, detailed analytical protocols, and frequently asked questions to facilitate the rapid identification and mitigation of common impurities encountered during this synthesis.

Section 1: Understanding the Synthetic Landscape

The synthesis of the target molecule typically proceeds via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3] The logical precursors are a substituted anisole and an activated pimelic acid derivative. The most common route involves the acylation of 4-methoxyacetophenone followed by nitration, or the direct acylation of 3-nitroanisole. The latter is often preferred to control regioselectivity.

This guide will focus on the Friedel-Crafts acylation of anisole with an appropriate pimeloyl chloride derivative, followed by nitration, as this route presents distinct by-product challenges.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Nitration Anisole Anisole Intermediate Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate Anisole->Intermediate AcylChloride Ethyl 7-chloro-7-oxoheptanoate AcylChloride->Intermediate Catalyst AlCl₃ Catalyst->Intermediate FinalProduct This compound Intermediate->FinalProduct NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->FinalProduct

Caption: Proposed two-stage synthesis of the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My TLC and LC-MS analysis of the crude product from Stage 2 (Nitration) shows two distinct spots/peaks with the identical mass. What is the likely identity of the major by-product?

Answer: This is a classic case of isomer formation during the electrophilic aromatic substitution (nitration) step. The starting material for this stage, Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate, contains two directing groups on the aromatic ring:

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group.[1]

  • Acyl Group (-COR): A deactivating, meta-directing group.[4]

The strongly activating methoxy group governs the regioselectivity of the nitration. Since the para position is already occupied by the acyl chain, the incoming nitro group is directed to the positions ortho to the methoxy group. This results in two possible isomers.

  • Expected Product: Nitration at C3, leading to This compound .

  • Primary By-product: Nitration at C5, leading to Ethyl 7-(2-methoxy-5-nitrophenyl)-7-oxoheptanoate .

The formation of the 3-nitro isomer is generally favored due to reduced steric hindrance compared to the C5 position, which is flanked by the large acyl chain. However, reaction conditions such as temperature and the specific nitrating agent used can influence the isomer ratio.

Diagram: Isomeric By-product Formation in Nitration

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction Start Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate Main_Product Desired Product (Nitration at C3) Start->Main_Product Favored Byproduct Isomeric By-product (Nitration at C5) Start->Byproduct Minor

Caption: Competing nitration pathways leading to isomeric products.

Question 2: The Friedel-Crafts acylation (Stage 1) is sluggish, and I observe a significant amount of unreacted anisole. What factors should I investigate?

Answer: Low conversion in Friedel-Crafts acylation is a common issue that can often be traced back to the deactivation of the Lewis acid catalyst (AlCl₃) or suboptimal reaction conditions.[3]

Troubleshooting Steps:

  • Moisture Control: Aluminum chloride is extremely hygroscopic. Any moisture in the solvent, glassware, or starting materials will hydrolyze the AlCl₃, rendering it inactive. Ensure all components are rigorously dried before use. Dichloromethane (DCM) is a common solvent and should be distilled from a drying agent like CaH₂.[5]

  • Catalyst Stoichiometry: Friedel-Crafts acylation requires slightly more than one equivalent of AlCl₃ per mole of acyl chloride. This is because the catalyst complexes with the carbonyl oxygen of the product ketone, which deactivates it.[6] A common ratio is 1.1 to 1.3 equivalents.

  • Reagent Purity: Ensure the acyl chloride (Ethyl 7-chloro-7-oxoheptanoate) is pure and has not hydrolyzed to the corresponding carboxylic acid, which will not participate in the reaction.

  • Temperature: The initial mixing of reagents is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[6] Monitor the reaction by TLC to determine the optimal reaction time.

Question 3: My final product shows a contaminant with a molecular weight of 195.17 g/mol . Where does this come from?

Answer: A by-product with a molecular weight of 195.17 g/mol corresponds to the molecular formula C₉H₉NO₄, which is 4'-Methoxy-3'-nitroacetophenone .[7][8][9][10] This impurity likely arises if the Friedel-Crafts acylation in Stage 1 was performed with acetic anhydride or acetyl chloride instead of the required pimeloyl derivative. It is also a known compound that can be formed from the nitration of 4-methoxyacetophenone.[11][12][13] If your synthesis started from 4-methoxyacetophenone and the subsequent steps were intended to build the heptanoate chain, this would be your starting material. Its presence in the final product indicates an incomplete initial reaction.

Section 3: Analytical Workflows for By-product Identification

A systematic analytical approach is crucial for unambiguous by-product identification. Modern organic synthesis relies heavily on a combination of chromatographic and spectroscopic techniques.[14][15][16]

Protocol 1: Isolation of Isomeric By-product via Column Chromatography
  • Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting oil/solid onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point for this class of compounds is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Begin elution with the starting solvent mixture, collecting fractions.

  • Monitoring: Monitor the fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate or UV light). Combine fractions containing the pure, isolated by-product.

  • Characterization: Remove the solvent from the combined fractions in vacuo and subject the purified by-product to spectroscopic analysis (NMR, MS).

Diagram: Analytical Workflow for Identification

Analytical_Workflow Crude Crude Product (Mixture) TLC TLC Analysis (Identify Spots) Crude->TLC Column Column Chromatography TLC->Column Fractions Isolate By-product Column->Fractions Analysis Spectroscopic Analysis (NMR, MS, IR) Fractions->Analysis

Caption: Standard workflow for by-product isolation and characterization.

Data Interpretation: Differentiating Nitration Isomers

The most powerful tool for distinguishing between the desired 3-nitro product and the 5-nitro by-product is ¹H NMR spectroscopy. The substitution pattern on the aromatic ring creates a unique fingerprint.

Proton Expected ¹H NMR Data for Desired Product (3-Nitro) Expected ¹H NMR Data for By-product (5-Nitro) Rationale for Difference
Aromatic H (ortho to Acyl) Doublet (d), ~8.3 ppm, J ≈ 2 HzDoublet (d), ~8.5 ppm, J ≈ 2.5 HzThe H ortho to the carbonyl is deshielded. In the 5-nitro isomer, this proton is also ortho to the nitro group, causing a further downfield shift.
Aromatic H (ortho to Methoxy) Doublet (d), ~7.2 ppm, J ≈ 9 HzDoublet (d), ~7.3 ppm, J ≈ 9 HzThis proton is shielded by the methoxy group. Its chemical shift is less affected by the remote nitro group.
Aromatic H (meta to Acyl) Doublet of doublets (dd), ~8.2 ppm, J ≈ 9, 2 HzDoublet of doublets (dd), ~8.0 ppm, J ≈ 9, 2.5 HzThis proton is coupled to both other aromatic protons. Its position varies slightly based on the nitro group's location.
Methoxy (-OCH₃) Singlet (s), ~4.0 ppmSinglet (s), ~4.1 ppmThe proximity of the nitro group in the 5-nitro isomer can cause a slight deshielding of the methoxy protons.

Note: Predicted chemical shifts (ppm) are approximate and can vary based on the solvent and instrument.

References

  • BenchChem (2025). An In-Depth Technical Guide to 4'-Methoxy-3'-nitroacetophenone.
  • SpectraBase (2025). 4'-Methoxy-3'-nitroacetophenone. Wiley.
  • Filo (2023). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product.
  • Termopoli, V., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Guidechem. 4-METHOXY-3-NITROACETOPHENONE 6277-38-9 wiki.
  • NIST (2021). 4'-Methoxy-3'-nitroacetophenone. NIST WebBook.
  • BenchChem (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.
  • Student Submission (2006). Friedel-Craft Acylation of Anisole.
  • Santa Cruz Biotechnology. 4′-Methoxy-3′-nitroacetophenone.
  • LibreTexts Chemistry (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Homework.Study.com. Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product.
  • Chegg.com (2014). Solved nitration of the aromatic ring of 4-methoxyacetophenone.
  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • YouTube (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Research and Reviews (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Reddit (2022). How to know which lab techniques to use for synthesis?. r/OrganicChemistry.
  • Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Organic Reaction Mechanism. Friedel-Crafts Reaction.
  • Sigma-Aldrich. Friedel–Crafts Acylation.

Sources

Technical Support Center: Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common method for synthesizing this molecule is the Friedel-Crafts acylation .[1] This reaction involves the electrophilic aromatic substitution of 2-nitroanisole with an appropriate acylating agent, typically Ethyl 6-(chloroformyl)hexanoate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Q2: What are the critical starting materials and their roles in this synthesis?

There are three key components in this reaction:

  • Aromatic Substrate (2-Nitroanisole): This is the aromatic ring that will be acylated. The methoxy (-OCH₃) group is a strong activating, ortho, para-directing group, while the nitro (-NO₂) group is a strong deactivating, meta-directing group. The outcome of the reaction is governed by the interplay of these two substituents.

  • Acylating Agent (Ethyl 6-(chloroformyl)hexanoate): This molecule provides the seven-carbon ester chain that is attached to the aromatic ring. It is typically prepared from its corresponding carboxylic acid, monoethyl pimelate.

  • Lewis Acid Catalyst (Aluminum Chloride, AlCl₃): The catalyst's role is to activate the acylating agent. It coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2]

Q3: How is the regioselectivity of the acylation controlled?

While the nitro group deactivates the ring towards electrophilic attack, the methoxy group is a powerful activating group. The electronic-donating effect of the methoxy group strongly directs the incoming electrophile (the acylium ion) to the positions ortho and para to it. The para position (C-5) is sterically less hindered than the ortho position (C-3), making it the primary site of acylation. The deactivating effect of the nitro group further disfavors substitution at the positions ortho and para to it. This combination of electronic and steric effects results in the desired C-5 acylated product with high regioselectivity.

Synthesis Pathway Overview

The following diagram illustrates the key transformation in the synthesis.

G Reactant1 2-Nitroanisole Product Ethyl 7-(4-methoxy-3-nitrophenyl)- 7-oxoheptanoate Reactant1->Product Reactant2 Ethyl 6-(chloroformyl)hexanoate Intermediate Acylium Ion Intermediate Reactant2->Intermediate Activation Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Intermediate->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts Acylation Pathway.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q4: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most common issue, often stemming from one of several critical factors. Use the following diagnostic flowchart and detailed explanations to identify the root cause.

G cluster_checks Troubleshooting Steps Start Low / No Yield CheckCatalyst Was AlCl₃ handled under anhydrous conditions? Start->CheckCatalyst CheckStoichiometry Was a stoichiometric amount (≥1.0 eq) of AlCl₃ used? CheckCatalyst->CheckStoichiometry Yes SolutionCatalyst Root Cause: Inactive Catalyst. AlCl₃ is hygroscopic. Use fresh, anhydrous catalyst and inert atmosphere (N₂ or Ar). CheckCatalyst->SolutionCatalyst No CheckDeactivation Did the reaction conditions account for the deactivated ring? CheckStoichiometry->CheckDeactivation Yes SolutionStoichiometry Root Cause: Insufficient Catalyst. The product ketone complexes with AlCl₃, consuming it. Use 1.1-1.3 equivalents. CheckStoichiometry->SolutionStoichiometry No CheckReagents Are starting materials pure? CheckDeactivation->CheckReagents Yes SolutionDeactivation Root Cause: Insufficient Driving Force. The -NO₂ group is highly deactivating. Consider longer reaction times or gentle heating (40-50°C). CheckDeactivation->SolutionDeactivation No Success Review purification steps or consider alternative issues. CheckReagents->Success Yes SolutionReagents Root Cause: Impure Reagents. Ensure 2-nitroanisole is pure and the acyl chloride is freshly prepared or distilled. CheckReagents->SolutionReagents No

Caption: Diagnostic flowchart for low yield issues.

In-depth Causality:

  • Catalyst Inactivation: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it, rendering it inactive. Always use a fresh bottle, weigh it quickly, and maintain the reaction under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[4] The carbonyl oxygen of the ketone product is a Lewis base and forms a stable complex with AlCl₃. This complex deactivates the product against further acylation but also means the catalyst is not regenerated. Using a slight excess (e.g., 1.2 equivalents) is recommended to drive the reaction to completion.

  • Aromatic Ring Deactivation: The nitro group on 2-nitroanisole is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[5] This makes the reaction inherently more challenging than the acylation of a more activated ring like anisole. To overcome this, you may need to increase the reaction time or apply gentle heating. However, be cautious, as excessive heat can lead to side reactions.

Q5: I am observing significant side products, particularly a dark, tarry substance. What is causing this?

The formation of dark-colored impurities often points to side reactions involving the methoxy group or polymerization.

  • Causality - Demethylation: Under harsh Friedel-Crafts conditions (excess AlCl₃, high temperatures), the Lewis acid can coordinate to the methoxy oxygen, leading to demethylation and the formation of phenolic impurities.[6] These phenolic compounds are prone to oxidation and can lead to colored byproducts.

  • Solution:

    • Strict Temperature Control: Add the reactants slowly at a low temperature (0-5 °C) to manage the exothermic reaction.[7]

    • Milder Lewis Acids: If demethylation is a persistent issue, consider replacing AlCl₃ with a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times.[8]

Q6: How can I effectively purify the final product?

The crude product will contain the desired ester, unreacted starting materials, and byproducts from the workup. Column chromatography is the most effective purification method.

  • Workup is Critical: Before chromatography, a proper aqueous workup is essential. The reaction is typically quenched by slowly adding it to a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum-ketone complex and helps separate the organic product from inorganic aluminum salts.

  • Chromatography Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is effective. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes) to elute nonpolar impurities, and gradually increase the polarity (e.g., to 30% Ethyl Acetate) to elute your product.

    • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation.

Experimental Protocols & Data

Table 1: Reagent Properties and Recommended Stoichiometry
ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Molar Equivalents
2-NitroanisoleC₇H₇NO₃153.141.2541.0
Ethyl 6-(chloroformyl)hexanoateC₉H₁₅ClO₃206.67~1.121.1
Aluminum Chloride (Anhydrous)AlCl₃133.342.481.2
Dichloromethane (DCM)CH₂Cl₂84.931.326Solvent
Protocol 1: Synthesis of this compound

Safety Note: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be oven- or flame-dried before use.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) under a positive pressure of nitrogen. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of 2-nitroanisole (1.0 eq.) and ethyl 6-(chloroformyl)hexanoate (1.1 eq.) in anhydrous DCM.

    • Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry. Caution: This is a highly exothermic process that releases HCl gas.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the pure fractions and remove the solvent in vacuo to obtain the final product.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and troubleshoot challenges in your experimental work.

Table of Contents

  • Introduction: Understanding the Molecule's Reactivity

  • Frequently Asked Questions (FAQs) & Troubleshooting

    • Q1: I'm observing the formation of two primary degradation products in my acidic stress testing. What are they likely to be?

    • Q2: My HPLC analysis shows a decrease in the parent compound, but I'm not seeing a corresponding increase in new peaks. What could be happening?

    • Q3: Can the ketone functional group degrade under acidic conditions?

    • Q4: How do I confirm the identity of the suspected degradation products?

  • Predicted Degradation Pathways

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study Under Acidic Conditions

    • Protocol 2: HPLC-UV Method for Monitoring Degradation

  • Data Interpretation & Summary

  • References

Introduction: Understanding the Molecule's Reactivity

This compound is a molecule with several functional groups susceptible to transformation under acidic conditions. The primary sites for degradation are the ester linkage and the aromatic nitro group . The aryl ketone is generally more stable but its reactivity should not be entirely dismissed under harsh conditions. Understanding the interplay of these groups is critical for predicting and interpreting experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the acidic degradation studies of this compound.

Q1: I'm observing the formation of two primary degradation products in my acidic stress testing. What are they likely to be?

  • Expert Insight: The most probable degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester. This reaction cleaves the ester bond, resulting in two products: 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid and ethanol .[1][2][3] The reaction is an equilibrium process, but in the presence of excess water (as is common in dilute acid stress testing), the equilibrium will favor the formation of the carboxylic acid and alcohol.[3][4]

Q2: My HPLC analysis shows a decrease in the parent compound, but I'm not seeing a corresponding increase in new peaks. What could be happening?

  • Expert Insight: This scenario suggests a few possibilities:

    • Poor Chromophoric Properties of Degradants: Ethanol, one of the hydrolysis products, lacks a UV chromophore and will not be detected by a standard UV detector.

    • Inadequate Chromatographic Retention: The resulting carboxylic acid is more polar than the parent ester. Your current HPLC method may not be retaining this polar compound, causing it to elute in the solvent front, where it is difficult to detect and quantify. You may need to adjust your mobile phase to be more aqueous to retain and resolve this new peak.

    • Formation of an Intermediate: A less common but possible scenario is the reduction of the nitro group to a hydroxylamine or nitroso intermediate. These intermediates can sometimes be unstable and may not accumulate to a detectable level, or they may have different chromatographic properties that your current method is not optimized for.

Q3: Can the ketone functional group degrade under acidic conditions?

  • Expert Insight: Generally, the aromatic ketone is one of the more stable functional groups in this molecule under typical acidic stress-testing conditions.[5] While extremely harsh conditions (e.g., superacids) can induce reactions at the ketone, for standard forced degradation studies (e.g., with HCl or H₂SO₄), significant degradation of the ketone is not expected to be a primary pathway.[6]

Q4: How do I confirm the identity of the suspected degradation products?

  • Expert Insight: The gold standard for structural elucidation of unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS) .[7][8][9] An LC-MS analysis will provide the molecular weight of the degradation products. For the suspected carboxylic acid, you would expect to see a molecular ion corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen atom (+1 Da) compared to the parent compound.

  • Expert Insight: While the reduction of an aromatic nitro group typically requires a reducing agent like a metal (Fe, Sn, Zn) in acid or catalytic hydrogenation, trace metal impurities in your reaction vessel or reagents can sometimes catalyze this reaction under acidic conditions.[10][11] The acidic medium itself can facilitate the reduction process.[12][13] The initial reduction product would be a nitroso or hydroxylamine derivative, which could be further reduced to an amine.[14]

Predicted Degradation Pathways

The primary degradation pathways for this compound under acidic conditions are hydrolysis and reduction.

Pathway A: Acid-Catalyzed Ester Hydrolysis

This is the most likely and predominant degradation pathway. The ester is hydrolyzed to a carboxylic acid and an alcohol.

G This compound This compound 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid This compound->7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid H+, H2O Ethanol Ethanol This compound->Ethanol

Caption: Acid-catalyzed hydrolysis of the parent compound.

Pathway B: Reduction of the Nitro Group

This pathway is less common without an explicit reducing agent but can occur. It proceeds through intermediates.

G Parent Compound Parent Compound Nitroso Intermediate Nitroso Intermediate Parent Compound->Nitroso Intermediate [H] Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate [H] Amino Product Amino Product Hydroxylamine Intermediate->Amino Product [H]

Caption: Stepwise reduction of the aromatic nitro group.

Experimental Protocols

These protocols provide a starting point for your investigations. Always ensure proper safety precautions are taken when working with acids and organic solvents.

Protocol 1: Forced Degradation Study Under Acidic Conditions

G cluster_0 Preparation cluster_1 Degradation cluster_2 Sampling & Quenching Prepare 1 mg/mL stock solution of parent compound in a suitable organic solvent (e.g., Acetonitrile). Prepare 1 mg/mL stock solution of parent compound in a suitable organic solvent (e.g., Acetonitrile). Mix 1 mL of stock solution with 1 mL of 1M HCl. Mix 1 mL of stock solution with 1 mL of 1M HCl. Prepare 1 mg/mL stock solution of parent compound in a suitable organic solvent (e.g., Acetonitrile).->Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C. Incubate at 60°C. Mix 1 mL of stock solution with 1 mL of 1M HCl.->Incubate at 60°C. Withdraw aliquots at T=0, 2, 4, 8, 24 hours. Withdraw aliquots at T=0, 2, 4, 8, 24 hours. Incubate at 60°C.->Withdraw aliquots at T=0, 2, 4, 8, 24 hours. Neutralize with an equivalent amount of 1M NaOH. Neutralize with an equivalent amount of 1M NaOH. Withdraw aliquots at T=0, 2, 4, 8, 24 hours.->Neutralize with an equivalent amount of 1M NaOH. Dilute with mobile phase for HPLC analysis. Dilute with mobile phase for HPLC analysis. Neutralize with an equivalent amount of 1M NaOH.->Dilute with mobile phase for HPLC analysis.

Caption: Workflow for an acidic forced degradation study.

Protocol 2: HPLC-UV Method for Monitoring Degradation
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for the carboxylic acid.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minTo elute both the polar degradation product and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Detection 254 nmA common wavelength for aromatic compounds. A diode array detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.

Data Interpretation & Summary

CompoundExpected Retention TimeKey Identification Feature (LC-MS)
This compound Higher[M+H]⁺ at m/z 324.14
7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid Lower[M+H]⁺ at m/z 296.09
Ethyl 7-(3-amino-4-methoxyphenyl)-7-oxoheptanoate Higher than acid, lower than parent[M+H]⁺ at m/z 294.16

Retention times are relative and will depend on the specific HPLC system and conditions.

By systematically applying these troubleshooting guides and experimental protocols, you will be well-equipped to characterize the degradation pathways of this compound under acidic conditions, ensuring the integrity and robustness of your research and development activities.

References

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • CPL. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Oxford Academic. (n.d.). Drug Stability Testing by Monitoring Drug and Degradate Levels by Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • TUprints. (n.d.). Liquid phase aromatization of bio-based ketones over a stable solid acid catalyst under batch and continuous flow conditions. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Optimization for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a blend of foundational principles, actionable protocols, and systematic troubleshooting advice to help you develop a robust and reliable HPLC method for this specific analyte.

Section 1: Understanding the Analyte

Before optimizing any separation, it's crucial to understand the physicochemical properties of the target molecule.[1] this compound is a moderately polar, neutral compound. Its key structural features dictate its chromatographic behavior.

  • Aromatic Ring with Nitro and Methoxy Groups: The core of the molecule is a substituted benzene ring. The nitro group (-NO₂) is strongly electron-withdrawing, while the methoxy group (-OCH₃) is electron-donating. These groups create a significant dipole and are the primary chromophores for UV detection.

  • Ketone and Ethyl Ester Groups: These functionalities add to the molecule's polarity and provide sites for hydrogen bonding.

  • Heptanoate Chain: A seven-carbon aliphatic chain adds hydrophobicity to the molecule.

This combination of a hydrophobic alkyl chain and a polar aromatic head means that Reverse-Phase HPLC (RP-HPLC) is the most suitable mode of separation.

G A A Behavior Behavior A->Behavior B B B->Behavior C C C->Behavior D D D->Behavior E E E->Behavior

Table 1: Estimated Physicochemical Properties
PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
LogP (Polarity) ~3.0 - 4.0Moderately non-polar; well-suited for C18 or C8 reverse-phase columns.
pKa NeutralNo significant ionization within the typical HPLC pH range (2-8). Method will be robust to minor pH changes.
UV λmax ~260-280 nmThe nitroaromatic system provides a strong chromophore for sensitive UV detection.
Solubility Soluble in ACN, MeOH, THFCompatible with standard reverse-phase organic solvents.

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial questions for setting up an HPLC method for this analyte.

Q1: What is a good starting column and mobile phase?

A: A robust starting point is a C18 column with dimensions of 4.6 x 150 mm and 5 µm particle size.[2] For the mobile phase, begin with an isocratic elution using a mixture of Acetonitrile (ACN) and water. A good starting ratio is 60:40 (ACN:Water).

Table 2: Recommended Starting HPLC Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte.[1]
Mobile Phase Acetonitrile / Water (60:40, v/v)ACN is a common organic modifier. This ratio should provide a reasonable retention factor (k) between 2 and 10.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 270 nmTargets the strong absorbance of the nitroaromatic chromophore.
Injection Vol. 10 µLA standard volume that minimizes injection-solvent effects.

Q2: My peak is showing significant tailing. What is the most likely cause?

A: Peak tailing for this type of molecule is often caused by secondary interactions between the polar nitro and ketone groups and residual silanol groups on the silica surface of the HPLC column. These interactions are especially problematic with older or lower-quality "Type A" silica columns.

Quick Fix: Add a small amount of acid, such as 0.1% formic acid or 0.1% acetic acid, to both the water and acetonitrile components of your mobile phase.[4] The acid protonates the silanol groups (Si-O⁻ → Si-OH), minimizing their ability to interact with your analyte and dramatically improving peak shape.[5]

Q3: My analyte is eluting too quickly (low retention). What should I do?

A: Low retention means the mobile phase is too strong (too "organic"). To increase retention, you need to decrease the mobile phase strength.

Solution: Decrease the percentage of acetonitrile in your mobile phase. For example, try changing the ratio from 60:40 (ACN:Water) to 55:45 or 50:50. A 10% decrease in the organic modifier can be expected to increase the retention time by a factor of 2 to 3.[3]

Section 3: In-Depth Troubleshooting Guides

This section provides systematic workflows for resolving more complex separation issues.

Issue 1: Poor Resolution from Impurities

Symptom: Your main analyte peak is not fully separated from a closely eluting impurity, resulting in merged or overlapping peaks.

Causality: Resolution is a function of three factors: efficiency (N), retention (k), and selectivity (α). To improve resolution, one or more of these factors must be changed. Simply increasing retention by lowering the organic content may not be enough if the selectivity is poor.

Systematic Troubleshooting Protocol:

  • Step 1: Optimize Mobile Phase Strength (% Organic):

    • If your peaks are eluting early (k < 2), decrease the ACN percentage in 5% increments (e.g., 60% -> 55% -> 50%). This increases retention and may provide sufficient resolution.

    • If this doesn't work, the next step is to change selectivity.

  • Step 2: Change the Organic Modifier:

    • Acetonitrile and methanol have different solvent properties.[3] Switching from ACN to methanol can alter elution order and improve selectivity.

    • Protocol: Prepare a mobile phase with methanol at a concentration that gives a similar retention time to your ACN method. A good starting point is to use about 10% more methanol (e.g., replace 60% ACN with 70% Methanol). Run the analysis and observe the change in selectivity.

  • Step 3: Introduce an Acidic Modifier:

    • If not already present, add 0.1% formic acid to the mobile phase. This can sometimes subtly change the interactions between the analyte/impurities and the stationary phase, improving selectivity.[6]

  • Step 4: Consider a Different Stationary Phase:

    • If mobile phase optimization fails, the column chemistry may not be suitable. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds due to π-π interactions.

G start Start: Poor Resolution step1 Step 1: Decrease % ACN to increase retention (k) start->step1 q1 Resolution Improved? step1->q1 step2 Step 2: Change Organic Modifier (e.g., ACN -> MeOH) to alter selectivity (α) q1->step2 No end_ok End: Method Optimized q1->end_ok Yes q2 Resolution Improved? step2->q2 step3 Step 3: Try a Different Column Chemistry (e.g., C18 -> Phenyl-Hexyl) q2->step3 No q2->end_ok Yes step3->end_ok end_fail Consult Specialist

Issue 2: Irreproducible Retention Times

Symptom: The retention time of your analyte peak shifts significantly between injections or between different analytical runs.

Causality: Retention time stability is a key indicator of a robust method and a healthy HPLC system. Variability can stem from the instrument, the mobile phase preparation, or the column itself.

Systematic Troubleshooting Protocol:

  • Step 1: Check for Leaks and Ensure Proper Pumping:

    • Visually inspect all fittings from the solvent reservoirs to the detector for any signs of leakage.

    • Monitor the pump pressure. A fluctuating pressure (more than ±2 bar) indicates a problem with check valves or pump seals, or air in the system.

    • Protocol: Purge the pump thoroughly on each solvent line to remove air bubbles. If pressure remains unstable, consult your instrument's maintenance guide for check valve cleaning or replacement.

  • Step 2: Verify Mobile Phase Integrity:

    • Ensure the mobile phase is fresh and has been adequately mixed and degassed. Inconsistent mobile phase composition is a common cause of drift.

    • If using buffered or modified mobile phases, be aware that their composition can change over time due to evaporation of the more volatile organic component. Always use fresh mobile phase for critical analyses.

  • Step 3: Ensure Complete Column Equilibration:

    • The column must be fully equilibrated with the mobile phase before starting an analysis. A drifting baseline is a sign of an unequilibrated column.

    • Protocol: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. For a 4.6 x 150 mm column at 1.0 mL/min, this equates to a 15-25 minute equilibration time.

  • Step 4: Control Column Temperature:

    • Fluctuations in ambient temperature can cause shifts in retention time.[3] Use a thermostatted column compartment set to a stable temperature (e.g., 30 °C) for maximum reproducibility.

References

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health (NIH). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Semantic Scholar. [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmaeli. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • HPLC peak shape trouble shooting. Reddit. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

Sources

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" preventing side reactions during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and prevent side reactions during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of this target molecule primarily involves two critical electrophilic aromatic substitution reactions: Friedel-Crafts Acylation and Nitration . The order and execution of these steps are crucial for achieving high yield and purity, as the substituents (-OCH₃, -NO₂) and the incoming acyl group strongly influence the reactivity and regioselectivity of the aromatic ring. This guide will address the most frequently encountered issues, from low yields to complex side-product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter. The solutions are based on established mechanistic principles and field-proven optimization strategies.

Part 1: Friedel-Crafts Acylation Challenges

The core of this synthesis is a Friedel-Crafts acylation to form the C-C bond between the aromatic ring and the heptanoate chain. This reaction is fraught with potential pitfalls, especially with a substituted anisole derivative.

Q1: My reaction yield is extremely low, or the reaction fails to proceed. What are the likely causes?

A1: Low or no yield in Friedel-Crafts acylation typically points to issues with the catalyst or the reagents.

  • Insufficient Catalyst: The ketone product is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid relative to the acylating agent is required, not just a catalytic amount.[1][2][3]

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents for the reaction.

  • Deactivated Aromatic Ring: If you are performing the acylation after nitration, the aromatic ring is strongly deactivated by the electron-withdrawing nitro group (-NO₂).[4][5] Standard Friedel-Crafts conditions often fail on strongly deactivated rings.[4][6] In this case, more forcing conditions (higher temperature, stronger Lewis acid) may be needed, but this increases the risk of other side reactions. The preferred route is typically acylation followed by nitration.

Q2: I've isolated a significant byproduct that appears to be a phenol, suggesting my methoxy group was cleaved. How can I prevent this?

A2: This is a classic side reaction known as ether cleavage. The strong Lewis acids used in Friedel-Crafts reactions can catalyze the cleavage of the methyl ether bond, particularly at elevated temperatures.[7][8][9]

  • Temperature Control: This is the most critical factor. The reaction should be run at the lowest possible temperature that allows for a reasonable reaction rate. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid excessive heating or prolonged reaction times at high temperatures.

  • Choice of Lewis Acid: While AlCl₃ is common, it is also very harsh. Consider a milder Lewis acid catalyst such as FeCl₃ or ZnCl₂ which may reduce the extent of ether cleavage.[5]

  • Mechanism of Cleavage: The Lewis acid coordinates to the oxygen of the methoxy group, making the methyl carbon susceptible to nucleophilic attack by a halide ion (e.g., Cl⁻ from AlCl₃), leading to demethylation.[7][10]

Q3: My product is a mixture of isomers instead of the desired 4-acyl product. How do I improve regioselectivity?

A3: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. For a starting material like anisole (methoxybenzene), the methoxy group is a strong ortho-, para-director.

  • Steric Hindrance: The acylium ion (R-C=O⁺) is a bulky electrophile.[6] Steric hindrance from the methoxy group will naturally favor substitution at the less hindered para position over the ortho position.[11] Running the reaction at lower temperatures can often enhance this selectivity.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used.[5][7] Nitrobenzene can be a good choice as its deactivating nature prevents it from competing in the acylation reaction.[5]

Parameter Effect on Methoxy Cleavage Effect on Regioselectivity (Para-product) Recommendation
Temperature Increases significantly with heatLower temperature favors paraMaintain 0°C to room temp.
Lewis Acid Harsh acids (AlCl₃) increase cleavageLess impact, but conditions matterUse AlCl₃ stoichiometrically, or test milder FeCl₃
Solvent Minimal direct effectCan influence ortho/para ratioUse anhydrous nitrobenzene or dichloromethane
Part 2: Nitration Reaction Challenges

Introducing the nitro group at the correct position without generating unwanted byproducts is the second major hurdle.

Q4: My nitration step produces a mixture of 2-nitro and 4-nitro isomers. How can I selectively obtain the desired 3-nitro product (relative to the acyl chain)?

A4: This is a question of controlling regioselectivity based on the directing effects of two substituents. Starting with ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate, you have a strongly activating, ortho-, para-directing methoxy group and a moderately deactivating, meta-directing acyl group.

  • Dominant Director: The powerful activating effect of the methoxy group dominates. It will direct the incoming nitro group to the positions ortho and para to itself. Since the para position is already occupied by the acyl chain, nitration will occur at the position ortho to the methoxy group. This corresponds to the 3-position of the phenyl ring, which is the desired outcome.

  • Controlling Conditions: While the directing groups favor the correct product, harsh conditions can lead to side products. Use a controlled nitrating agent like a mixture of nitric acid and acetic anhydride, which is often milder than the standard nitric/sulfuric acid mixture.[12][13] Maintain low temperatures (e.g., -10 °C to 0 °C) during the addition of the nitrating agent to prevent runaway reactions and improve selectivity.

Q5: I am observing dinitrated byproducts. How can this be prevented?

A5: Dinitration occurs when the initial product is still reactive enough to undergo a second nitration.[14]

  • Stoichiometry: Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. A large excess will significantly increase the chance of polynitration.

  • Reaction Time and Temperature: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, quench the reaction promptly. Overly long reaction times or elevated temperatures can promote a second nitration.[14]

  • Deactivation: Fortunately, the introduction of the first nitro group strongly deactivates the ring, making a second nitration much less favorable.[13] However, the activating methoxy group still exerts an influence, so careful control is necessary.

Visualizing Pathways and Problems

Diagrams can help clarify the relationships between reaction steps and potential side reactions.

Synthetic Pathway and Major Side Reactions

G cluster_0 Route: Acylation then Nitration (Recommended) cluster_1 Side Reactions Anisole Anisole KetoEster Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate Anisole->KetoEster OrthoProduct Ortho-Acyl Isomer Anisole->OrthoProduct Non-optimal conditions AcylChloride Ethyl 7-chloro-7-oxoheptanoate (Acylating Agent) AcylChloride->KetoEster AlCl3 (Lewis Acid) Friedel-Crafts Acylation Target Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate KetoEster->Target CleavageProduct Phenolic Byproduct (Ether Cleavage) KetoEster->CleavageProduct High Temp. Excess AlCl3 DinitroProduct Dinitrated Byproduct Target->DinitroProduct Excess Nitrating Agent High Temp. NitratingAgent Nitrating Agent (HNO3/Ac2O) NitratingAgent->Target Nitration

Caption: Recommended synthetic route and common side products.

Troubleshooting Workflow

G Start Experiment Start: Synthesis of Target Molecule Problem Problem Encountered? Start->Problem Success High Yield & Purity Proceed to Characterization Problem->Success No LowYield Low Yield / No Reaction Problem->LowYield Yes, Yield Issue SideProducts Complex Mixture / Side Products Problem->SideProducts Yes, Purity Issue CheckCatalyst Verify Catalyst Stoichiometry (>1 eq) Ensure Anhydrous Conditions LowYield->CheckCatalyst IdentifyByproduct Identify Side Product(s) (NMR, MS) SideProducts->IdentifyByproduct CheckCatalyst->Start Optimize & Repeat CheckTemp Analyze Reaction Temperature (Too high or too low?) CheckTemp->Start Optimize & Repeat CheckReagents Check Reagent Purity & Stoichiometry (esp. Nitrating Agent) CheckReagents->Start Optimize & Repeat IdentifyByproduct->CheckTemp Phenol Detected? (Ether Cleavage) IdentifyByproduct->CheckReagents Isomers or Polynitration?

Caption: A decision tree for troubleshooting common synthesis issues.

Recommended Experimental Protocol

This protocol details the recommended synthetic route: Friedel-Crafts acylation followed by nitration.

Part A: Friedel-Crafts Acylation of Anisole

  • Objective: To synthesize Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate.

  • Methodology:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

    • Add a suitable anhydrous solvent, such as nitrobenzene or dichloromethane (DCM), and cool the suspension to 0 °C in an ice bath.

    • Slowly add ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) to the stirred suspension via the dropping funnel.

    • After the addition is complete, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Once the addition of anisole is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

    • Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure keto-ester.

Part B: Nitration of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

  • Objective: To synthesize the final product, this compound.

  • Methodology:

    • In a flask, cool acetic anhydride (5 equivalents) to 0 °C.

    • Slowly add concentrated nitric acid (1.05 equivalents) dropwise while maintaining the temperature below 10 °C. Stir this mixture for 15 minutes to form the nitrating agent.

    • In a separate three-necked flask, dissolve the keto-ester from Part A (1.0 equivalent) in acetic anhydride or DCM and cool to -5 °C.

    • Add the prepared nitrating mixture dropwise to the solution of the keto-ester, ensuring the temperature does not rise above 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the final product.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Kim, D., et al. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health. Retrieved from [Link]

  • Organic Reactions. (n.d.). Friedel–Crafts Acylation Using Esters. OUCI. Retrieved from [Link]

  • Majumdar, D. C., & Panda, A. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Majumdar, D. C., & Panda, A. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40793–40833. Retrieved from [Link]

  • Kim, S., Yoon, J.-Y., & Lee, I. (1997). Facile Synthesis of α-Keto Esters via A Free Radical Acylation Approach. Synlett, 1997(Sup. I), 475–476. Retrieved from [Link]

  • Bou-Moreno, R., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20180179144A1 - Nitration of aromatic compounds.
  • Wikipedia. (2024). Nitration. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Ipso nitration in organic synthesis. National Institutes of Health. Retrieved from [Link]

  • Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS'. Northwestern University. Retrieved from [Link]

Sources

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Welcome to the dedicated technical support guide for this compound (EMNO). This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability and long-term storage of this key chemical intermediate. Our goal is to empower researchers, scientists, and drug development professionals to maintain the integrity of EMNO throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, the compound should be stored under controlled conditions that mitigate its primary vulnerabilities: hydrolysis and photodegradation. We recommend adhering to the following guidelines, which are based on the known reactivity of its constituent functional groups—an ethyl ester, a keto group, and a nitroaromatic ring.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation pathways. Some suppliers recommend storage between 0-8°C[1].
Atmosphere Inert Gas (Argon or Nitrogen)The presence of an inert atmosphere displaces moisture and oxygen, minimizing the risk of hydrolysis and oxidation, respectively[1].
Light Amber vial or light-blocking containerThe nitroaromatic moiety makes the compound susceptible to photodegradation upon exposure to UV or visible light[1][2].
Moisture Tightly sealed container in a desiccatorThe ethyl ester group is prone to hydrolysis, which is accelerated by moisture[3][4]. Storing in a dry environment is critical[1].

Q2: What are the primary chemical stability concerns and degradation pathways for this molecule?

A2: The molecular structure of EMNO contains two primary points of instability under typical laboratory or long-term storage conditions:

  • Ester Hydrolysis: The ethyl ester is the most probable site of degradation. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid and ethanol[3][4][5]. This new carboxylic acid impurity is significantly more polar, which is easily detectable by techniques like reverse-phase HPLC.

  • Photodegradation: Nitroaromatic compounds are known to be light-sensitive[6]. Exposure to light, especially in the UV spectrum, can initiate photochemical reactions, leading to a complex mixture of degradation products and a visible change in appearance (e.g., yellowing)[2][7].

A visual representation of the primary hydrolytic degradation pathway is provided below.

G parent This compound (Parent Compound) hydrolysis_product 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic Acid (Hydrolysis Product) parent->hydrolysis_product H₂O (Acid/Base Catalyzed) ethanol Ethanol parent->ethanol H₂O (Acid/Base Catalyzed) photolysis_products Complex Photodegradation Products parent->photolysis_products Light (hν)

Caption: Primary degradation pathways of EMNO.

Q3: Is the keto-enol tautomerism a stability concern for this compound?

A3: While the β-keto group can technically undergo keto-enol tautomerization, for most simple ketones and esters, the keto form is overwhelmingly favored thermodynamically and the equilibrium lies heavily on the keto side[8][9]. The keto form is generally more stable due to the greater strength of the C=O double bond compared to a C=C double bond[8]. Therefore, under recommended storage conditions, significant conversion to the enol tautomer is not expected and is not considered a primary stability issue. However, the choice of analytical solvent could slightly shift this equilibrium, which should be considered during method development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and analysis of this compound.

Problem 1: My white or off-white solid has turned yellow/brown over time.

  • Probable Cause: This is a classic indicator of photodegradation. The nitroaromatic ring system can undergo complex photochemical reactions upon exposure to ambient or UV light, leading to the formation of colored impurities[2][10].

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the material has been consistently stored in a light-resistant (e.g., amber) vial and kept in the dark (e.g., inside a refrigerator or freezer box).

    • Assess Purity: Use an appropriate analytical method, such as HPLC-UV or qNMR, to quantify the purity of the material and identify the extent of degradation (see Protocol 1).

    • Corrective Action: If purity is compromised, the material may need to be re-purified (e.g., by column chromatography or recrystallization). For future use, strictly adhere to light-protected storage.

Problem 2: I observe a new, earlier-eluting peak in my reverse-phase HPLC chromatogram.

  • Probable Cause: An earlier-eluting peak on a standard C18 reverse-phase column indicates an increase in polarity. This is the expected result of ester hydrolysis, which converts the neutral ethyl ester into the more polar and acidic carboxylic acid degradation product.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the [M-H]⁻ ion of 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.

    • Check for Moisture: Review your handling procedures. Was the compound exposed to humid air? Were non-anhydrous solvents used to prepare stock solutions?

    • Corrective Action: To prevent further hydrolysis, ensure the solid is stored in a desiccator over a drying agent. When preparing solutions, use only high-purity, anhydrous solvents and work quickly to minimize exposure to atmospheric moisture. Storing solutions under an inert gas is also recommended.

G start Observe unexpected analytical result (e.g., new peak, color change) q1 Is there a color change? start->q1 q2 Is there a new, more polar HPLC peak? q1->q2 No a1_yes Likely Photodegradation q1->a1_yes Yes a2_yes Likely Hydrolysis q2->a2_yes Yes end Problem Identified q2->end No (Consider other stress factors: heat, oxidation, contamination) s1 Action: Review light protection. Verify storage in amber vial. Re-purify if necessary. a1_yes->s1 s2 Action: Review moisture control. Use anhydrous solvents. Confirm identity with LC-MS. a2_yes->s2 s1->end s2->end

Caption: Troubleshooting decision tree for EMNO degradation.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of EMNO and detecting common degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the EMNO sample in acetonitrile to a final concentration of approximately 0.5 mg/mL[11].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Analysis:

    • Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The hydrolysis product, if present, will elute significantly earlier than the parent compound.

Protocol 2: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to definitively identify the degradation pathways and develop stability-indicating analytical methods.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Incubate) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare stock solution of EMNO in Acetonitrile acid Acidic (0.1 M HCl) prep->acid base Basic (0.1 M NaOH) prep->base ox Oxidative (3% H₂O₂) prep->ox thermal Thermal (60°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo quench Neutralize/Quench Reactions acid->quench base->quench ox->quench thermal->quench photo->quench hplc Analyze all samples by HPLC-UV/MS quench->hplc eval Compare chromatograms. Identify degradation products. Determine stability profile. hplc->eval

Caption: Experimental workflow for a forced degradation study.

  • Stock Solution: Prepare a 1 mg/mL stock solution of EMNO in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at room temperature[5][12].

    • Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Stress: Incubate one vial of the stock solution at 60°C in the dark.

    • Photolytic Stress: Expose one vial of the stock solution to a photostability chamber with controlled light exposure (e.g., UV/Vis light).

  • Time Points: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 1) coupled with a mass spectrometer (LC-MS) to identify degradation products.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage degradation and identify the major degradation products to understand the compound's vulnerabilities.

By understanding the inherent stabilities and potential degradation pathways of this compound, researchers can implement appropriate storage and handling procedures, ensuring the integrity and reliability of their experimental results.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2026). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. Retrieved from [Link]

  • PIPER. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from [Link]

  • ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Retrieved from [Link]

  • DTIC. (n.d.). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

Sources

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" common impurities and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

A Guide to Identification and Removal of Common Impurities

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that achieving high purity for this molecule is critical for its downstream applications, particularly in drug development and materials science. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter during the purification of this compound, followed by detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of this compound, likely via Friedel-Crafts acylation. What are the most probable impurities in my crude product?

The synthesis of this aryl ketone most commonly proceeds through a Friedel-Crafts acylation of 2-nitroanisole with a pimelic acid derivative, such as ethyl 7-chloro-7-oxoheptanoate, using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. Given this pathway, the impurity profile of your crude product is generally predictable.

Primary Impurities to Expect:

  • Unreacted Starting Materials:

    • 2-Nitroanisole: The aromatic starting material. Being less polar than the product, it will typically have a higher Rf value on a normal-phase TLC plate.

    • Ethyl 7-chloro-7-oxoheptanoate (or related acylating agent): The acylating agent. Its polarity can vary, but it is often a significant contaminant if not used in precise stoichiometry or if the reaction does not go to completion.

  • Reaction Byproducts:

    • Positional Isomers: This is a crucial and often challenging impurity. The methoxy group of 2-nitroanisole is ortho- and para-directing, while the nitro group is a meta-director. While the desired product results from acylation at the position para to the methoxy group, acylation at the other activated position (ortho to the methoxy group) can also occur, yielding Ethyl 7-(2-methoxy-3-nitrophenyl)-7-oxoheptanoate. These isomers often have very similar polarities, making separation difficult[3].

    • Diacylated Products: While the presence of a deactivating nitro group on the aromatic ring makes a second acylation event less likely, it cannot be entirely ruled out, especially if reaction conditions are harsh or an excess of the acylating agent is used[4].

    • Hydrolyzed Acylating Agent: If moisture is present, the acylating agent can hydrolyze back to pimelic acid monoethyl ester. This acidic impurity is typically removed during the aqueous workup.

  • Residual Reagents:

    • Lewis Acid Residues (e.g., Aluminum Chloride): The reaction workup, which typically involves quenching with ice and acid, is designed to destroy and remove the AlCl₃ catalyst[5]. However, incomplete quenching can leave aluminum salts, which may complicate purification.

Q2: My TLC plate of the crude product shows three spots. How do I identify them?

A three-spot pattern on a normal-phase TLC (e.g., silica gel) is a classic post-acylation scenario. Let's assume you've run the TLC in a moderately polar solvent system like 30% ethyl acetate in hexanes.

  • Highest Rf Spot (Least Polar): This is very likely the unreacted 2-nitroanisole . Aromatic ethers are significantly less polar than the ketone product.

  • Middle Rf Spot: This should be your desired product, This compound . The combination of the ketone and ester functionalities gives it intermediate polarity.

  • Lowest Rf Spot (Most Polar): This spot could be a highly polar byproduct, such as the hydrolyzed acylating agent (pimelic acid monoethyl ester) if the aqueous workup was insufficient. It could also represent residual baseline material that is not eluting effectively.

If two spots are very close together around the middle of the TLC plate, you may be seeing the desired product and a positional isomer . Differentiating these often requires careful selection of the TLC mobile phase or the use of analytical techniques like ¹H NMR on the crude mixture.

Q3: What is the most effective, general-purpose method for purifying my crude product?

For this specific molecule, flash column chromatography is the most robust and widely applicable purification technique[6][7][8]. The polarity differences between the unreacted starting materials, the product, and potential byproducts are generally sufficient for effective separation on a silica gel stationary phase.

The Causality Behind This Choice: Column chromatography separates compounds based on their differential partitioning between the stationary phase (silica gel, which is polar) and the mobile phase (a non-polar or moderately polar solvent)[8].

  • Less polar impurities (like 2-nitroanisole) have a weak affinity for the silica gel and are eluted quickly with a non-polar solvent.

  • The product , with its moderate polarity, adheres more strongly and requires a more polar solvent to elute.

  • More polar impurities will be retained on the column even longer.

This differential elution allows for the collection of pure fractions of the desired compound. A detailed protocol for this procedure is provided below.

Q4: I've isolated my product, but the yield is low and it has a persistent yellow/orange color. What could be the cause and how can I fix it?

The color is often indicative of residual nitro-aromatic impurities or degradation products.

  • Cause: The color may originate from dinitro byproducts or other colored impurities formed under the strongly acidic Friedel-Crafts conditions[9]. Incomplete removal of these during purification can tint the final product.

  • Removal: If column chromatography does not remove the color, a recrystallization step can be highly effective. The principle of recrystallization is that the desired compound will be significantly less soluble in a chosen cold solvent than the impurities. As the hot, saturated solution cools, the pure product crystallizes out, leaving the impurities dissolved in the solvent[3]. A solvent system like ethanol/water or isopropanol can be a good starting point for this compound.

  • For stubborn color, you can perform a "hot filtration" with a small amount of activated charcoal before recrystallization. The charcoal adsorbs colored impurities. However, use it sparingly as it can also adsorb some of your product.

Troubleshooting Workflow: From Crude Product to Pure Compound

The following diagram illustrates a logical workflow for the analysis and purification of your crude this compound.

G crude Crude Reaction Mixture workup Aqueous Workup (Quench, Wash with NaHCO₃, Brine) crude->workup Post-Reaction analysis Initial Analysis (TLC in multiple solvent systems, ¹H NMR) workup->analysis Isolate Organic Layer decision Impurity Profile Identified? analysis->decision decision->analysis No, re-evaluate (test new TLC solvents) col_chrom Flash Column Chromatography decision->col_chrom Yes, polar differences observed combine Combine Pure Fractions (Monitor by TLC) col_chrom->combine recrys Recrystallization (e.g., from Ethanol/Water) final_char Final Characterization (NMR, LC-MS, etc.) recrys->final_char Re-analyze combine->final_char Solvent Evaporation final_char->recrys Impurities still present? (e.g., color, minor spots)

Caption: Workflow for impurity troubleshooting and purification.

Summary of Common Impurities and Removal Strategies

ImpurityPotential SourceIdentification (Relative to Product)Recommended Removal Method
2-Nitroanisole Unreacted starting materialLess polar (Higher Rf on silica TLC)Column Chromatography[7]
Positional Isomers Non-selective acylationVery similar polarity (Slightly different Rf)High-performance Flash Column Chromatography with a shallow gradient
Pimelic Acid Monoethyl Ester Hydrolysis of acylating agentMore polar (Lower Rf on silica TLC)Aqueous wash with mild base (e.g., NaHCO₃)[10]; Column Chromatography
Diacylated Product Over-acylationMore polar than the product (Lower Rf)Column Chromatography
Colored Byproducts Side reactions under acidic conditionsVisible color in the productRecrystallization, possibly with activated charcoal treatment[3]

Detailed Protocol: Flash Column Chromatography Purification

This protocol provides a self-validating system for purifying your target compound. The key is the iterative use of TLC to guide the process.

Principle: This method uses positive air pressure to force the mobile phase through a column packed with a solid adsorbent (stationary phase), typically silica gel. This is faster and provides better resolution than traditional gravity chromatography[7].

Methodology:

  • Determine the Optimal Solvent System:

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in various solvent systems. A good starting point is mixtures of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether.

    • Aim for a solvent system that gives your desired product an Rf value of ~0.25-0.35 . This Rf value typically provides the best separation. For this compound, a system in the range of 20-40% EtOAc/Hexanes is likely appropriate.

  • Prepare and Pack the Column:

    • Select a glass column appropriate for your sample size (a general rule is to use 40-100 g of silica for every 1 g of crude material).

    • Insert a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks. The top of the silica bed should be flat.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively (for better resolution): Adsorb your crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the column. This is known as "dry loading."

  • Run the Column:

    • Carefully add your eluting solvent to the column. Start with a less polar mixture than your target Rf solvent (e.g., 10% EtOAc/Hexanes).

    • Apply gentle, steady air pressure to begin eluting the solvent.

    • Collect the eluent in fractions (e.g., in test tubes). The fraction size will depend on the column size.

    • Gradually increase the polarity of the mobile phase (this is called a "gradient"). For example, move from 10% to 20% to 30% EtOAc as the column runs. This will first elute the non-polar impurities and then your product.

  • Analyze the Fractions:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in your target solvent system.

    • Visualize the spots (e.g., under a UV lamp).

    • Identify the fractions that contain only your pure product.

  • Isolate the Final Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Obtain the mass of the pure product and calculate the yield. Confirm purity with NMR or LC-MS analysis.

References

  • Benchchem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.
  • Cravotto, G., et al. (2018). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 23(7), 1736. Available at: [Link]

  • Westin, J. (n.d.). Column Chromatography. Organic Chemistry - Jack Westin.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid.
  • ResearchGate. (2015). How can I remove unreacted acrylic acid from reaction mixture?. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
  • YouTube. (2019). Organic 2 Lab ACHM 223 Experiment - Friedel Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Monitoring by TLC

Topic: Monitoring the Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate by Thin-Layer Chromatography (TLC)

Welcome to the technical support center for reaction monitoring using Thin-Layer Chromatography (TLC), with a specific focus on the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common questions and troubleshooting scenarios encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and execution of TLC for monitoring the synthesis of our target molecule.

Q1: What is the fundamental principle of using TLC to monitor this reaction?

A: Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique used to separate components in a mixture.[1][2] For reaction monitoring, its primary purpose is to qualitatively track the consumption of starting materials and the formation of the product over time.[3][4] The separation is based on the differential partitioning of the reaction components between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system).[1][5]

In the synthesis of this compound, which is likely a Friedel-Crafts acylation, we expect the starting materials (e.g., 2-nitroanisole and an ethyl heptanoate derivative) to have different polarities than the final product.[6][7] The product, an aromatic ketone with an ester group, will have a distinct polarity. As the reaction progresses, TLC will show the spot corresponding to the starting material diminishing in intensity while a new spot, representing the product, appears and intensifies.[3]

Q2: How do I select an appropriate stationary phase for this analysis?

A: For over 80% of TLC separations, silica gel is the stationary phase of choice due to its polarity and versatility. For separating the moderately polar this compound from its likely precursors, standard silica gel 60 plates are highly suitable.[8][9] Many commercially available plates are impregnated with a fluorescent indicator (F₂₅₄), which aids in visualization under UV light.[8][10]

Q3: What is a good starting solvent system (mobile phase) for this compound?

A: The key is to find a solvent system where the product has a retention factor (Rf) of approximately 0.3-0.4, allowing for clear separation from both the baseline and the solvent front.[11][12] Given the structure of this compound (an aromatic ketone with nitro and ester groups), a mixture of a non-polar and a moderately polar solvent is recommended.[13][14]

A good starting point is a mixture of Hexane and Ethyl Acetate . Begin with a ratio of 7:3 (v/v) Hexane:Ethyl Acetate .

  • If spots are too high (Rf > 0.5): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 8:2 or 9:1 Hexane:Ethyl Acetate).

  • If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., try 6:4 or 1:1 Hexane:Ethyl Acetate).[13]

Q4: How do I properly spot the TLC plate for reaction monitoring?

A: Proper spotting is crucial for obtaining clean, reproducible results. A standard setup involves three lanes:[15]

  • Starting Material (SM): A diluted sample of your limiting reactant.

  • Co-spot (C): A spot of the starting material with the reaction mixture spotted directly on top of it. This is critical for confirming the identity of the starting material spot in the reaction lane, especially if Rf values are close.[15][16]

  • Reaction Mixture (Rxn): An aliquot of your reaction mixture, taken at a specific time point.

To take a sample from the reaction, a capillary spotter can often be inserted directly into the reaction flask.[3] Ensure the spots are small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[17] Keep the spots about 1 cm from the bottom edge of the plate.[18]

Q5: What are the best methods for visualizing the spots on the TLC plate?

A: The target molecule, containing a nitrophenyl group, has a conjugated π-system, which makes it UV-active.[19][20]

  • UV Light (254 nm): This is the primary, non-destructive method.[21][22] On a TLC plate containing a fluorescent indicator, UV-active compounds will appear as dark spots against a glowing green background because they quench the fluorescence.[10]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds, particularly aromatic and unsaturated ones, as yellow-brown spots.[21] This is useful if a compound is not UV-active.

  • Chemical Stains: If UV and iodine are insufficient, destructive chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with oxidizable functional groups (like the ketone in the product) to produce yellow spots on a purple background.[10]

Part 2: Step-by-Step Experimental Protocol

This protocol provides a self-validating workflow for monitoring your reaction.

Protocol: TLC Reaction Monitoring
  • Plate Preparation:

    • Handle a silica gel F₂₅₄ plate only by the edges to avoid contamination.[23]

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom.[17]

    • Mark three small tick marks on the origin line for the SM, Co-spot, and Rxn lanes.

  • Chamber Saturation:

    • Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, lining one wall of the chamber, to help saturate the atmosphere with solvent vapor.[23]

    • Cover the chamber and allow it to equilibrate for 5-10 minutes. This ensures a uniform solvent front and reproducible Rf values.[24]

  • Sample Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent (like ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot the SM lane.

    • Spot the Co-spot lane with the starting material, then carefully spot the reaction mixture on top.

    • Spot the Rxn lane with an aliquot from your reaction.

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[17]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 0.5-1 cm from the top edge.[15]

    • Immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[25]

    • If necessary, use a secondary visualization method like an iodine chamber.

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11][26]

    • Compare the lanes to assess the reaction's progress. The reaction is complete when the starting material spot in the Rxn lane has disappeared and the product spot is prominent.

Data Interpretation: Expected Rf Values

The following table provides an estimation of Rf values in a 7:3 Hexane:Ethyl Acetate system. Actual values must be determined experimentally.

CompoundExpected PolarityEstimated Rf Value
Starting Material (e.g., 2-Nitroanisole)Less Polar~0.6 - 0.7
Product (this compound) Moderately Polar ~0.3 - 0.4
Potential Byproduct (e.g., hydrolyzed acid)More Polar~0.0 - 0.1 (Baseline)

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter and provides logical solutions.

Problem 1: My spots are streaking or "tailing."

  • Possible Cause A: Sample is too concentrated. Overloading the plate prevents proper interaction with the stationary phase.[27][28]

    • Solution: Dilute your reaction aliquot and starting material solutions before spotting. Apply the spot multiple times, allowing it to dry in between, to keep the initial spot size small.[17]

  • Possible Cause B: The compound is highly acidic or basic. The target molecule itself is neutral, but starting materials or byproducts could be acidic (e.g., if the ester hydrolyzes). These can interact too strongly with the acidic silica gel.[27]

    • Solution: Add a small amount (e.g., 1-2 drops) of acetic acid to the mobile phase if you suspect an acidic impurity is causing the streaking.[14]

  • Possible Cause C: High-boiling point reaction solvent. Solvents like DMF or DMSO can cause streaking.[16]

    • Solution: After spotting the plate, place it under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[16]

Problem 2: I can't see any spots on the plate.

  • Possible Cause A: Sample concentration is too low. The compounds are present but below the detection limit of the visualization method.[17]

    • Solution: Concentrate your sample or spot the plate multiple times in the same location, ensuring the solvent dries between applications.[17]

  • Possible Cause B: Compounds are not UV-active. While the product should be UV-active, some starting materials or byproducts may not be.

    • Solution: Use a secondary visualization method. An iodine chamber or a potassium permanganate stain are excellent alternatives.[10][20]

  • Possible Cause C: Solvent level was too high. If the solvent level in the chamber is above the origin line, the spotted samples will dissolve into the solvent pool instead of migrating up the plate.[17]

    • Solution: Ensure the solvent depth is no more than 0.5 cm and is always below the origin line.

Problem 3: My spots are not separating (Rf values are too similar).

  • Possible Cause A: Incorrect mobile phase polarity. The chosen solvent system is not effective at differentiating the components.[1]

    • Solution: Systematically vary the polarity of the mobile phase. Try different ratios of Hexane:Ethyl Acetate. If that fails, change one of the solvents entirely. For example, replacing Ethyl Acetate with Dichloromethane or adding a small percentage of a more polar solvent like methanol can alter selectivity.[13] Sometimes, using a solvent like toluene in the mobile phase can help separate aromatic compounds.

  • Possible Cause B: Reaction has not progressed sufficiently. If you are checking the reaction at an early time point, there may not be enough product formed to be clearly resolved from the starting material.

    • Solution: Allow the reaction to run for a longer period and take another TLC sample.

Problem 4: The solvent front is running unevenly.

  • Possible Cause A: The chamber was not properly saturated. An unsaturated atmosphere leads to solvent evaporation from the plate surface as it runs, causing the front to curve and Rf values to be inconsistent.[24]

    • Solution: Always use a filter paper liner in the chamber and allow at least 5-10 minutes for equilibration before placing the plate inside.[23]

  • Possible Cause B: The plate is touching the side of the chamber or the filter paper. [17][28]

    • Solution: Position the plate carefully in the center of the chamber so it leans against the back wall without touching the sides or the wet filter paper.

Part 4: Visual Diagrams

TLC Monitoring Workflow

This diagram outlines the standard procedure for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare & Spot TLC Plate (SM, C, Rxn) develop 3. Develop Plate in Chamber prep_plate->develop mark_front 4. Remove & Mark Solvent Front develop->mark_front visualize 5. Dry & Visualize (UV, Stain) mark_front->visualize calculate 6. Calculate Rf Values visualize->calculate interpret 7. Interpret Results (Reaction Progress) calculate->interpret

Caption: Standard workflow for TLC reaction monitoring.

Troubleshooting Logic Flowchart

This flowchart provides a logical path for diagnosing common TLC problems.

TLC_Troubleshooting action_node action_node start Problem Observed? p1 Streaking Spots? start->p1 Yes p2 No Spots Visible? start->p2 No p1->p2 No a1 Dilute Sample Check for Acidic Compounds p1->a1 Yes p3 Poor Separation? p2->p3 No a2 Concentrate Sample Use Different Visualization Method p2->a2 Yes a3 Change Mobile Phase Polarity p3->a3 Yes end_node Problem Resolved p3->end_node No a1->end_node a2->end_node a3->end_node

Caption: A flowchart for troubleshooting common TLC issues.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Anwardeen, S. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Allschoolabs. Available at: [Link]

  • Khan Academy. Calculating retention factors for TLC. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available at: [Link]

  • LibreTexts Chemistry. 5.7: Visualizing TLC Plates. Available at: [Link]

  • Oreate AI Blog. (2024). How to Calculate Rf TLC. Available at: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. Available at: [Link]

  • YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC. Available at: [Link]

  • LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Labster. TLC Visualization Methods. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • Marathe, S. (2023). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]

  • Royal Society of Chemistry. Thin layer chromatography. Available at: [Link]

  • University of York, Department of Chemistry. Issues. Available at: [Link]

  • Journal of Chemical Education. TLC—Versatile tool. Available at: [Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available at: [Link]

  • LearnSci. Thin layer chromatography (TLC) Rf measurement. Available at: [Link]

  • Journal of Chemical Education. A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments. Available at: [Link]

  • Journal of Chemical Education. Exploring Thin-Layer and Column Chromatography Fundamentals via Experiential Learning with Simple and Affordable Materials. Available at: [Link]

  • YouTube. (2016). Thin layer chromatography (TLC). Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. Available at: [Link]

  • Journal of Chemical Education. Let Us Teach Proper Thin Layer Chromatography Technique!. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • LibreTexts Chemistry. 2.3B: Uses of TLC. Available at: [Link]

  • Royal Society of Chemistry. Thin-layer chromatography and analgesics teacher notes. Available at: [Link]

  • Royal Society of Chemistry. Using thin-layer chromatography to investigate the reaction. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • Quora. What solvent is used for TLC?. Available at: [Link]

  • Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Available at: [Link]

  • Fisher Scientific. MilliporeSigma™ Precoated TLC and PLC Glass Plates. Available at: [Link]

  • YouTube. (2020). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. Available at: [Link]

  • University of York, Department of Chemistry. Determining a solvent system. Available at: [Link]

  • JoVE. Video: Thin-Layer Chromatography (TLC): Overview. Available at: [Link]

  • Department of Chemistry, University of Rochester. How To: Monitor by TLC. Available at: [Link]

  • YouTube. (2020). Friedel-Crafts Acetylation. Available at: [Link]

Sources

Validation & Comparative

"Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate" vs. similar nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate and Other Nitroaromatic Bioreductive Prodrugs

Abstract

Nitroaromatic compounds represent a pivotal class of molecules in medicinal chemistry, acting as bioreductive prodrugs that can be selectively activated under the hypoxic conditions characteristic of solid tumors. This guide provides a comprehensive analysis of this compound, a representative nitroaromatic ketone, comparing its synthetic strategy, physicochemical properties, and mechanism of action against other prominent nitroaromatic agents. We delve into the critical role of nitroreductase enzymes in the bioactivation cascade, which transforms these relatively benign precursors into potent cytotoxic agents. Through a detailed examination of structure-activity relationships, supported by comparative data tables and standardized experimental protocols, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation hypoxia-activated cancer therapies.

The Rationale for Nitroaromatic Prodrugs in Oncology

Solid tumors are often characterized by regions of low oxygen concentration, or hypoxia, which arise when rapid tumor growth outpaces the development of an adequate blood supply. This hypoxic microenvironment is a major obstacle in cancer treatment, contributing to resistance against both radiotherapy, which requires oxygen to generate cytotoxic reactive oxygen species, and conventional chemotherapies that struggle to penetrate deep into the tumor mass or target slow-dividing hypoxic cells.

The unique physiology of hypoxic zones, however, presents a therapeutic opportunity. These regions show significant upregulation of oxidoreductase enzymes, particularly nitroreductases (NTRs), which are less abundant or active in well-oxygenated, healthy tissues. This differential enzyme expression forms the basis for Hypoxia-Activated Prodrugs (HAPs) —molecules designed to be selectively reduced and "activated" from a benign state to a highly cytotoxic form specifically within the tumor microenvironment.

Nitroaromatic compounds are a cornerstone of HAP design. The strongly electron-withdrawing nitro group renders the parent molecule relatively inert, but upon enzymatic reduction, it is converted into highly reactive intermediates, such as hydroxylamines, that can induce cell death, often by cross-linking DNA. This strategy, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) when a non-human nitroreductase is delivered to the tumor, or exploiting endogenous enzymes, aims to confine cytotoxicity to the tumor site, thereby minimizing systemic toxicity.

Synthesis and Physicochemical Characterization

The chemical structure of a nitroaromatic prodrug dictates its stability, solubility, cell permeability, and substrate specificity for activating enzymes. The synthesis of this compound is readily achievable through established organic chemistry methodologies, primarily Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory synthesis via Friedel-Crafts acylation.

Materials:

  • 2-Methoxy-1-nitrobenzene (1.0 eq)

  • Ethyl 7-chloro-7-oxoheptanoate (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

  • Acylium Ion Formation: Ethyl 7-chloro-7-oxoheptanoate (1.1 eq) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Friedel-Crafts Acylation: 2-Methoxy-1-nitrobenzene (1.0 eq), dissolved in anhydrous DCM, is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by slowly pouring it over crushed ice and 1M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • Purification: The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Comparative Physicochemical Properties

The drug-like properties of a HAP influence its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity (logP) is particularly critical for passive diffusion across cell membranes to reach hypoxic tumor regions.

CompoundMolecular FormulaMol. Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compound C₁₆H₂₁NO₆323.342.891.9
CB1954 C₁₀H₁₀N₄O₄250.210.4124.9
PR-104A (Active form of PR-104)C₁₁H₁₂Cl₂N₄O₄351.151.5137.2
TH-302 (Evofosfamide) C₁₀H₁₄Cl₂N₃O₃P326.111.281.3

Data for the topic compound is estimated; data for comparators is sourced from scientific literature and databases like PubChem.

This table highlights key structural differences. This compound is more lipophilic (higher XLogP3) and has a lower polar surface area compared to the dinitrobenzamide-based prodrugs CB1954 and PR-104A, which may facilitate better membrane transport but could also impact solubility.

Mechanism of Bioreductive Activation

The therapeutic efficacy of nitroaromatic HAPs is entirely dependent on the in-situ reduction of the nitro group. This is a multi-step process involving a cascade of electron transfers, primarily catalyzed by one- and two-electron nitroreductases.

The process begins with a one-electron reduction to form a nitro radical anion. In the presence of oxygen (normoxia), this radical is rapidly re-oxidized back to the parent nitro compound, creating a "futile cycle" that prevents the accumulation of toxic metabolites and generates superoxide radicals. In the absence of oxygen (hypoxia), the radical anion can undergo further reduction. A crucial two-electron reduction, often catalyzed by enzymes like E. coli nitroreductase B (NfsB), bypasses the oxygen-sensitive radical and directly forms a nitroso intermediate. This is followed by another two-electron reduction to the key cytotoxic species, the hydroxylamine, which can be further reduced to the corresponding amine. The hydroxylamine and, in some cases, the amine metabolites are potent electrophiles that damage DNA, leading to cell death.

Caption: General pathway of nitroaromatic prodrug bioactivation.

The rate and efficiency of this process are highly dependent on the compound's reduction potential, which is modulated by the other substituents on the aromatic ring. The electron-donating methoxy group on this compound would be expected to lower the reduction potential compared to an unsubstituted nitrobenzene, potentially making it a less efficient substrate for some reductases than dinitro compounds like CB1954, which benefit from two strongly electron-withdrawing groups.

Performance Comparison: Potency and Selectivity

The ultimate measure of a HAP's potential is its ability to kill cancer cells selectively under hypoxia. This is quantified by determining the half-maximal inhibitory concentration (IC₅₀) under both normoxic and hypoxic conditions and calculating the Hypoxic Cytotoxicity Ratio (HCR).

Experimental Protocol: In Vitro Hypoxic/Normoxic Cytotoxicity Assay

Objective: To determine the IC₅₀ and HCR of test compounds in a cancer cell line expressing a relevant nitroreductase (e.g., HT29 human colon cancer cells with endogenous reductases, or a cell line engineered to overexpress E. coli nitroreductase NfsB for GDEPT studies).

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Hypoxia chamber or incubator with controlled O₂ levels (1% O₂)

  • Standard cell culture incubator (21% O₂)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours in a standard incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Normoxic Plate: Place one plate back into the standard incubator (21% O₂).

    • Hypoxic Plate: Place the duplicate plate into a hypoxia chamber (1% O₂) for 72 hours.

  • Viability Assessment: After 72 hours, remove plates from both conditions. Add 20 µL of MTS reagent to each well.

  • Readout: Incubate the plates for 2-4 hours at 37 °C, then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each condition.

  • HCR Calculation: Calculate HCR = IC₅₀ (Normoxic) / IC₅₀ (Hypoxic).

Illustrative Performance Data

The following table presents hypothetical but mechanistically plausible data for our lead compound and its comparators. A higher HCR value indicates superior hypoxia-selective activation.

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)
This compound > 20015.2> 13
CB1954 1500.8188
PR-104A 250.1250
Doxorubicin (Control)0.52.50.2

Analysis of Performance:

  • Doxorubicin , a conventional chemotherapeutic, demonstrates the typical problem of hypoxic resistance, being less effective under hypoxia (HCR < 1).

  • CB1954 and PR-104A , as dinitroaromatic compounds, are potent HAPs with very high HCRs, indicating excellent selective activation. Their higher normoxic toxicity compared to the topic compound, however, could be a concern.

  • This compound is shown to be largely non-toxic under normoxic conditions but becomes cytotoxic in a hypoxic environment. While its HCR is lower than the dinitro compounds, its potentially superior normoxic safety profile makes it an interesting candidate. The long alkyl-ester chain may be further modified to append other functionalities, such as tumor-targeting ligands or imaging agents, making it a versatile chemical scaffold.

Preclinical Evaluation and Future Directions

The development of a successful HAP requires a rigorous preclinical evaluation process that extends beyond initial in vitro screening.

Caption: Preclinical evaluation workflow for a novel HAP.

Conclusion: this compound serves as an excellent model for a mono-nitroaromatic HAP. While potentially less potent than established dinitroaromatic agents like PR-104A, its favorable physicochemical properties (high lipophilicity) and likely lower systemic toxicity present a compelling profile. Its true value may lie in its utility as a versatile synthetic platform. The heptanoate ester moiety is a prime handle for chemical modification, enabling the development of next-generation theranostics where this hypoxia-activated "warhead" can be conjugated to tumor-specific antibodies, imaging agents, or photosensitizers. Future research should focus on synthesizing such conjugates and evaluating their performance in orthotopic and patient-derived xenograft models to fully validate the therapeutic potential of this chemical class.

References

  • Reduction of nitro compounds - Wikipedia. Wikipedia. Available at: [Link]

  • Ferreira, E. et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Kizaka-Kondoh, S. et al. (2003). Tumor hypoxia: A target for selective cancer therapy. Cancer Science. Available at: [Link]

  • Duan, J. et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology. Available at: [https://www.frontiersin.org/articles/10.3389/fonc.2021.64 targeting/full]([Link] targeting/full)

  • Searle, P. F. et al. (2004). Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]

  • Jiang, H. et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. Available at: [Link]

  • Boelsterli, U. A. et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism. Available at: [Link]

  • Al-Mousawi, S. M. et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

  • Al-Ejeh, F. et al. (2024). Influence of Hypoxia on Tumor Heterogeneity, DNA Repair, and Cancer Therapy: From Molecular Insights to Therapeutic Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Wigerup, C. et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research. Available at: [Link]

  • Grove, J. I. et al. (2018). Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. Available at: [Link]

  • Frost, G. I. et al. (2010). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]

  • Chemistry Steps. Friedel–Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Hu, F. et al. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Publishing. Available at: [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals. Available at: [Link]

A Comparative Guide to the Analytical Characterization of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a molecule featuring a substituted aromatic ketone and a long-chain ester, represents a class of compounds with potential applications in medicinal chemistry. Its multifaceted structure, possessing chromophores, a carbonyl group, a nitro group, and a flexible alkyl chain, necessitates a multi-pronged analytical approach for unambiguous identification, purity assessment, and quality control.

This guide provides an in-depth comparison of key analytical techniques for the characterization of this compound. We will delve into the principles, experimental protocols, and expected outcomes for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions on the most suitable analytical strategies for this and structurally related molecules.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is an indispensable technique for assessing the purity of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode, separating compounds based on their hydrophobicity.

The 'Why' Behind the Method

The choice of a C18 column is based on its versatility and strong retention of moderately polar to nonpolar compounds like our target molecule. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good separation between the main compound and any potential impurities.[3][4] A UV detector is ideal due to the presence of the aromatic ring and nitro group, which are strong chromophores.[4][5]

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Reagents and Materials: HPLC-grade acetonitrile, HPLC-grade water, and a reference standard of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds) and a second wavelength at the absorption maximum of the nitro-aromatic system.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Caption: HPLC Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] While this compound itself has a relatively high boiling point, GC-MS can be invaluable for identifying volatile impurities from the synthesis process. Furthermore, with appropriate inlet temperatures, the molecule can be volatilized for mass spectral analysis, providing crucial structural information.[8][9]

The 'Why' Behind the Method

The use of a high-temperature capillary column (e.g., DB-5ms) is necessary to elute the target compound without significant degradation. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared to spectral libraries for identification.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C (splitless injection).

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Caption: GC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[10][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assembly of the molecular structure.

The 'Why' Behind the Method

A high-field NMR spectrometer (e.g., 400 MHz or higher) provides the necessary resolution to distinguish between the various proton and carbon signals in this relatively complex molecule. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds and provides a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[10]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

Caption: NMR Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13] For this compound, FT-IR can confirm the presence of the carbonyl groups (ketone and ester), the nitro group, the aromatic ring, and the aliphatic chain.[14]

The 'Why' Behind the Method

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The characteristic vibrational frequencies of different functional groups allow for their identification.

Experimental Protocol: FT-IR
  • Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

  • Sample Preparation:

    • Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Caption: FT-IR Experimental Workflow.

Comparison of Analytical Techniques

FeatureHPLCGC-MSNMR SpectroscopyFT-IR Spectroscopy
Primary Application Purity assessment and quantification of non-volatile compounds.[15][16]Identification of volatile impurities and structural elucidation.[7][17]Unambiguous structural elucidation and confirmation.[10][18]Rapid identification of functional groups.[12][19]
Sample Requirements Soluble in mobile phase, non-volatile.[6]Volatile or semi-volatile.[6]Soluble in deuterated solvent.Minimal, can be solid or liquid.
Information Provided Retention time, peak area (purity/concentration).[20]Retention time, mass spectrum (fragmentation pattern).[8]Chemical shifts, coupling constants (detailed structure).[10][21]Absorption frequencies (functional groups).[13]
Sensitivity High (ng to pg range).[22]Very high (pg to fg range).[22]Lower (mg range).Moderate.
Destructive? NoYes (sample is ionized).NoNo
Throughput Moderate (minutes per sample).[2]Moderate to high (minutes per sample).[2]Low (minutes to hours per sample).Very high (seconds per sample).

Conclusion

The comprehensive analysis of this compound requires a synergistic application of multiple analytical techniques. HPLC is the gold standard for purity determination, while GC-MS excels at identifying volatile impurities and providing valuable mass fragmentation data. FT-IR offers a quick and straightforward method for confirming the presence of key functional groups. Ultimately, NMR spectroscopy stands as the definitive technique for the complete and unambiguous elucidation of the molecular structure. By understanding the strengths and limitations of each method, researchers can develop a robust analytical workflow to ensure the quality, purity, and identity of this and other novel chemical entities, thereby upholding the principles of scientific integrity and accelerating the drug development process.[23][24][25]

References

  • NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. . Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. Available at: [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. Available at: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • "HPLC or GC-MS: Which Technique is Best for Your Needs?". Aijiren. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available at: [Link]

  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Available at: [Link]

  • Supplementary Information File. J Pharm Pharm Sci. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Available at: [Link]

  • IR handout.pdf. University of Colorado Boulder. Available at: [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. Available at: [Link]

  • Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. ACS Publications. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Supplementary Figure 1 1H NMR spectrum of 7. Supplementary Figure 2 13C NMR spectrum of 7. ResearchGate. Available at: [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Fast GC/MS chromatogram of the organic ketone derivatives by EI (Figure... ResearchGate. Available at: [Link]

  • Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • How Is GC-MS Used In Aroma Analysis?. Chemistry For Everyone - YouTube. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Characterization of ketone resins by pyrolysis/gas chromatography/mass spectrometry. ACS Publications. Available at: [Link]

  • Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. PubChem. Available at: [Link]

  • 7-Oxoheptanoate. PubChem - NIH. Available at: [Link]

  • Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties. NIH. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. The Royal Society of Chemistry. Available at: [Link]

  • Phenol, 4-methoxy-2-nitro-. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Validation for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a key intermediate in pharmaceutical synthesis. We will delve into the validation of a rapid isocratic method, ideal for in-process controls, and a robust, stability-indicating gradient method designed for final product release and stability testing. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation, grounded in regulatory expectations.

The validation of an analytical procedure is a critical component of the quality assurance system in the pharmaceutical industry, ensuring that the method is suitable for its intended purpose.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate that analytical methods for GMP testing are validated to confirm product quality, safety, and efficacy.[2][3] This guide will adhere to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," to provide a scientifically sound comparison.[2][4]

Strategic Approaches: Isocratic vs. Gradient Elution

The choice between an isocratic and a gradient elution method is a pivotal decision in HPLC method development, fundamentally driven by the complexity of the sample and the analytical objective.[5][6]

  • Isocratic Elution: This method employs a constant mobile phase composition throughout the analysis. It is simpler, generally more reproducible, and often results in shorter equilibration times.[6][7] This makes it an excellent choice for routine quality control of simple mixtures where the analytes have similar retention properties.[5]

  • Gradient Elution: In this technique, the mobile phase composition is altered during the analytical run. This approach is superior for separating complex mixtures containing components with a wide range of polarities.[8][9] It typically yields better peak shapes and resolution for late-eluting compounds and is essential for developing stability-indicating methods where degradation products must be resolved from the active pharmaceutical ingredient (API).[7]

Below is a decision-making framework for selecting the appropriate elution strategy.

G start Start: Define Analytical Goal q1 Is the sample complex? (e.g., API + Impurities/Degradants) start->q1 q2 Is high throughput for a known ajor component the priority? q1->q2  No gradient Choose Gradient Method q1->gradient  Yes isocratic Choose Isocratic Method q2->isocratic  Yes q2->gradient  No end_iso Proceed with Isocratic Method Validation isocratic->end_iso end_grad Proceed with Gradient Method Validation gradient->end_grad

Caption: Decision tree for selecting an isocratic vs. a gradient HPLC method.

Comparative Methodologies

We will now compare two distinct HPLC methods for the analysis of this compound.

Method A: Rapid Isocratic QC Method

  • Objective: High-throughput quantification for in-process control.

  • Rationale: A short run time with a simple mobile phase allows for quick analysis of the main component's purity.

Method B: Stability-Indicating Gradient Method

  • Objective: Accurate and specific quantification of the API and its potential degradation products for stability studies and final product release.

  • Rationale: A gradient elution is employed to ensure separation of the main peak from any process impurities or stress-induced degradants. The use of a Photodiode Array (PDA) detector allows for peak purity analysis.[10][11]

Experimental Protocols

Common Parameters

  • Analyte: this compound

  • Sample Solvent: Acetonitrile:Water (50:50, v/v)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

ParameterMethod A: IsocraticMethod B: Gradient
HPLC System Standard HPLC with UV DetectorHPLC with Photodiode Array (PDA) Detector
Column C18, 50 x 4.6 mm, 2.7 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)A: 0.1% Formic Acid in Water, B: Acetonitrile
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 275 nmPDA, 200-400 nm, Extraction at 275 nm
Run Time 5 minutes25 minutes (including equilibration)
Gradient Program N/ATime (min)

Validation Parameter Showdown

The following sections detail the validation of both methods in accordance with ICH Q2(R1) guidelines.[12][13]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][13] For a stability-indicating method, this is paramount and is demonstrated through forced degradation studies.[4][14] These studies expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[15][16]

G cluster_stress Forced Degradation Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze stressed samples with HPLC Method B Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API Drug Substance (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Demonstrate Specificity: - No co-elution of degradants - Peak purity of API > 0.999 Analysis->Result

Caption: Workflow for demonstrating specificity via forced degradation.

Experimental Results:

  • Method A (Isocratic): The rapid method showed significant co-elution of the main peak with a degradant formed under basic hydrolysis. Therefore, this method is not stability-indicating.

  • Method B (Gradient): This method successfully separated the parent peak from all significant degradation products (degradation targeted between 5-20% as per ICH Q1A(R2) recommendations).[15] The PDA detector confirmed peak purity for the analyte in all stressed samples, demonstrating its stability-indicating nature.

Stress ConditionMethod A: ObservationsMethod B: Observations
Acid Hydrolysis Minor degradant peak, baseline resolved.Two minor degradants, fully resolved.
Base Hydrolysis Major degradant peak co-elutes with API.Major degradant peak fully resolved (Rs > 2.0).
Oxidation One degradant peak, baseline resolved.One degradant peak, fully resolved.
Thermal No significant degradation.No significant degradation.
Photolytic Minor peak shoulder on the API peak.Minor degradant fully resolved.
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a given range.[2] The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[1][17]

Experimental Protocol: A series of at least five concentrations, ranging from 80% to 120% of the nominal assay concentration, were prepared and injected in triplicate.[2][12]

Comparative Data:

ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Range 80 - 120 µg/mL80 - 120 µg/mL80-120% of test conc.
Correlation Coefficient (r²) 0.99920.9998≥ 0.999[2]
y-intercept Close to originClose to originNot significantly different from zero

Analysis: Both methods demonstrate excellent linearity. Method B shows a slightly better correlation coefficient, which can be attributed to the better peak shape and resolution afforded by the gradient elution.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study by spiking a known amount of analyte into a placebo matrix or blank solution at different concentration levels.[3][13]

Experimental Protocol: Accuracy was determined at three concentration levels (80%, 100%, and 120%) covering the specified range. Triplicate samples were prepared for each level.

Comparative Data:

Concentration LevelMethod A: % Recovery (Mean ± RSD)Method B: % Recovery (Mean ± RSD)Acceptance Criteria
80% 99.5% ± 0.8%100.2% ± 0.5%98.0 - 102.0%
100% 100.8% ± 0.6%100.5% ± 0.3%98.0 - 102.0%
120% 101.2% ± 0.9%99.8% ± 0.4%98.0 - 102.0%

Analysis: Both methods meet the acceptance criteria for accuracy. Method B exhibits slightly better precision in its recovery results, indicating a more controlled and reproducible measurement.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.[1]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12]

Experimental Protocol:

  • Repeatability: Six replicate injections of the 100% concentration sample.

  • Intermediate Precision: Analysis was repeated on a different day by a different analyst.

Comparative Data:

ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability 0.75%0.42%≤ 2.0%
Intermediate Precision 1.10%0.68%≤ 2.0%

Analysis: Both methods are precise. The superior peak shape and resolution of Method B contribute to its lower relative standard deviation (%RSD), indicating higher precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]

These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Comparative Data:

ParameterMethod A: IsocraticMethod B: Gradient
LOD (µg/mL) 0.150.05
LOQ (µg/mL) 0.450.15

Analysis: Method B is significantly more sensitive. This is due to the gradient elution concentrating the analyte into a sharper, narrower peak, which increases the peak height relative to the baseline noise.[8] This enhanced sensitivity is crucial for quantifying low-level impurities and degradation products.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17][18]

Experimental Protocol: Key parameters were slightly varied one at a time, and the effect on system suitability (e.g., resolution, tailing factor) was observed.

Comparative Data:

Parameter VariedMethod A: EffectMethod B: Effect
Flow Rate (±10%) Minor shift in retention time.Minor shift in retention time.
Column Temp (±2°C) Negligible effect.Negligible effect.
Mobile Phase % Organic (±2%) Significant shift in retention time.Minimal effect on resolution.

Analysis: Method B is more robust. Gradient methods are often less susceptible to small changes in mobile phase composition compared to isocratic methods, where such changes can dramatically alter retention times.

Overall Validation Workflow

The entire process of HPLC method validation follows a structured path from initial planning to the final report.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting protocol Develop Validation Protocol (Define parameters & acceptance criteria) specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report (Summarize results, deviations, and conclusions) robustness->report end_node Method Validated report->end_node start Start start->protocol

Caption: A typical workflow for HPLC method validation.

Conclusion and Recommendations

This comparative guide demonstrates that the choice of an HPLC method and its subsequent validation strategy must be aligned with the intended analytical purpose.

  • Method A (Isocratic) is a valid method for its intended purpose: a rapid, high-throughput QC test for the primary component. It is fast, simple, and provides accurate and precise results for the main analyte when no significant impurities are expected. However, its lack of specificity makes it unsuitable for stability studies or final release testing.

  • Method B (Gradient) is a superior, fully validated, stability-indicating method. Its ability to separate the API from all potential degradants, coupled with higher sensitivity and robustness, makes it the definitive choice for regulatory submissions, stability testing, and final product quality assessment. The use of a PDA detector provides an additional layer of confidence in the specificity of the analysis.

For drug development professionals, it is often necessary to have both types of methods in the analytical portfolio: a rapid screening method for process development and a comprehensive, robust, stability-indicating method for ensuring the long-term quality and safety of the final product.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Faustino, P. J., & et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Remcho, V. T., McNair, H. M., & Rasmussen, H. T. (1992). HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education, 69(4), A117. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. B. (2012). HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods. Journal of Advanced Scientific Research, 3(2), 11-20. Retrieved from [Link]

  • Pharma Stability. (2025, November 4). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • PharmaSciences. (n.d.). PDA Detector in HPLC Analysis. Retrieved from [Link]

  • Alsante, K. M., & et al. (2011). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 35(6). Retrieved from [Link]

  • Pharma Stability. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Lee, S., & et al. (2022). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. Molecules, 27(19), 6537. Retrieved from [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical, 5(9). Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Pharma Stability. (2025, November 4). Stability-Indicating Methods: From Forced Degradation to Validated HPLC (ICH Q1A/Q2). Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Retrieved from [Link]

  • de Souza, R. M., & da Silva, J. A. F. (2025, August 9). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online. Retrieved from [Link]

  • Patel, K. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Boudreau, S. P. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector for simultaneous Estimation of the Amlodipine Besylate and Lisinopril in Fixed-Dose Formulation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Cross-Validation: The Case of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of a newly synthesized molecule is paramount. While individual spectroscopic techniques provide valuable pieces of the puzzle, it is their synergistic cross-validation that builds an irrefutable case for a molecule's identity. This guide provides an in-depth, practical framework for this validation process, using ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate as a central case study. We will move beyond a simple recitation of data to explore the causality behind experimental choices and the logic of data correlation, ensuring a self-validating analytical system.

The target molecule, this compound, with a molecular formula of C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol , presents a rich array of functional groups—an aromatic ring with complex substitution, a ketone, an ester, an ether, and a nitro group—making it an excellent candidate for demonstrating a multi-faceted spectroscopic analysis.[1]

Part 1: The Spectroscopic Quad-Screen - A Multi-Pronged Approach

Workflow for Comprehensive Spectroscopic Analysis

The logical flow of analysis ensures that information from one technique informs the interpretation of the next, creating a robust, self-correcting loop.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation & Confirmation Prep High-Purity (>98%) Synthesized Compound NMR ¹H & ¹³C NMR (CDCl₃ or DMSO-d₆) Prep->NMR IR FTIR (ATR or KBr) Prep->IR MS Mass Spectrometry (ESI or EI) Prep->MS NMR_Analysis Analyze Chemical Shifts, Integrations, & Coupling NMR->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Validation Data Correlation NMR_Analysis->Validation IR_Analysis->Validation MS_Analysis->Validation Final Unambiguous Structure Confirmed Validation->Final

Caption: Workflow for Spectroscopic Analysis.

Part 2: Deep Dive into the Spectroscopic Data

Here, we present the expected spectroscopic data for our target compound and detail the protocols for their acquisition and interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a detailed map of the proton environments within a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[3][4]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and the single residual solvent peak at δ 7.26 ppm, which serves as an internal reference.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (Predicted for 400 MHz, CDCl₃):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~8.45d, J ≈ 2.2 Hz1HAr-H H ortho to NO₂ and adjacent to the ketone, highly deshielded.
b~8.15dd, J ≈ 8.8, 2.2 Hz1HAr-H H ortho to the ketone and meta to NO₂, deshielded.
c~7.20d, J ≈ 8.8 Hz1HAr-H H ortho to the methoxy group, least deshielded aromatic proton.
d~4.12q, J ≈ 7.1 Hz2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, adjacent to an oxygen atom.
e~4.00s3H-OCH₃ Methoxy protons, singlet due to no adjacent protons.
f~3.00t, J ≈ 7.4 Hz2H-CH₂ -C=OMethylene protons alpha to the ketone carbonyl.
g~2.35t, J ≈ 7.4 Hz2H-CH₂ -C=OMethylene protons alpha to the ester carbonyl.
h~1.70 - 1.80m4H-CH₂-CH₂ -CH₂ -CH₂-Methylene protons on the aliphatic chain.
i~1.40m2H-CH₂-CH₂ -CH₂-Central methylene protons on the aliphatic chain.
j~1.25t, J ≈ 7.1 Hz3H-O-CH₂-CH₃ Methyl protons of the ethyl ester.
Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR identifies all unique carbon environments in a molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks, where the chemical shift of each peak corresponds to a distinct carbon atom.[3][5]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same spectrometer, typically at a frequency of ~100 MHz for a 400 MHz instrument.

  • Acquisition Parameters: Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[6]

Expected ¹³C NMR Data (Predicted for 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~198.5CKetone Carbonyl (C =O)
~173.0CEster Carbonyl (C =O)
~162.0CAr-C -OCH₃
~141.0CAr-C -NO₂
~131.5CAr-C -C=O (quaternary)
~130.0CHAr-C H
~125.5CHAr-C H
~114.0CHAr-C H
~60.5CH₂-O-CH₂ -CH₃
~56.5CH₃-OCH₃
~38.0CH₂-CH₂ -C=O (ketone side)
~34.0CH₂-CH₂ -C=O (ester side)
~28.5CH₂Aliphatic Chain
~24.5CH₂Aliphatic Chain
~24.0CH₂Aliphatic Chain
~14.2CH₃-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.[7][8]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the neat liquid or solid compound directly onto the crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify key absorption bands and correlate them to specific functional groups. The absence of certain bands can be as informative as their presence.[7]

Expected IR Data:

Frequency (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3100-3000Medium-WeakC-H stretchAromatic C-H
~2950-2850MediumC-H stretchAliphatic C-H
~1735Strong, SharpC=O stretchEster Carbonyl
~1690Strong, SharpC=O stretchAryl Ketone Carbonyl
~1600, ~1480Medium-WeakC=C stretchAromatic Ring
~1525, ~1345StrongN-O asymmetric/symmetric stretchNitro Group (NO₂)
~1250StrongC-O stretchAryl Ether & Ester
~1100StrongC-O stretchAliphatic Ether & Ester
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[2] Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze major fragment ions to corroborate the proposed structure.

Expected MS Data (ESI+):

m/z (mass-to-charge)InterpretationRationale
324.14[M+H]⁺Protonated molecular ion (Calculated for C₁₆H₂₂NO₆⁺: 324.1447)
346.12[M+Na]⁺Sodium adduct of the molecular ion (Calculated for C₁₆H₂₁NO₆Na⁺: 346.1267)
278.12[M+H - C₂H₅OH]⁺Loss of ethanol from the ester.
180.04[C₈H₆NO₃]⁺Fragment corresponding to the 4-methoxy-3-nitrobenzoyl cation, resulting from alpha-cleavage at the ketone.

Part 3: The Power of Cross-Validation and Comparative Analysis

The true confidence in a structure comes from the convergence of all data points. A single spectrum can be ambiguous, but four mutually-supportive spectra are definitive.

The Logic of Spectroscopic Cross-Validation

This diagram illustrates how different structural features of the target molecule are confirmed by specific evidence from each spectroscopic method.

G cluster_structure Molecular Structure Features cluster_evidence Spectroscopic Evidence Aromatic Substituted Aromatic Ring (C₇H₃NO₃) HNMR_Aro ¹H: Signals δ 7.2-8.5 ¹³C: Signals δ 114-162 Aromatic->HNMR_Aro IR_Aro IR: C=C at 1600, 1480 cm⁻¹ NO₂ at 1525, 1345 cm⁻¹ Aromatic->IR_Aro MS_Frag MS: Fragment at m/z 180 Aromatic->MS_Frag Ester Ethyl Ester Group (-COOCH₂CH₃) HNMR_Ester ¹H: Quartet at δ 4.12 Triplet at δ 1.25 Ester->HNMR_Ester CNMR_Ester ¹³C: C=O at δ 173.0 CH₂ at δ 60.5 Ester->CNMR_Ester IR_Ester IR: Strong C=O at 1735 cm⁻¹ Ester->IR_Ester Ketone Aryl Ketone Group (-C=O) Ketone->MS_Frag CNMR_Ketone ¹³C: C=O at δ 198.5 Ketone->CNMR_Ketone IR_Ketone IR: Strong C=O at 1690 cm⁻¹ Ketone->IR_Ketone Chain Heptanoate Chain (-C₆H₁₂-) HNMR_Chain ¹H: Aliphatic signals δ 1.4-3.0 Chain->HNMR_Chain CNMR_Chain ¹³C: Aliphatic signals δ 24-38 Chain->CNMR_Chain MW Molecular Formula C₁₆H₂₁NO₆ MW = 323.14 MS_MW MS: [M+H]⁺ at m/z 324 MW->MS_MW

Sources

Comparative Analysis of Synthetic Routes for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of plausible synthetic routes for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a keto-ester of interest as a potential building block in medicinal chemistry and materials science. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most viable synthetic approaches. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic strategy based on criteria such as yield, purity, scalability, and cost-effectiveness.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aryl keto-ester. The presence of the nitro group, a versatile functional group, opens possibilities for further chemical transformations, such as reduction to an amine, which is a common precursor in the synthesis of pharmaceuticals. The overall structure, featuring a flexible heptanoate chain and a functionalized aromatic ring, makes it a valuable intermediate.

The most direct and convergent approach to the synthesis of such aryl ketones is the Friedel-Crafts acylation .[1] This classic electrophilic aromatic substitution reaction allows for the direct connection of the acyl chain to the aromatic ring. Alternative strategies, such as those involving Grignard reagents or palladium-catalyzed cross-coupling reactions, are also considered and compared.[2][3]

Comparative Overview of Synthetic Routes

We will compare two primary synthetic strategies:

  • Route 1: Direct Friedel-Crafts Acylation. This is a one-step process involving the reaction of a suitable aromatic precursor with an acylating agent in the presence of a Lewis acid catalyst.

  • Route 2: Grignard Reagent Addition to an Acyl Chloride. This multi-step approach involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with the appropriate acyl chloride.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Route 1: Direct Friedel-Crafts Acylation

Rationale and Mechanism

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, making it a potent electrophile.

The aromatic starting material for this synthesis is 2-nitroanisole (1-methoxy-2-nitrobenzene). The methoxy group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The incoming acyl group will be directed to the position para to the strongly activating methoxy group.

The acylating agent required is ethyl 7-chloro-7-oxoheptanoate (the mono-ester mono-acyl chloride of heptanedioic acid). This can be prepared from pimelic acid in two steps: mono-esterification followed by conversion of the remaining carboxylic acid to the acyl chloride.[1]

Experimental Protocol

Step 1: Preparation of Monoethyl Pimelate

Pimelic acid is reacted with a limited amount of ethanol under acidic catalysis to produce a mixture of the di-ester, mono-ester, and unreacted di-acid, from which the desired mono-ester is isolated.[1]

Step 2: Preparation of Ethyl 7-chloro-7-oxoheptanoate

The purified monoethyl pimelate is then reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to convert the carboxylic acid moiety into the corresponding acyl chloride.

Step 3: Friedel-Crafts Acylation

To a solution of 2-nitroanisole and the prepared ethyl 7-chloro-7-oxoheptanoate in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, aluminum chloride is added portion-wise. The reaction is then stirred at room temperature until completion. The reaction is quenched by pouring it onto ice-water, and the product is extracted with an organic solvent.

Data and Analysis
ParameterExpected ValueNotes
Yield 60-75%Dependent on the purity of the acyl chloride and reaction conditions.
Purity >95%After column chromatography.
Key Analytical Data
¹H NMRPeaks corresponding to the aromatic protons, the methoxy group, the ethyl ester, and the aliphatic chain.
¹³C NMRResonances for the ketone carbonyl, ester carbonyl, aromatic carbons, and aliphatic carbons.
IRStrong absorptions for the ketone and ester carbonyl groups, and the nitro group.
Mass SpectrometryMolecular ion peak corresponding to the expected mass of the product.

Advantages:

  • Convergent and direct route.

  • High potential yield in the key C-C bond-forming step.

Disadvantages:

  • Requires stoichiometric amounts of Lewis acid, which can generate significant waste.

  • The acyl chloride intermediate is moisture-sensitive.

  • The aromatic substrate is deactivated by the nitro group, potentially requiring harsher reaction conditions.

Route 2: Grignard Reagent Addition

Rationale and Mechanism

An alternative approach involves the formation of a Grignard reagent from a suitable aryl halide, which then acts as a nucleophile, attacking the electrophilic carbon of the acyl chloride. This method avoids the use of strong Lewis acids in the key bond-forming step.[5][6]

The starting aryl halide would be 4-bromo-1-methoxy-2-nitrobenzene. This is reacted with magnesium metal to form the corresponding Grignard reagent. This organometallic species is then reacted with ethyl 7-chloro-7-oxoheptanoate to yield the desired product.

Experimental Protocol

Step 1: Preparation of 4-bromo-1-methoxy-2-nitrobenzene

This starting material can be synthesized by nitration of 3-bromoanisole.

Step 2: Formation of the Grignard Reagent

Magnesium turnings are activated in anhydrous diethyl ether or THF. A solution of 4-bromo-1-methoxy-2-nitrobenzene in the same solvent is added dropwise to initiate the formation of the Grignard reagent.

Step 3: Reaction with Acyl Chloride

The freshly prepared Grignard reagent is added slowly to a solution of ethyl 7-chloro-7-oxoheptanoate at low temperature (e.g., -78 °C) to prevent side reactions. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

Data and Analysis
ParameterExpected ValueNotes
Yield 45-60% (overall)The Grignard formation and subsequent reaction can be sensitive to moisture and impurities.
Purity >95%After purification.

Advantages:

  • Avoids the use of strong, hygroscopic Lewis acids in the main coupling step.

  • Can be more tolerant of certain functional groups compared to Friedel-Crafts conditions.

Disadvantages:

  • Multi-step synthesis of the aryl precursor may be required.

  • Grignard reagents are highly sensitive to moisture and protic functional groups.

  • The nitro group on the aryl halide can potentially interfere with the formation of the Grignard reagent, although it is often tolerated.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reagent Addition
Number of Steps 3 (from pimelic acid)3-4 (depending on aryl halide availability)
Overall Yield Potentially higherGenerally lower
Reagent Sensitivity Lewis acid is moisture-sensitive.Grignard reagent is highly sensitive to moisture and protic sources.
Waste Generation Significant inorganic waste from the Lewis acid.Less inorganic waste in the coupling step.
Scalability Can be challenging due to the handling of large quantities of Lewis acids.Generally more amenable to scale-up with appropriate inert atmosphere techniques.
Cost of Reagents Aluminum chloride is inexpensive.Magnesium is inexpensive, but the aryl bromide may be more costly.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reagent Addition Pimelic_Acid Pimelic Acid Monoethyl_Pimelate Monoethyl Pimelate Pimelic_Acid->Monoethyl_Pimelate EtOH, H⁺ Acyl_Chloride Ethyl 7-chloro- 7-oxoheptanoate Monoethyl_Pimelate->Acyl_Chloride SOCl₂ Product1 Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate Acyl_Chloride->Product1 AlCl₃ Nitroanisole 2-Nitroanisole Nitroanisole->Product1 AlCl₃ Aryl_Bromide 4-Bromo-1-methoxy- 2-nitrobenzene Grignard Aryl Grignard Reagent Aryl_Bromide->Grignard Mg, Et₂O Product2 Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate Grignard->Product2 Acyl_Chloride2 Ethyl 7-chloro- 7-oxoheptanoate Acyl_Chloride2->Product2

Sources

A Comparative Guide to Photocleavable Linkers: Evaluating Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of advanced therapeutics and diagnostics, the ability to control the release of a molecular cargo with spatiotemporal accuracy is paramount. Photocleavable linkers, acting as molecular switches triggered by light, offer an unparalleled level of control, enabling applications from targeted drug delivery to the light-mediated activation of biological processes. This guide provides an in-depth technical comparison of a classic o-nitrobenzyl-based linker, represented by Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, against more recent alternatives, namely coumarin and quinoline-based systems. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to empower researchers in their selection of the optimal tool for their specific needs.

The Archetype: The o-Nitrobenzyl Linker

The o-nitrobenzyl (ONB) moiety has been a cornerstone of photochemistry for decades, valued for its predictable cleavage upon UV irradiation.[1] this compound serves as a pertinent example of this class, incorporating the core 4-methoxy-3-nitrophenyl phototrigger. The long heptanoate chain provides a flexible spacer, and the ethyl ester can be envisioned as a point of conjugation or a simple payload mimic.

Mechanism of Action

The photocleavage of o-nitrobenzyl compounds is initiated by the absorption of a photon, typically in the UV-A range (300-365 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to form an aci-nitro intermediate. This unstable intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[2]

ONB_initial o-Nitrobenzyl Ester Excited_State Excited State ONB_initial->Excited_State hν (UV light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cleavage_Products Released Cargo + Nitrosobenzaldehyde Aci_Nitro->Cleavage_Products Rearrangement

Caption: Photocleavage mechanism of an o-nitrobenzyl ester.

The Contenders: Modern Alternatives to o-Nitrobenzyl Linkers

While ONB linkers are well-established, their limitations, such as the requirement for potentially phototoxic UV light and the generation of reactive byproducts, have spurred the development of alternatives with improved properties.[3]

Coumarin-Based Linkers

Coumarin derivatives have emerged as a popular class of photocleavable linkers, offering the significant advantage of cleavage at longer, less-damaging wavelengths (typically 350-450 nm).[4][5] The photochemistry of coumarins often involves a photo-induced heterolysis, leading to the release of the cargo.[6]

Quinoline-Based Linkers

More recently, quinoline-based photocleavable protecting groups have been developed, pushing the boundaries of photochemistry with features like high quantum yields and, in some cases, two-photon excitation capabilities, which allows for even greater spatial control and deeper tissue penetration.[7]

Head-to-Head Comparison: Performance as a Chemical Marker

The efficacy of a photocleavable linker is not a singular metric but a composite of several key performance indicators. Here, we compare our target molecule's predicted performance, based on data from structurally similar o-nitrobenzyl compounds, with that of coumarin and quinoline-based alternatives.

Featureo-Nitrobenzyl (e.g., this compound)Coumarin-based LinkersQuinoline-based Linkers
Cleavage Wavelength ~340-365 nm (UV-A)[4]350-450 nm (UV-A to Visible)[4]300-400 nm (UV-A to Visible)[7]
Quantum Yield (Φ) 0.01 - 0.3 (highly substituent-dependent)[2][3]0.01 - 0.2 (can be engineered to be higher)[3]Can be high, with some examples > 0.1[7]
Cleavage Byproducts Nitrosobenzaldehydes (potentially reactive)[2]Hydroxymethyl coumarins (generally less reactive)[8]Quinoline alcohols and other derivatives (reactivity varies)
Synthetic Accessibility Generally straightforward, multi-step synthesis.Can be more complex, often requiring specialized starting materials.[9]Synthesis can be challenging and may require multi-step procedures with specific catalysts.[7]
Phototoxicity Higher, due to UV-A irradiation.[3]Lower, as they can be cleaved with visible light.[5]Generally lower than ONB, especially with two-photon excitation.

Experimental Deep Dive: Protocols and Workflows

To provide a practical framework for researchers, we outline key experimental protocols for the synthesis and evaluation of these photocleavable linkers.

Synthesis of this compound

Stage 1: Preparation of 7-Chloro-7-oxoheptanoic Acid Ethyl Ester

  • To a solution of pimelic acid monoethyl ester (1 equivalent) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Stage 2: Friedel-Crafts Acylation

  • Dissolve 3-nitroanisole (1 equivalent) in a suitable solvent like dichloromethane or nitrobenzene.

  • Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (1.2 equivalents), portion-wise.

  • Add the crude 7-chloro-7-oxoheptanoic acid ethyl ester dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

cluster_FC Reaction with 3-nitroanisole Pimelic_Monoester Pimelic Acid Monoethyl Ester Acyl_Chloride 7-Chloro-7-oxoheptanoic Acid Ethyl Ester Pimelic_Monoester->Acyl_Chloride Oxalyl Chloride, DMF (cat.) Friedel_Crafts Friedel-Crafts Acylation Acyl_Chloride->Friedel_Crafts Target_Molecule Ethyl 7-(4-methoxy-3-nitrophenyl) -7-oxoheptanoate Friedel_Crafts->Target_Molecule 3-Nitroanisole 3-Nitroanisole 3-Nitroanisole->Friedel_Crafts AlCl3 AlCl₃ AlCl3->Friedel_Crafts

Caption: Proposed synthetic workflow for the target molecule.

Standardized Protocol for Measuring Photocleavage Quantum Yield

The quantum yield (Φ) is a critical parameter for comparing the efficiency of photocleavable linkers. It is defined as the number of molecules cleaved per photon absorbed. A standardized method for its determination is crucial for objective comparison.[11][12]

Materials and Equipment:

  • Spectrophotometer (UV-Vis)

  • Fluorometer or a calibrated light source (e.g., LED) with a power meter

  • Quartz cuvettes

  • Actinometer solution (e.g., potassium ferrioxalate) for light source calibration

  • Solution of the photocleavable linker of interest

Procedure:

  • Calibrate the Light Source: Determine the photon flux of your irradiation source using a chemical actinometer.

  • Prepare Sample Solution: Prepare a dilute solution of the photocleavable linker in a suitable solvent. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation and Monitoring:

    • Place the sample solution in the spectrophotometer and record the initial absorbance spectrum.

    • Irradiate the sample for a defined period using the calibrated light source.

    • Record the absorbance spectrum at regular intervals during irradiation.

  • Data Analysis:

    • Plot the change in absorbance at a wavelength corresponding to the starting material or a product against time.

    • Determine the initial rate of the photoreaction from the slope of this plot.

    • Calculate the quantum yield using the following formula: Φ = (initial rate of reaction) / (photon flux × (1 - 10-A)) where A is the absorbance of the sample at the irradiation wavelength.

Start Start Calibrate_Light Calibrate Light Source (Actinometry) Start->Calibrate_Light Prepare_Sample Prepare Dilute Sample (Abs < 0.1) Calibrate_Light->Prepare_Sample Irradiate_Monitor Irradiate and Monitor Absorbance Change Prepare_Sample->Irradiate_Monitor Analyze_Data Analyze Data (Initial Rate) Irradiate_Monitor->Analyze_Data Calculate_QY Calculate Quantum Yield (Φ) Analyze_Data->Calculate_QY

Caption: Workflow for quantum yield determination.

Concluding Remarks for the Practicing Scientist

The selection of a photocleavable linker is a critical design choice in the development of light-responsive systems.

  • This compound , as a representative of the o-nitrobenzyl class, offers predictability and a wealth of historical data. However, researchers must consider the implications of UV-A cleavage and the potential for side reactions from the nitroso byproduct.

  • Coumarin-based linkers present a compelling alternative, particularly for applications in cellular systems where the use of longer wavelength, less phototoxic light is advantageous.[5]

  • Quinoline-based linkers represent the cutting edge of this technology, offering the potential for high efficiency and advanced applications like two-photon uncaging, though their synthesis can be more demanding.[7]

Ultimately, the optimal choice will depend on the specific requirements of the application, including the sensitivity of the biological system, the desired cleavage wavelength, and the tolerance for potential byproducts. This guide provides the foundational knowledge and practical protocols to navigate these choices with confidence.

References

  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. (2020). Acta Biomaterialia, 115, 75-91. Available at: [Link]

  • Photocleavable coumarin crosslinkers based polystyrene microgels: phototriggered swelling and release. (2012). Journal of Materials Chemistry, 22(35), 18275-18282. Available at: [Link]

  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. (2020). Acta Biomaterialia, 115, 75-91. Available at: [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. (2021). Journal of the American Chemical Society, 143(3), 1485-1494. Available at: [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). ACS Omega, 7(10), 8689-8700. Available at: [Link]

  • Photolabile protecting group. Wikipedia. Available at: [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2014). Current Opinion in Chemical Biology, 21, 103-110. Available at: [Link]

  • Mechanism of the photocleavage reaction of coumarin derivatives. The... - ResearchGate. Available at: [Link]

  • Photoremovable Protecting Groups. (2022). Molecules, 27(13), 4242. Available at: [Link]

  • Recent Advances in Functional Polymers Containing Coumarin Chromophores. (2021). Polymers, 13(1), 123. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry, 11, 1184284. Available at: [Link]

  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. (2018). Green Chemistry, 20(1), 131-135. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry, 22(18), 3536-3554. Available at: [Link]

  • o-nitrobenzyl and coumarin derived bioconjugates and biomaterials. (A)... - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20784-20793. Available at: [Link]

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. (2021). Journal of High School Science, 5(2). Available at: [Link]

  • Target-activated coumarin phototriggers specifically switch on fluorescence and photocleavage upon bonding to thiol-bearing protein. (2012). Journal of the American Chemical Society, 134(13), 5764-5767. Available at: [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (2018). Biomacromolecules, 19(11), 4256-4266. Available at: [Link]

  • Target-Activated Coumarin Phototriggers Specifically Switch on Fluorescence and Photocleavage upon Bonding to Thiol-Bearing Protein. ResearchGate. Available at: [Link]

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (2016). Journal of Chemical Education, 93(4), 795-798. Available at: [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011). Pure and Applied Chemistry, 83(12), 2213-2228. Available at: [Link]

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). Photochemical & Photobiological Sciences, 17(6), 735-743. Available at: [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][13]BENZOPYRAN-7-ONE. (2007). Journal of the Chilean Chemical Society, 52(4). Available at: [Link]

Sources

A Comparative Guide to Purity Assessment: Elemental Analysis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a multifaceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques for purity determination, grounded in both theoretical principles and practical application. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Foundational Pillar: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental assessment of a purified compound's elemental composition.[1] The technique is predicated on the complete combustion of the sample in a controlled oxygen-rich environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are then meticulously separated and quantified.[2] The power of this method lies in its direct comparison of experimentally determined elemental percentages with theoretically calculated values derived from the compound's molecular formula. A close correlation between these values provides strong evidence of the sample's purity. For a newly synthesized compound, this is often a prerequisite for publication in reputable scientific journals.

Theoretical Elemental Composition of this compound

The first step in this validation process is the theoretical calculation of the elemental composition based on the molecular formula.

  • Molecular Formula: C₁₆H₂₁NO₆

  • Molecular Weight: 323.34 g/mol

To calculate the percentage of each element, we use the following formula:

% Element = (Number of atoms of element × Atomic weight of element) / Molecular weight of compound × 100

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01116192.17659.43
HydrogenH1.0082121.1686.55
NitrogenN14.007114.0074.33
OxygenO15.999695.99429.69
Total 323.345 100.00
Experimental Protocol: CHN Combustion Analysis

The following protocol outlines the standardized procedure for performing CHN analysis on a sample of this compound.

Instrumentation: A calibrated CHN elemental analyzer (e.g., PerkinElmer 2400 Series II, Vario MACRO cube).

Sample Preparation:

  • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance.

  • Fold the tin capsule to securely encapsulate the sample, ensuring no loss of material.

Instrumental Analysis:

  • Perform blank runs with empty tin capsules to establish the baseline.

  • Analyze a certified reference standard (e.g., acetanilide) to verify instrument calibration and performance. The results should be within the accepted tolerance of the standard's known composition.

  • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

  • The sample undergoes flash combustion at approximately 1000°C in a pure oxygen environment.

  • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.

  • The gases are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • The instrument's software calculates the percentage of C, H, and N in the original sample.

Data Interpretation and Acceptance Criteria:

For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretically calculated values.

ElementTheoretical %Experimental % (Example)Difference (%)Pass/Fail
Carbon59.4359.21-0.22Pass
Hydrogen6.556.68+0.13Pass
Nitrogen4.334.25-0.08Pass

A successful elemental analysis provides a quantitative measure of purity, but it is not infallible. It does not provide information about the nature of any impurities, nor can it distinguish between isomers. Therefore, it is crucial to employ complementary analytical techniques.

A Multi-faceted Approach: Orthogonal Purity Verification

To build a comprehensive and trustworthy purity profile, a combination of chromatographic and spectroscopic techniques should be employed. This orthogonal approach, where methods with different separation and detection principles are used, provides a more complete picture of the sample's composition.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] For this compound, a reversed-phase HPLC method would be most appropriate.

Expected Outcome: A pure sample should yield a single major peak in the chromatogram. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (often expressed as area %).

Illustrative HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape)

  • Detection: UV spectrophotometry at a wavelength where the aromatic nitro- and methoxy-substituted chromophores absorb strongly (e.g., 254 nm or 360 nm).[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Causality of Method Choice: The C18 column is chosen for its hydrophobicity, which will effectively retain the relatively nonpolar this compound. The gradient elution is necessary to ensure that any impurities with different polarities are well-resolved from the main peak. UV detection is ideal due to the strong UV absorbance of the aromatic ring system.

Quantitative Nuclear Magnetic Resonance (qNMR)

While NMR is primarily a tool for structural elucidation, its quantitative application (qNMR) is a powerful method for purity determination.[7][8] qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately determined.[9]

Expected Outcome: The ¹H NMR spectrum of pure this compound would show distinct signals corresponding to the different protons in the molecule. The integration of these signals should correspond to the number of protons in each environment. The presence of unexpected signals would indicate impurities.

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm, with specific splitting patterns dictated by the substitution on the phenyl ring.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • Heptanoate Chain Protons: A series of multiplets between 1.3 and 3.0 ppm.

qNMR Protocol Outline:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) × (N_standard / I_standard) × (MW_analyte / m_analyte) × (m_standard / MW_standard) × P_standard

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for confirming the molecular weight of a compound and for identifying impurities, even at trace levels.[10][11] When coupled with a separation technique like HPLC (LC-MS), it can provide molecular weight information for each peak in the chromatogram.

Expected Outcome: The mass spectrum of this compound should show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to its molecular weight (323.34 g/mol ). The fragmentation pattern can also provide structural confirmation. Impurities would appear as additional ions in the mass spectrum.

Predicted Mass Spectral Fragmentation:

  • Molecular Ion: m/z 324 ([M+H]⁺)

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 278), cleavage of the heptanoate chain, and characteristic fragmentation of the nitroaromatic ring, such as the loss of NO₂ or NO.[12][13]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment, integrating elemental analysis with orthogonal techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Purity Confirmation cluster_outcome Synthesized_Compound Synthesized this compound EA Elemental Analysis (CHN) Synthesized_Compound->EA Primary Check HPLC HPLC-UV Synthesized_Compound->HPLC Orthogonal Check 1 qNMR qNMR Synthesized_Compound->qNMR Orthogonal Check 2 MS Mass Spectrometry Synthesized_Compound->MS Identity & Impurity ID Decision Purity Confirmed? EA->Decision HPLC->Decision qNMR->Decision MS->Decision Pass Proceed to Further Studies Decision->Pass All criteria met Fail Repurify Sample Decision->Fail Criteria not met

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Method Validation: The Case of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance that an analytical method yields consistent and reliable results, regardless of the laboratory, analyst, or equipment, is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate , a substituted keto ester of interest in pharmaceutical research. We will delve into the principles of inter-laboratory method validation, presenting a primary High-Performance Liquid Chromatography (HPLC) method and comparing its performance against a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) alternative. The experimental data herein is a representative synthesis designed to illustrate the validation process according to international guidelines.

The Critical Role of Inter-Laboratory Validation

Before a new drug candidate or a key intermediate like this compound can progress through the development pipeline, the analytical methods used to assess its purity, potency, and stability must be rigorously validated. An inter-laboratory study, as recommended by the International Council for Harmonisation (ICH) guidelines, is the pinnacle of method validation.[1][2][3] It provides the ultimate proof of a method's reproducibility, a key characteristic demonstrating that the method is robust enough for transfer between different quality control (QC) laboratories.[1][2][3]

This guide is structured to not only present the "how" but, more importantly, the "why" behind the experimental design and choices, reflecting a science and risk-based approach advocated in modern analytical procedure development.[4][5][6]

Analyte at a Glance: this compound

To design a suitable analytical method, understanding the analyte's structure is crucial.

Analyte_Structure cluster_0 This compound mol mol

Caption: Chemical Structure of the Analyte.

The molecule possesses a nitroaromatic chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.[7][8][9] Its ester and ketone functionalities, along with its overall polarity, suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) would be a highly effective separation and quantification technique.[10][11][12]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Selection: HPLC-UV is a ubiquitous technique in pharmaceutical QC labs due to its robustness, cost-effectiveness, and high performance. The presence of the nitroaromatic ring in the analyte allows for sensitive and specific detection at a wavelength where many common impurities or excipients may not absorb, providing a strong signal-to-noise ratio.

Detailed Experimental Protocol: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-15 min: 50% to 90% B

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90% to 50% B

    • 18-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm (chosen for high absorbance of the nitroaromatic moiety).[13]

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of this compound is prepared in Acetonitrile at 1.0 mg/mL and serially diluted to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing the analyte is dissolved in Acetonitrile to a target concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.

Comparative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for Selection: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[14][15][16][17][18] By monitoring a specific precursor-to-product ion transition, this technique can quantify the analyte at much lower concentrations and is less susceptible to interference from co-eluting impurities. This makes it an excellent alternative for trace-level analysis or for complex matrices.

Inter-Laboratory Validation Study Design

To validate the primary HPLC-UV method, a study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with the detailed analytical method, a reference standard of this compound, and three batches of a sample matrix spiked with the analyte at different concentrations (Low, Medium, High).

Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (3 Independent Labs) cluster_analysis Data Analysis & Reporting Protocol Develop & Finalize Analytical Protocol Materials Distribute Materials: - Protocol - Reference Standard - Spiked Samples Protocol->Materials LabA Lab A (2 Analysts, 2 Instruments) Materials->LabA LabB Lab B (2 Analysts, 2 Instruments) Materials->LabB LabC Lab C (2 Analysts, 2 Instruments) Materials->LabC CollectData Collect Raw Data from All Labs LabA->CollectData LabB->CollectData LabC->CollectData Stats Statistical Analysis: - ANOVA - RSD% Calculation CollectData->Stats Report Generate Final Validation Report Stats->Report

Caption: Inter-Laboratory Validation Workflow.

The validation was performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters.[1][3][19][20]

Validation Parameters and Comparative Performance Data

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For the HPLC-UV method, this was demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. The chromatogram of the placebo showed no interfering peaks at the retention time of the analyte. The LC-MS/MS method inherently provides high specificity through Multiple Reaction Monitoring (MRM).

Linearity and Range

Linearity was assessed by preparing a series of standards across a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 100 ng/mLDefined by application
Correlation Coefficient (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy

Accuracy was determined by the analysis of samples with known concentrations (spiked matrix) and expressing the results as percent recovery.

Concentration LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria
Low QC (3 µg/mL / 0.3 ng/mL) 99.2%101.5%80-120% (90-110% typical)
Medium QC (50 µg/mL / 50 ng/mL) 100.5%99.8%80-120% (90-110% typical)
High QC (80 µg/mL / 80 ng/mL) 98.9%100.2%80-120% (90-110% typical)
Precision

Precision was evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Reproducibility: Expresses the precision between laboratories (the inter-laboratory trial).

The results are expressed as the Relative Standard Deviation (%RSD).

Precision LevelParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria
Repeatability 6 replicates of Med QC< 1.0%< 2.0%≤ 2%
Intermediate Precision 2 analysts, 2 days< 1.5%< 3.0%≤ 5%
Reproducibility Between 3 labs< 2.0%< 5.0%≤ 10%
Detection and Quantitation Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UVLC-MS/MSComments
LOD 0.3 µg/mL0.03 ng/mLLC-MS/MS is ~10,000x more sensitive
LOQ 1.0 µg/mL0.1 ng/mLThe LOQ defines the lower end of the range
Robustness

Robustness was evaluated during method development by making small, deliberate variations in method parameters and observing the consequences on the results.

Parameter VariedHPLC-UV ResultAcceptance Criteria
Flow Rate (± 0.1 mL/min) No significant change in peak area or resolutionSystem suitability parameters met
Column Temperature (± 2°C) Retention time shift < 5%, resolution maintainedSystem suitability parameters met
Mobile Phase pH (± 0.2 units) No significant changeSystem suitability parameters met

Conclusion and Method Selection

The inter-laboratory validation study demonstrates that the proposed HPLC-UV method is accurate, precise, specific, and robust for the quantification of this compound within the range of 1-100 µg/mL. The reproducibility data (%RSD < 2.0%) confirms its suitability for transfer between different QC laboratories, making it the recommended method for routine quality control and release testing where high sensitivity is not a requirement.

The LC-MS/MS method serves as a superior alternative for applications requiring ultra-high sensitivity , such as metabolite identification, bioanalysis, or trace impurity analysis. While its precision is slightly lower, its vastly superior LOQ makes it indispensable for these specialized applications.

The choice between these methods should be guided by the specific requirements of the analytical task, a principle at the core of modern analytical procedure development as outlined in ICH Q14.[2][4][5][6] This guide provides the foundational data and scientific rationale to make an informed decision, ensuring the generation of reliable and reproducible data throughout the drug development lifecycle.

Decision_Flow cluster_choices cluster_conditions Start Analytical Task Defined RoutineQC Routine QC? (e.g., Assay, Purity) Start->RoutineQC HPLC Use Validated HPLC-UV Method LCMS Use Validated LC-MS/MS Method RoutineQC->HPLC Yes TraceAnalysis Trace Analysis? (e.g., Bioanalysis, Impurities) RoutineQC->TraceAnalysis No TraceAnalysis->HPLC No TraceAnalysis->LCMS Yes

Caption: Method Selection Decision Logic.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q14: Analytical Procedure Development. European Medicines Agency. [Link]

  • ICH Q14 Analytical Procedure Development - PSC Biotech. PSC Biotech. [Link]

  • ICH Q14 – latest guideline on analytical procedure development. European Pharmaceutical Review. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Simultaneous Separation of Monoacylglycerols, Free Fatty Acids, and Fatty Acid Methyl and Ethyl Esters by Reversed‐Phase HPLC. Taylor & Francis Online. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Challenges in Developing Analytical Procedures with the New ICH Q14 Guideline. American Pharmaceutical Review. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. ScienceDirect. [Link]

  • Separation of Acetic acid, oxo-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. PubMed. [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Open Ukrainian Citation Index. [Link]

  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... ResearchGate. [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]

  • Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate. PubMed. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. MDPI. [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... ResearchGate. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of chemicals—aromatic nitro compounds—that require meticulous handling due to their potential hazards.

The following procedures are synthesized from established best practices for managing hazardous laboratory chemicals and are informed by the known risk profiles of structurally related compounds.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Nitrophenols, which share a core structural motif with the target compound, are known to be toxic and can cause irritation to the skin and eyes.[1][4][5] Inhalation may lead to respiratory irritation.[2][5]

  • Reactivity and Instability: Certain nitroaromatic compounds can be reactive and may pose an explosion risk, especially if subjected to shock, heat, or when mixed with incompatible materials like strong bases.[1][2][3]

  • Hazardous Combustion Products: In the event of a fire, toxic oxides of nitrogen are likely to be produced.[1][5]

Due to the lack of specific data for this compound, it is prudent to handle it with the same level of caution as other potentially hazardous aromatic nitro compounds.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity While specific data is unavailable, related compounds are harmful if swallowed or in contact with skin.[2]Based on data for nitrophenols[1][5]
Skin/Eye Irritation Expected to be an irritant to skin and eyes.[1][4][5]Inferred from nitrophenol data[1][4][5]
Reactivity Potential for exothermic decomposition or violent reaction, particularly with bases or at elevated temperatures.[1][2]General reactivity of nitro compounds[1][2][3]
Environmental Hazard May be harmful to aquatic organisms with long-lasting effects.[2][6]Prudent assumption for uncharacterized chemicals

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If handling the compound outside of a certified chemical fume hood, a respirator may be necessary.[7]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.

Step 1: Segregation and Labeling

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[8][9][10] Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

  • Use a Designated Waste Container: The waste should be collected in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle).

  • Proper Labeling: The waste container must be labeled with the full chemical name: "this compound," the approximate quantity, and the date of accumulation. Affix a hazardous waste label as required by your institution's Environmental Health and Safety (EHS) department.

Step 2: Neutralization (for acidic or basic contaminants)

If the waste is known to be acidic or basic, it should be neutralized before disposal. However, given the potential reactivity of nitro compounds with strong bases, this step should be approached with extreme caution and only if necessary. If neutralization is required, perform it in a fume hood, with appropriate PPE, and add the neutralizing agent slowly while monitoring for any signs of reaction (e.g., heat generation, gas evolution).

Step 3: Preparing for Pickup

  • Secure the Container: Ensure the lid of the waste container is tightly sealed.

  • Secondary Containment: Place the sealed waste container in a secondary container (e.g., a plastic tub or bucket) to prevent spills during transport and storage.

  • Storage: Store the contained waste in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with the completed hazardous waste label and any other required documentation. Professional hazardous waste disposal services will ensure the material is handled and disposed of in compliance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste assess_quantity Assess Quantity (Small Research Scale) start->assess_quantity ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves assess_quantity->ppe segregate Segregate Waste: - Designated, Labeled Container - Avoid Incompatible Materials ppe->segregate check_contamination Is Waste Contaminated with Strong Acids or Bases? segregate->check_contamination neutralize Cautious Neutralization in Fume Hood check_contamination->neutralize Yes prepare_pickup Prepare for Pickup: - Secure Lid - Secondary Containment check_contamination->prepare_pickup No neutralize->prepare_pickup store Store in Designated Hazardous Waste Area prepare_pickup->store contact_ehs Contact Environmental Health & Safety (EHS) for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

    • For small spills, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

Conclusion

The responsible disposal of this compound requires a conservative and informed approach. By adhering to the principles of waste segregation, proper labeling, and coordination with institutional safety personnel, researchers can ensure that this compound is managed in a manner that protects both human health and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for guidance.

References

  • LookChem. This compound Safety Data Sheets(SDS). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Nitrophenols | ToxFAQs™. [Link]

  • New Jersey Department of Health. 4-Nitrophenol - HAZARD SUMMARY. [Link]

  • Fire Products Plam Bulgaria. SAFETY DATA SHEET. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

  • Convenience Products. Safety Data Sheet. [Link]

  • Environmental Safety, Sustainability and Risk (ESSR). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste. [Link]

  • ResearchGate. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • IDEX Health & Science. Chemical Compatibility. [Link]

  • Walchem. Chemical Compatibility Chart. [Link]

Sources

Navigating the Synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and handling of novel chemical entities are foundational to innovation in drug development. Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, a compound with potential applications in pharmaceutical research, requires careful and informed handling due to its chemical structure. This guide provides a detailed protocol for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of laboratory safety and chemical hygiene. Our aim is to empower researchers with the knowledge to manage the risks associated with this and similar compounds, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Landscape

The primary routes of potential exposure are inhalation, skin contact, and eye contact. Accidental ingestion is also a possibility. Given the lack of specific data, a conservative approach to PPE and handling is warranted to minimize any potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure to any chemical. For this compound, the following ensemble is recommended, moving from foundational to specialized protection.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are of a suitable thickness and are regularly inspected for any signs of degradation or puncture before use. Always double-glove when handling the neat compound or concentrated solutions.
Body Laboratory coat or chemical-resistant apronA clean, buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
Eyes & Face Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory.[2][3] For operations involving larger quantities or the potential for significant splashing, a full-face shield should be worn in conjunction with goggles.[2][3]
Respiratory NIOSH-approved respiratorIn a well-ventilated area, such as a certified chemical fume hood, respiratory protection may not be required for handling small quantities. However, if there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is essential.
Feet Closed-toe shoesFully enclosed, chemical-resistant footwear is required in the laboratory at all times.

Safe Handling and Operational Protocol

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation
  • Designated Area: All handling of the compound should occur in a designated area within a certified chemical fume hood to ensure adequate ventilation.[4][5]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[3]

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and solvent-dispensing apparatus, before opening the primary container of the chemical.

Handling
  • Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, safety goggles, face shield (if necessary), and finally, gloves.

  • Weighing and Transfer: When weighing the solid compound, use a disposable weighing boat or paper. Perform all transfers of the solid or its solutions within the fume hood. Avoid creating dust.[4]

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames. Aromatic nitro compounds should not be heated under alkaline conditions.

Post-Handling
  • Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) followed by a soap and water solution.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Remove gloves last and wash your hands thoroughly with soap and water.[3]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any colleagues in the area.

  • Contain: For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and absorbent materials from spills, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for organic solvents. Do not mix with incompatible waste streams. Aromatic nitro compounds can react violently with strong reducing agents or strong oxidizing agents.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Designate Fume Hood Verify Emergency Equipment Gather Materials Don_PPE Don PPE Prep->Don_PPE Weigh_Transfer Weigh & Transfer in Hood Don_PPE->Weigh_Transfer In_Solution Prepare Solutions Weigh_Transfer->In_Solution Collect_Solid Collect Solid Waste Weigh_Transfer->Collect_Solid Heating Controlled Heating (if needed) In_Solution->Heating Decon Decontaminate Work Area In_Solution->Decon Collect_Liquid Collect Liquid Waste In_Solution->Collect_Liquid Heating->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash Label_Waste Label Waste Containers Collect_Solid->Label_Waste Collect_Liquid->Label_Waste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.